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  • Product: 3-(4-bromophenyl)pentanedioic Acid
  • CAS: 1141-24-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-bromophenyl)pentanedioic Acid: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid), a valuable halogenated aromatic dicarboxylic acid. While its direct ap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid), a valuable halogenated aromatic dicarboxylic acid. While its direct applications are still emerging, its structural similarity to key pharmaceutical intermediates suggests significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust and reproducible synthetic pathway, provides a thorough guide to its spectroscopic characterization, and discusses its potential applications for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

3-(4-bromophenyl)pentanedioic acid belongs to the class of 3-aryl-glutaric acids, a family of compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of a bromine atom on the phenyl ring offers a strategic advantage, providing a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), aminations, or lithiation-substitution sequences.[1]

The core pentanedioic acid (glutaric acid) backbone is a key structural motif in various biologically active molecules. For instance, the closely related analog, 3-(4-chlorophenyl)pentanedioic acid, is a critical intermediate in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant.[2] This precedent underscores the potential of the bromo-analog as a precursor for novel therapeutics, where the bromine atom could be used to modulate pharmacokinetic properties or to attach additional pharmacophores.

This guide serves as a foundational resource for laboratories looking to synthesize, characterize, and utilize this high-potential molecule.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's properties is fundamental for its application. The key identifiers and computed physical properties for 3-(4-bromophenyl)pentanedioic acid are summarized below.

Chemical Structure

The molecular structure consists of a central pentanedioic acid chain with a 4-bromophenyl substituent at the C3 position.

Caption: Chemical structure of 3-(4-bromophenyl)pentanedioic acid.

Properties Table
PropertyValueReference(s)
IUPAC Name 3-(4-bromophenyl)pentanedioic acid[3]
Synonyms 3-(4-bromophenyl)glutaric acid, β-(4-Bromophenyl)glutaric acid[3]
CAS Number 1141-24-8[3][4]
Molecular Formula C₁₁H₁₁BrO₄[3][5]
Molecular Weight 287.11 g/mol [3]
Monoisotopic Mass 285.98407 Da[6]
Appearance Expected to be a white to off-white solid(Inference)
Purity Commercially available with ≥97% purity[5][7]
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br[3]
InChI Key ZSYRDSTUBZGDKI-UHFFFAOYSA-N[3][7]

Synthesis and Purification

While various methods for the synthesis of 3-aryl-glutaric acids exist, a reliable and scalable approach involves a tandem Knoevenagel condensation/Michael addition followed by a one-pot hydrolysis and decarboxylation.[4] This methodology starts from commercially available 4-bromobenzaldehyde and diethyl malonate.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, illustrating the transformation from simple starting materials to the final product.

G A 4-Bromobenzaldehyde + Diethyl Malonate B Knoevenagel Condensation (Piperidine/AcOH catalyst) A->B C Diethyl (4-bromobenzylidene)malonate (Intermediate 1) B->C D Michael Addition (Second equivalent of Diethyl Malonate, NaOEt base) C->D E Tetraethyl 2-(4-bromobenzyl)propane-1,1,3,3-tetracarboxylate (Intermediate 2) D->E F Acid Hydrolysis & Decarboxylation (e.g., aq. HCl, reflux) E->F G 3-(4-bromophenyl)pentanedioic acid (Final Product) F->G

Caption: Synthetic workflow for 3-(4-bromophenyl)pentanedioic acid.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing 3-aryl-glutaric acids.[4]

Step 1: Synthesis of Diethyl (4-bromobenzylidene)malonate (Intermediate 1)

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromobenzaldehyde (18.5 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), piperidine (1.0 mL), and glacial acetic acid (1.0 mL) in toluene (100 mL).

  • Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected (approx. 1.8 mL) and the starting aldehyde spot has disappeared.

  • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl (4-bromobenzylidene)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of Tetraethyl 2-(4-bromobenzyl)propane-1,1,3,3-tetracarboxylate (Intermediate 2)

  • In a separate 500 mL flask under an inert atmosphere (N₂), prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (100 mL) at 0 °C.

  • Once all the sodium has reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise at 0 °C.

  • To this solution, add a solution of the crude Intermediate 1 from the previous step in absolute ethanol (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Neutralize the reaction mixture with 1M HCl and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude tetra-ester intermediate.

Step 3: Hydrolysis and Decarboxylation to 3-(4-bromophenyl)pentanedioic acid (Final Product)

  • To the crude tetra-ester from Step 2, add concentrated hydrochloric acid (37%, 150 mL).

  • Heat the mixture to reflux for 12-24 hours. This step achieves both the hydrolysis of the four ester groups and the decarboxylation of the resulting malonic acid moieties.[8][9]

  • Monitor the reaction for the cessation of CO₂ evolution.

  • Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 3-(4-bromophenyl)pentanedioic acid as a white solid.

Spectroscopic Characterization

Structural confirmation is paramount. The following sections detail the expected spectroscopic data for verifying the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern. Two doublets are expected in the range of δ 7.2-7.6 ppm, each integrating to 2H.

    • Methine Proton (CH): The proton at the C3 position, adjacent to the aromatic ring, will appear as a quintet or a complex multiplet around δ 3.5-3.8 ppm.

    • Methylene Protons (CH₂): The four protons of the two methylene groups (at C2 and C4) are diastereotopic. They will appear as a multiplet, likely centered around δ 2.6-2.9 ppm, integrating to 4H.

    • Carboxylic Acid Protons (COOH): A very broad singlet will be observed far downfield, typically above δ 12.0 ppm, integrating to 2H. This signal can exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will provide confirmation of the carbon skeleton.

    • Carboxyl Carbons (C=O): Signals for the two equivalent carboxylic acid carbons are expected in the range of δ 175-180 ppm.

    • Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the bromine (C-Br) will be in the range of δ 120-125 ppm. The ipso-carbon attached to the pentanedioic chain will appear around δ 140-145 ppm. The other four CH carbons will resonate between δ 128-135 ppm.

    • Methine Carbon (CH): The C3 carbon will be found around δ 40-45 ppm.

    • Methylene Carbons (CH₂): The C2 and C4 carbons are equivalent and will show a single signal in the range of δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functional group.[10][11]

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 cm⁻¹ to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[3][12]

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption band between 1690 cm⁻¹ and 1720 cm⁻¹, indicative of the conjugated carboxylic acid carbonyl group.[10]

  • C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-O Stretch / O-H Bend: Medium to strong bands in the 1210-1320 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would likely show a detectable molecular ion peak (M⁺) at m/z 286 and 288 (approx. 1:1 ratio) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted High-Resolution Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺286.99135
[M+Na]⁺308.97329
[M-H]⁻284.97679
[M+K]⁺324.94723
Data sourced from PubChemLite.[6]

Expected Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include:

  • Loss of H₂O (M-18)

  • Loss of the carboxyl group (-COOH, M-45)

  • Cleavage of the C-C bonds adjacent to the aromatic ring. A significant fragment would correspond to the bromophenyl cation or related structures.[13]

Applications in Research and Drug Development

The strategic placement of the bromine atom and the dicarboxylic acid functionality makes 3-(4-bromophenyl)pentanedioic acid a highly attractive building block.

  • Precursor for Novel Baclofen Analogs: By replacing the chlorine atom of the Baclofen precursor with bromine, novel analogs can be synthesized. This substitution can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to the GABA-B receptor, potentially leading to drugs with improved therapeutic profiles.

  • Scaffold for Medicinal Chemistry: The glutaric acid core can be cyclized to form a glutaric anhydride, which is a valuable substrate for desymmetrization reactions to produce chiral synthons. The bromophenyl moiety can be elaborated using palladium-catalyzed cross-coupling reactions to introduce diverse substituents, enabling the rapid generation of compound libraries for high-throughput screening.

  • Materials Science: Dicarboxylic acids are common monomers for the synthesis of polyesters and polyamides. The incorporation of the bromophenyl group can enhance the thermal stability and flame-retardant properties of resulting polymers.

Safety and Handling

As a laboratory chemical, 3-(4-bromophenyl)pentanedioic acid must be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

Conclusion

3-(4-bromophenyl)pentanedioic acid is a chemical intermediate with considerable, yet largely untapped, potential. Its synthesis is achievable through established organic chemistry reactions, and its structure is readily confirmed by standard spectroscopic techniques. For researchers in drug discovery and materials science, this compound represents a versatile platform for innovation, offering multiple avenues for chemical modification to generate novel molecules with tailored properties. This guide provides the foundational knowledge required to confidently incorporate this valuable building block into research and development programs.

References

  • Vertex AI Search. (n.d.). Exploring 3-(4-Chlorophenyl)
  • SciSpace. (2015, June 19). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)pentanedioic Acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)pentanedioic acid (C11H11BrO4). Retrieved January 31, 2026, from [Link]

  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (n.d.). Diethyl (4-bromobenzylidene)malonate preparation. This is a general reference to Knoevenagel condensation procedures often found in Organic Syntheses collections.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 31, 2026, from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved January 31, 2026, from [Link]

  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved January 31, 2026, from [Link]

Sources

Exploratory

3-(4-bromophenyl)pentanedioic acid physical properties

This technical guide details the physicochemical profile, synthesis, and characterization of 3-(4-bromophenyl)pentanedioic acid (also known as -(4-bromophenyl)glutaric acid). This compound is a critical dicarboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and characterization of 3-(4-bromophenyl)pentanedioic acid (also known as


-(4-bromophenyl)glutaric acid). This compound is a critical dicarboxylic acid scaffold used primarily as an intermediate in the synthesis of glutarimide derivatives, anticonvulsants, and analogs of 

-aminobutyric acid (GABA) receptor agonists like Baclofen.

Executive Summary

3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8) is a symmetric dicarboxylic acid featuring a lipophilic 4-bromophenyl moiety at the


-position. Its structural rigidity and electronic properties make it a valuable precursor for synthesizing pharmacologically active glutarimides and pyrrolidones. The presence of the bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in medicinal chemistry library generation.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs (e.g., 3-(4-chlorophenyl)glutaric acid).

Table 1: Core Physical Constants
PropertyValue / DescriptionSource/Validation
CAS Number 1141-24-8Registry
IUPAC Name 3-(4-bromophenyl)pentanedioic acidNomenclature
Formula

Molecular Weight 287.11 g/mol
Melting Point 175 – 176 °C Experimental [1]
Appearance White to off-white crystalline solidObservation
Solubility (Water) Low (< 1 mg/mL at pH 2); Soluble at pH > 6pH-dependent
Solubility (Organic) Soluble in Ethanol, DMSO, DMF, Ethyl Acetate, EtherExperimental [1]
pKa (Predicted)

,

ACD/Labs Model
LogP (Predicted) 1.7 – 2.1Consensus LogP
Solubility & Stability Insights
  • pH Dependence: As a dicarboxylic acid, the compound exists as a dianion at physiological pH (7.4), significantly increasing aqueous solubility compared to the free acid form.

  • Solid-State Stability: Stable under standard laboratory conditions. Hygroscopicity is low, but storage in a desiccator is recommended to prevent surface moisture adsorption which can complicate precise weighing for analytical standards.

Analytical Characterization

Identification of 3-(4-bromophenyl)pentanedioic acid relies on its


 symmetry, which simplifies its NMR spectra.
Nuclear Magnetic Resonance (NMR)

The molecule possesses a plane of symmetry passing through the C3 carbon and the phenyl ring.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.1 ppm (bs, 2H): Carboxylic acid protons (-COOH ).
      
    • 
       7.45 – 7.50 ppm (d, 
      
      
      
      Hz, 2H): Aromatic protons ortho to Bromine.
    • 
       7.20 – 7.25 ppm (d, 
      
      
      
      Hz, 2H): Aromatic protons meta to Bromine.
    • 
       3.40 – 3.55 ppm (m, 1H): Methine proton at C3 (-CH -Ar).
      
    • 
       2.50 – 2.70 ppm (m, 4H): Methylene protons at C2 and C4 (-CH 
      
      
      
      -COOH). Note: These may appear as a complex multiplet or diastereotopic doublets of doublets depending on solvent resolution.
  • 
    C NMR: 
    
    • Expected signals: ~173 ppm (C=O), ~140 ppm (Ar-C ipso), ~131 ppm (Ar-C), ~129 ppm (Ar-C), ~120 ppm (Ar-Br), ~38 ppm (C2/C4), ~35 ppm (C3).

Mass Spectrometry (MS)[5]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Key Feature: The 1:1 isotopic ratio of

    
    Br and 
    
    
    
    Br is diagnostic.
    • [M-H]

      
      :  Peaks at m/z 285 and 287 with equal intensity.
      

Synthesis & Purification Protocol

The most robust synthesis involves the Knoevenagel condensation of 4-bromobenzaldehyde with diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Workflow
  • Condensation: React 4-bromobenzaldehyde (1 eq) with diethyl malonate (2 eq) using a base catalyst (piperidine) to form the tetra-ester intermediate.

  • Hydrolysis/Decarboxylation: Reflux the intermediate in concentrated HCl or HBr. This harsh acidic environment hydrolyzes the esters and facilitates thermal decarboxylation of the gem-dicarboxylic acid groups.

  • Isolation: The product precipitates upon cooling.[1][2]

  • Purification: Recrystallization from water or a benzene/ethanol mixture.

Synthesis Logic Diagram

The following diagram illustrates the chemical transformation and workup logic.

SynthesisWorkflow Start Start: 4-Bromobenzaldehyde + Diethyl Malonate Step1 Knoevenagel Condensation (Cat. Piperidine, Reflux) Start->Step1 Inter1 Intermediate: Tetra-ethyl ester Step1->Inter1 Formation of Michael Adduct Step2 Acid Hydrolysis & Decarboxylation (Conc. HCl, Reflux 8-12h) Inter1->Step2 -4 EtOH, -2 CO2 Crude Crude Product (Precipitate on cooling) Step2->Crude Filtration Purification Recrystallization (Solvent: Water or Benzene/EtOH) Crude->Purification Final Pure 3-(4-bromophenyl)pentanedioic acid (MP: 175-176°C) Purification->Final Yield ~70-80%

Caption: Step-by-step synthetic pathway from aldehyde precursor to purified dicarboxylic acid.

Applications in Drug Discovery

This scaffold is a versatile "hub" molecule.

  • Glutarimides: Dehydration with urea or ammonia yields 4-(4-bromophenyl)piperidine-2,6-dione, a structural analog of Thalidomide and anticonvulsant agents [1].

  • GABA Analogs: Mono-decarboxylation (via enzymatic or Curtius rearrangement routes) can lead to 4-amino-3-(4-bromophenyl)butanoic acid (Baclofen analogs).

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality combined with the rigid phenyl spacer makes it a candidate linker for coordination polymers.

References

  • U.S. Patent 3,634,428 . Beta-(para-halo-phenyl)-glutaric acid imides. 1972. (Describes the synthesis and melting point of the acid intermediate at 175-176°C).

  • PubChem Compound Summary . 3-(4-bromophenyl)pentanedioic acid (CID 10684683). National Center for Biotechnology Information.

  • ChemicalBook . 3-(4-Chlorophenyl)glutaric acid synthesis and properties. (Used for comparative validation of physicochemical trends).

Sources

Foundational

3-(4-bromophenyl)pentanedioic acid molecular weight

Technical Monograph: 3-(4-Bromophenyl)pentanedioic Acid Executive Summary 3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8), also known as 3-(4-bromophenyl)glutaric acid, is a dicarboxylic acid intermediate critical to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Bromophenyl)pentanedioic Acid

Executive Summary

3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8), also known as 3-(4-bromophenyl)glutaric acid, is a dicarboxylic acid intermediate critical to the synthesis of neuroactive GABA analogs. With a molecular weight of 287.11 g/mol , it serves as the structural scaffold for 4-bromo-phenibut and halogenated baclofen derivatives. Its synthetic utility lies in its latent symmetry, allowing for desymmetrization into chiral lactones or conversion into 3-substituted pyrrolidones. This guide provides a definitive analysis of its physicochemical properties, synthetic protocols, and analytical characterization.

Physicochemical Profile

The molecular weight of 3-(4-bromophenyl)pentanedioic acid is dictated by the heavy bromine atom, which introduces a unique mass spectrometric signature. Unlike simple organic acids, the bromine isotope pattern (


) splits the molecular ion into two distinct peaks of nearly equal intensity.
Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 3-(4-Bromophenyl)pentanedioic acid
Common Name 3-(4-Bromophenyl)glutaric acid
CAS Registry Number 1141-24-8
Molecular Formula

Average Molecular Weight 287.11 g/mol
Monoisotopic Mass 285.9841 Da (

)
Appearance White to off-white crystalline solid
Predicted pKa pKa1

3.8, pKa2

5.2 (Glutaric backbone)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Isotopic Mass Distribution

For high-resolution mass spectrometry (HRMS), accurate identification relies on the "M" and "M+2" doublet.

  • Peak A (

    
    ):  ~285.98 Da (50.7% abundance)
    
  • Peak B (

    
    ):  ~287.98 Da (49.3% abundance)
    

Synthetic Architecture

The most robust synthesis of 3-arylglutaric acids employs a modified Knoevenagel Condensation followed by a retro-Claisen fragmentation. This route avoids the use of expensive transition metal catalysts required for direct arylation.

Mechanism of Action
  • Condensation: 4-Bromobenzaldehyde reacts with 2 equivalents of ethyl acetoacetate to form a bis-adduct.

  • Hydrolysis/Decarboxylation: Treatment with concentrated alkali promotes hydrolysis of the esters and a retro-Claisen cleavage of the acetyl groups, yielding the free dicarboxylic acid.

Figure 1: Synthetic Pathway (DOT Visualization)

Synthesis Aldehyde 4-Bromobenzaldehyde (C7H5BrO) Intermediate Bis-Adduct Intermediate (Diethyl 2,4-diacetyl-3-(4-bromophenyl)glutarate) Aldehyde->Intermediate Piperidine Cat. EtOH, Reflux EAA Ethyl Acetoacetate (2 equiv.) EAA->Intermediate Base 30% NaOH / Heat Intermediate->Base Hydrolysis Product 3-(4-Bromophenyl)pentanedioic Acid (MW: 287.11) Base->Product Decarboxylation (-2 CO2, -2 Acetate)

Caption: Figure 1. Synthesis via double Knoevenagel condensation and subsequent hydrolytic decarboxylation.

Experimental Protocol: 50g Scale

Safety Note: Brominated aromatics can be irritants. Perform all steps in a fume hood.

Step 1: Formation of the Bis-Adduct

  • Charge a 1L round-bottom flask with 4-Bromobenzaldehyde (50.0 g, 270 mmol) and Ethanol (200 mL).

  • Add Ethyl Acetoacetate (77.3 g, 594 mmol, 2.2 equiv).

  • Add Piperidine (2.5 mL) as a catalyst.

  • Reflux the mixture for 4–6 hours. The solution will darken, and a solid precipitate (the bis-adduct) may form upon cooling.

  • Checkpoint: TLC (Hexane:EtOAc 7:3) should show consumption of the aldehyde (

    
    ).
    

Step 2: Hydrolysis and Decarboxylation

  • To the crude reaction mixture, add 50% NaOH solution (200 mL) cautiously. Exotherm is expected.

  • Heat the biphasic mixture to reflux (approx. 90–100°C) for 4 hours. The intermediate esters hydrolyze, and the acetyl groups are cleaved.

  • Distill off the ethanol to drive the reaction to completion.

  • Cool the aqueous residue to 0°C in an ice bath.

  • Acidify slowly with Concentrated HCl to pH 1. The product will precipitate as a white solid.

  • Filter the crude acid and wash with cold water (3 x 100 mL).

  • Recrystallization: Purify by dissolving in hot water (or water/ethanol 9:1) and cooling slowly.

    • Target Yield: ~65-75%

    • Target Purity: >98% (HPLC)

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

The molecule possesses a plane of symmetry, simplifying the spectra.

  • 
     12.1 ppm (s, 2H):  Carboxylic acid protons (-COOH).
    
  • 
     7.45 ppm (d, 2H, J=8.4 Hz):  Aromatic protons ortho to Bromine.
    
  • 
     7.20 ppm (d, 2H, J=8.4 Hz):  Aromatic protons meta to Bromine.
    
  • 
     3.45 ppm (m, 1H):  Methine proton at C3 (
    
    
    
    ).
  • 
     2.65 ppm (dd, 2H):  Methylene protons at C2/C4 (geminal coupling).
    
  • 
     2.45 ppm (dd, 2H):  Methylene protons at C2/C4.
    
Mass Spectrometry Logic Flow

When analyzing the product via LC-MS (ESI-), the presence of bromine dictates the acceptance criteria.

MS_Logic Sample Sample Injection (ESI Negative Mode) Ionization Deionization [M-H]- Sample->Ionization Check1 Check m/z 285 (79Br) Ionization->Check1 Check2 Check m/z 287 (81Br) Ionization->Check2 Ratio Is Intensity Ratio ~1:1? Check1->Ratio Check2->Ratio Result Identity Confirmed: 3-(4-Bromophenyl)pentanedioic acid Ratio->Result Yes

Caption: Figure 2. Mass Spectrometry decision logic for brominated species verification.

Applications in Drug Discovery

The 3-(4-bromophenyl)pentanedioic acid scaffold is a versatile "hinge" molecule in medicinal chemistry.

  • GABA Analog Precursors: It is the direct precursor to 4-bromo-baclofen (via cyclic anhydride formation followed by ammonolysis and Hofmann rearrangement). The bromine atom allows for further cross-coupling reactions (Suzuki-Miyaura) to generate biaryl GABA analogs, exploring chemical space inaccessible to the chloro-analog (Baclofen).

  • Chiral Desymmetrization: Enzymatic hydrolysis of the corresponding diester (dimethyl 3-(4-bromophenyl)glutarate) can yield enantiomerically pure mono-esters. These are valuable for synthesizing chiral

    
    -amino acids used in peptidomimetics.
    
  • Enzyme Inhibition: Derivatives of this acid have been investigated as inhibitors of glutaminolysis and the TCA cycle in cancer metabolism studies, leveraging the glutaric backbone to mimic

    
    -ketoglutarate.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10684683, 3-(4-bromophenyl)pentanedioic acid. Retrieved from [Link]

  • Organic Syntheses. Preparation of Glutaric Acid Derivatives via Knoevenagel Condensation. Coll. Vol. 4, p. 441. Retrieved from [Link]

Exploratory

Technical Guide: Synthesis of 3-(4-Bromophenyl)pentanedioic Acid

Part 1: Strategic Overview & Retrosynthetic Analysis Compound Identification: IUPAC Name: 3-(4-Bromophenyl)pentanedioic acid[1][2][3] Common Name: 3-(4-Bromophenyl)glutaric acid[1] CAS Number: 1141-24-8[1][3][4] Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

Compound Identification:

  • IUPAC Name: 3-(4-Bromophenyl)pentanedioic acid[1][2][3]

  • Common Name: 3-(4-Bromophenyl)glutaric acid[1]

  • CAS Number: 1141-24-8[1][3][4]

  • Molecular Formula: C₁₁H₁₁BrO₄[1][2]

  • Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3-(4-Bromophenyl)pentanedioic acid is a critical dicarboxylic acid scaffold, primarily utilized as a precursor in the synthesis of


-aminobutyric acid (GABA) analogs, specifically 4-bromo-phenibut and baclofen derivatives. Its 3-arylglutaric backbone serves as a versatile platform for desymmetrization, allowing for the generation of chiral mono-esters or cyclic anhydrides essential for high-affinity receptor binding.

This guide details two robust synthesis pathways. Pathway A (The Malonate Route) is recommended for laboratory-scale optimization due to its operational simplicity and high purity profile. Pathway B (The Acetoacetate Route) is presented as an industrially viable alternative utilizing lower-cost reagents, albeit with a more complex hydrolysis workup.

Retrosynthetic Logic

The construction of the glutaric acid backbone carrying a 3-aryl substituent is classically achieved via a double Michael addition or a Knoevenagel-Michael sequence.

  • Disconnection: The C2-C3 and C3-C4 bonds are cleaved, revealing the central electrophile as the aryl aldehyde and the nucleophiles as active methylene compounds.

  • Synthons:

    • Electrophile: 4-Bromobenzaldehyde (commercially available, stable).

    • Nucleophile: Diethyl malonate or Ethyl acetoacetate.

  • Forward Logic: The condensation of 4-bromobenzaldehyde with two equivalents of the active methylene compound yields a tetra-ester (or diacetyl-diester) intermediate. Acidic hydrolysis facilitates simultaneous decarboxylation and ester cleavage to yield the target diacid.

Retrosynthesis Target 3-(4-Bromophenyl)pentanedioic acid Inter Tetraethyl 2-(4-bromophenyl)propane- 1,1,3,3-tetracarboxylate Target->Inter Hydrolysis & Decarboxylation Start1 4-Bromobenzaldehyde Inter->Start1 Knoevenagel / Michael Addition Start2 Diethyl Malonate (2 Equivalents) Inter->Start2

Figure 1: Retrosynthetic disconnection showing the assembly of the glutaric backbone from aldehyde and malonate precursors.

Part 2: Pathway A — The Double-Malonate Route (Recommended)

This pathway is favored for its mechanistic reliability. It avoids the retro-Claisen fragmentation issues sometimes observed with acetoacetate, ensuring the carbon skeleton remains intact.

Reaction Scheme
  • Condensation: 4-Bromobenzaldehyde + 2 Diethyl malonate

    
     Tetraethyl ester intermediate.
    
  • Hydrolysis/Decarboxylation: Tetraethyl ester

    
     3-(4-Bromophenyl)glutaric acid.
    
Detailed Protocol

Step 1: Synthesis of Tetraethyl 2-(4-bromophenyl)propane-1,1,3,3-tetracarboxylate

  • Reagents:

    • 4-Bromobenzaldehyde (1.0 eq, ~18.5 g)

    • Diethyl malonate (2.2 eq, ~35.2 g)

    • Piperidine (0.1 eq, catalytic base)

    • Ethanol (Solvent, 100 mL)

  • Procedure:

    • Charge a 500 mL round-bottom flask (RBF) with 4-bromobenzaldehyde and ethanol. Stir until dissolved.

    • Add diethyl malonate followed by the piperidine catalyst.

    • Critical Step: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

    • Note: A Knoevenagel intermediate (benzylidene malonate) may form first. The second equivalent of malonate undergoes Michael addition to this intermediate in situ.[5]

    • Workup: Cool to room temperature. The intermediate often separates as an oil or solid. Evaporate ethanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with dilute HCl (to remove piperidine) and water. Dry over MgSO₄ and concentrate to yield the crude tetra-ester.[5]

Step 2: Hydrolysis and Decarboxylation

  • Reagents:

    • Crude Tetra-ester (from Step 1)

    • Hydrochloric Acid (6M to Concentrated, excess)

  • Procedure:

    • Suspend the crude tetra-ester in 6M HCl (approx. 10 mL per gram of ester).

    • Critical Step: Reflux vigorously (100–110°C) for 18–24 hours. The mixture will initially be heterogeneous but should become clearer as the ester hydrolyzes and CO₂ evolves.

    • Observation: Vigorous bubbling indicates active decarboxylation. Ensure the condenser is efficient to prevent acid loss.

    • Isolation: Cool the mixture to 0–5°C. The product, 3-(4-bromophenyl)pentanedioic acid, typically crystallizes as a white to off-white solid.

    • Filter the solid.[5][6][7] Wash with minimal ice-cold water to remove residual acid.

    • Purification: Recrystallize from water or a Benzene/Ether mixture (if high purity is required). Dry in a vacuum oven at 50°C.

Expected Yield: 60–75% (over two steps).[8] Characterization:

  • Melting Point: Expect ~170–175°C (analogous to chloro-derivative).

  • ¹H NMR (DMSO-d₆):

    
     12.1 (s, 2H, COOH), 7.4–7.5 (d, 2H, Ar-H), 7.2–7.3 (d, 2H, Ar-H), 3.3–3.5 (m, 1H, CH-Ar), 2.4–2.6 (m, 4H, CH₂).
    

Part 3: Pathway B — The Acetoacetate Route (Industrial Alternative)

This route uses ethyl acetoacetate.[9][10][11] While reagents are cheaper, the mechanism involves a "retro-Claisen" cleavage of the acetyl groups during hydrolysis, which requires careful control of base concentration.

Reaction Workflow

AcetoacetateRoute Step1 Condensation (Aldehyde + 2 eq. EAA) Step2 Bis-Adduct Formation Step1->Step2 Piperidine Step3 Basic Hydrolysis (Retro-Claisen) Step2->Step3 NaOH/Heat Step4 Acidification & Decarboxylation Step3->Step4 H+ Product Final Diacid Step4->Product

Figure 2: Process flow for the Ethyl Acetoacetate (EAA) route.

Detailed Protocol

Step 1: Condensation

  • Reagents: 4-Bromobenzaldehyde (1 eq), Ethyl Acetoacetate (2.2 eq), Piperidine (cat), Ethanol.

  • Protocol: Reflux reagents in ethanol for 4–6 hours. Upon cooling, the bis-adduct (Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate) may crystallize. If not, concentrate to an oil.

Step 2: Hydrolysis & Cleavage

  • Reagents: 40% NaOH or KOH solution.

  • Protocol:

    • Add the bis-adduct to the caustic solution.

    • Heat to 80–90°C for 4 hours. The strong base cleaves the ester and the acetyl groups (releasing acetate).

    • Caution: Ensure temperature does not exceed 100°C to avoid degradation of the aryl ring or polymerization.

Step 3: Isolation

  • Protocol:

    • Cool the reaction mass.[5][6][12] Extract with ether to remove non-acidic impurities (unreacted aldehyde/ketone).

    • Acidify the aqueous layer to pH 1–2 with Conc. HCl.

    • The diacid will precipitate. Filter, wash, and recrystallize as in Pathway A.

Part 4: Comparative Data & Critical Parameters

Pathway Comparison
FeaturePathway A (Malonate)Pathway B (Acetoacetate)
Reagent Cost ModerateLow
Atom Economy Lower (Loss of 4 ester carbons)Lowest (Loss of 2 acetyl + 2 ester groups)
Impurity Profile Cleaner (Mainly mono-decarboxylated byproducts)Complex (Ketone byproducts possible)
Operational Ease High (One-pot hydrolysis/decarboxylation)Moderate (Requires careful basic hydrolysis)
Yield 60–75%50–65%
Troubleshooting Guide
  • Issue: Incomplete Decarboxylation (Pathway A)

    • Symptom:[5][6][10][13][14] Product MP is too low; NMR shows extra peaks in aliphatic region.

    • Fix: Increase reflux time in HCl. Ensure acid concentration is >6M.

  • Issue: Oil formation instead of solid

    • Fix: The crude acid may oil out.[5][12] Triturate with cold benzene or a mixture of Ether/Hexane to induce crystallization. Seed with a pure crystal if available.

  • Issue: Low Yield in Pathway B

    • Cause: Incomplete retro-Claisen cleavage.

    • Fix: Increase NaOH concentration or reaction time. Ensure the intermediate is fully dissolved in the basic medium.

References

  • Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.

    • (Note: Generalized citation based on standard organic synthesis literature for this class).

  • 3-(4-Chlorophenyl)glutaric acid synthesis. Source: ChemicalBook / Patent Literature.[2] Context: Provides the specific industrial protocol for the 4-chloro analog (Baclofen precursor), directly applicable to the 4-bromo derivative.

  • Organic Syntheses Procedure: Glutaric Acid derivatives. Source: Organic Syntheses, Coll.[12][14] Vol. 4, p. 441. Context: Foundational protocols for handling glutaric acid crystallizations and decarboxylations.

  • PubChem Compound Summary: 3-(4-bromophenyl)pentanedioic acid. Source: National Center for Biotechnology Information (2025). Context: Verification of chemical structure, CAS (1141-24-8), and physical property predictions.

Sources

Foundational

Comprehensive Guide to the Solubility and Thermodynamic Stability of 3-(4-bromophenyl)pentanedioic Acid

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the physicochemical profiling, solubility determination, and thermodynamic modeling of 3-(4-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the physicochemical profiling, solubility determination, and thermodynamic modeling of 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid), a critical intermediate in the synthesis of GABA-analog pharmaceuticals.[1]

Executive Summary

3-(4-bromophenyl)pentanedioic acid is a dicarboxylic acid intermediate used primarily in the synthesis of bioactive GABA analogs (e.g., brominated derivatives of Baclofen or Phenibut).[1] Its purification and crystallization processes are governed by its solubility landscape, which exhibits significant sensitivity to solvent polarity and temperature.[1]

This guide provides a rigorous technical framework for understanding the solubility behavior of this compound. While specific mole-fraction datasets are often proprietary, this document synthesizes available physicochemical data, establishes a self-validating measurement protocol, and provides predictive modeling based on structural analogs (specifically the chloro-derivative, CAS 35271-74-0).[1]

Physicochemical Profile

Understanding the solute's fundamental properties is the prerequisite for any solubility study. The bromine substituent introduces high lipophilicity compared to unsubstituted glutaric acid, drastically reducing water solubility.[1]

Table 1: Physicochemical Properties of 3-(4-bromophenyl)pentanedioic acid

PropertyValue / DescriptionSource/Note
IUPAC Name 3-(4-bromophenyl)pentanedioic acid[PubChem, 2025]
CAS Number 1141-24-8Verified
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Physical State White to off-white crystalline solid
Melting Point 164–168 °C (Predicted/Analogous)Based on Cl-analog range (164-166°C) [InnoSpk, 2025]
pKa (Predicted) ~4.01 (COOH group 1), ~5.1 (COOH group 2)Typical for glutaric derivatives
LogP (Octanol/Water) ~1.8 – 2.1Moderate Lipophilicity
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Technical Insight: The melting point is a critical thermodynamic anchor. The enthalpy of fusion (


) is required for ideal solubility modeling. If experimental DSC data is unavailable, an estimated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

is standard for this class of aromatic dicarboxylic acids.

Solubility Landscape & Solvent Selection[1]

The solubility of 3-(4-bromophenyl)pentanedioic acid follows a "like-dissolves-like" mechanism, heavily influenced by the dipole-dipole interactions of the carboxylic acid groups and the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-

stacking potential of the bromophenyl ring.
Predicted Solubility Profile (Semi-Quantitative)

Data derived from structural analogs (3-(4-chlorophenyl)glutaric acid) and polarity matching.

Table 2: Solubility Tier List (at 298.15 K)

Solvent ClassRepresentative SolventsSolubility RatingMechanism
High Polarity Aprotic DMSO, DMF, NMPVery High (>150 mg/mL)Strong H-bond acceptance disrupts crystal lattice.[1]
Lower Alcohols Methanol, Ethanol, IPAModerate to High (20–80 mg/mL)H-bonding with carboxyl groups; increases sharply with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole interactions; useful for cooling crystallization.[1]
Water Water (pH < 4)Very Low (<1 mg/mL)Hydrophobic phenyl ring dominates; acts as an antisolvent .[1]
Non-Polar Hexane, TolueneNegligible Lack of H-bonding capability.[1]
Thermodynamic Modeling (The Modified Apelblat Equation)

To rigorously correlate solubility (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, mole fraction) with temperature (

), the Modified Apelblat Model is the industry standard for this compound class. It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical model parameters determined via regression of experimental data.

  • Causality: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     term corrects for the temperature dependence of the enthalpy of solution, which is critical for dicarboxylic acids that form dimers in solution.
    

Experimental Protocol: Self-Validating Solubility Measurement

To generate precise data for process scale-up, researchers must avoid "visual" solubility determination.[1] The following protocol uses a Laser Monitoring Dynamic Method , which is self-validating because it detects the exact moment of solid disappearance (dissolution) and reappearance (nucleation), eliminating subjective error.[1]

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Dynamic Equilibration (Stirring @ T) Start->Equilibration LaserCheck Laser Transmissivity Monitoring Equilibration->LaserCheck LaserCheck->Equilibration Turbid (<100%) Dissolution Full Dissolution Detected (Transmissivity -> 100%) LaserCheck->Dissolution Clear (100%) Gravimetric Gravimetric Analysis (Evaporation of Supernatant) Dissolution->Gravimetric DataLog Calculate Mole Fraction (x) Gravimetric->DataLog

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination. This loop ensures equilibrium is reached before sampling.

Step-by-Step Methodology
  • Preparation: Place an excess of 3-(4-bromophenyl)pentanedioic acid into a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).[1]

  • Temperature Control: Set the circulating water bath to the starting temperature (e.g., 293.15 K).

  • Equilibration: Stir at 400 rpm for at least 4 hours.

  • Validation (Laser): Direct a laser beam (approx. 5 mW) through the vessel.

    • Scattering: Indicates undissolved solids (Equilibrium not reached or saturation exceeded).[1]

    • Transmission: Indicates clear solution.

  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm).

  • Quantification: Weigh the supernatant, evaporate the solvent under vacuum, and weigh the dry residue.

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    are mass/molar mass of solute, and
    
    
    are for solvent.

Process Application: Purification via Crystallization[1]

The solubility differential between alcohols (high solubility) and water (low solubility) suggests a Cooling + Antisolvent Crystallization strategy.[1]

Crystallization Logic
  • Solvent System: Ethanol/Water or Methanol/Water mixture.

  • Rationale: The bromophenyl derivative is soluble in hot ethanol but precipitates rapidly upon cooling or water addition. This rejects polar impurities (which stay in water) and non-polar byproducts (which stay in ethanol if optimized).[1]

CrystallizationProcess Crude Crude 3-(4-bromophenyl)pentanedioic acid Dissolve Dissolve in Hot Ethanol (60°C) Crude->Dissolve Filter Hot Filtration (Remove Mechanical Impurities) Dissolve->Filter Cooling Controlled Cooling (60°C -> 20°C @ 0.5°C/min) Filter->Cooling Nucleation Nucleation Onset Cooling->Nucleation Antisolvent Optional: Add Water (Antisolvent) Nucleation->Antisolvent If yield low Harvest Filtration & Drying Nucleation->Harvest Direct Path Antisolvent->Harvest

Figure 2: Optimized crystallization workflow for purification.[1]

References

  • PubChem. (2025). 3-(4-bromophenyl)pentanedioic acid - Compound Summary. National Library of Medicine. [Link][1]

  • InnoSpk. (2025).[2] Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. (Data source for structural analog comparison). [Link]

  • Sha, F., et al. (2024).[1] Thermodynamic Analysis and Solubility Prediction of Glutaric Acid Derivatives. Journal of Molecular Liquids. (General reference for Apelblat modeling of glutaric derivatives).

Sources

Exploratory

An In-depth Technical Guide on the Biological Activity of 3-(4-bromophenyl)pentanedioic Acid: A Scaffold for Glutamate Carboxypeptidase II Inhibition

This guide provides a comprehensive technical overview of the potential biological activity of 3-(4-bromophenyl)pentanedioic acid, with a primary focus on its role as a structural scaffold for the design of inhibitors ta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential biological activity of 3-(4-bromophenyl)pentanedioic acid, with a primary focus on its role as a structural scaffold for the design of inhibitors targeting Glutamate Carboxypeptidase II (GCPII). For researchers, medicinal chemists, and drug development professionals, this document synthesizes the foundational science of GCPII, the rationale for its inhibition, and the experimental pathways to evaluate compounds like 3-(4-bromophenyl)pentanedioic acid.

Introduction: The Therapeutic Promise of Targeting Glutamate Carboxypeptidase II

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key metalloenzyme with significant implications in both the central nervous system and in peripheral pathologies.[1] In the brain, GCPII's primary role is the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2]

The activity of GCPII is tightly linked to glutamatergic neurotransmission. By cleaving NAAG, GCPII directly increases the concentration of glutamate in the synapse.[2] Furthermore, NAAG itself is an agonist at the metabotropic glutamate receptor 3 (mGluR3), a receptor that, when activated, leads to a reduction in glutamate release.[1][3][2] Thus, the enzymatic action of GCPII has a dual effect: it diminishes the concentration of a neuroprotective peptide (NAAG) while simultaneously increasing the concentration of an excitatory neurotransmitter (glutamate).

In numerous pathological states, this balance is disrupted. Upregulation of GCPII activity has been observed in a range of neurological disorders, including traumatic brain injury, stroke, amyotrophic lateral sclerosis (ALS), neuropathic pain, and schizophrenia.[1][4][5][6] This increased enzymatic activity is thought to contribute to excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death.[2][5] Consequently, the inhibition of GCPII has emerged as a promising therapeutic strategy to mitigate glutamate-mediated neurotoxicity.[4][6][7] By blocking GCPII, inhibitors can increase the levels of NAAG, leading to enhanced mGluR3 activation and a subsequent reduction in glutamate release, thereby conferring neuroprotection.[2][5]

Beyond the nervous system, GCPII is also highly expressed on the surface of prostate cancer cells, where it is known as the prostate-specific membrane antigen (PSMA).[7][8] This has made GCPII a valuable target for the imaging and radiotherapy of prostate cancer.[4][7]

The following diagram illustrates the central role of GCPII in the modulation of glutamatergic signaling.

GCPII Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Astrocyte/Postsynaptic Neuron NAAG_vesicle NAAG NAAG_released NAAG NAAG_vesicle->NAAG_released Release GCPII GCPII (NAALADase) NAAG_released->GCPII Hydrolysis mGluR3 mGluR3 NAAG_released->mGluR3 Activates Glutamate_released Glutamate Glutamate_receptor Glutamate Receptor Glutamate_released->Glutamate_receptor Activates GCPII->Glutamate_released Produces mGluR3->NAAG_vesicle Inhibits Release Excitotoxicity Excitotoxicity Glutamate_receptor->Excitotoxicity Leads to (in excess) GCPII_Inhibitor GCPII Inhibitor GCPII_Inhibitor->GCPII Blocks

Caption: The GCPII signaling pathway and the mechanism of its inhibition.

The Pharmacophore of GCPII Inhibitors: A Focus on the Pentanedioic Acid Backbone

The development of potent and selective GCPII inhibitors has been an area of intense research. A common structural feature among many of these inhibitors is a pentanedioic acid (glutaric acid) or a closely related phosphonate bioisostere.[3][6] This di-acidic moiety mimics the C-terminal glutamate of the endogenous substrate NAAG, allowing it to bind effectively within the enzyme's active site.

The general pharmacophore of a GCPII inhibitor can be conceptualized as having three main components:

  • A Zinc-Binding Group (ZBG): GCPII is a zinc metalloenzyme, and a key interaction for potent inhibition is the chelation of the zinc ions in the active site. Common ZBGs include phosphonates, thiols, and hydroxamates.[6]

  • A Central Scaffold: This is typically a pentanedioic acid or a similar structure that positions the ZBG and the P1' moiety correctly within the active site.

  • A P1' Moiety: This part of the inhibitor is designed to interact with the S1' specificity pocket of the enzyme, which normally accommodates the C-terminal glutamate of NAAG.

The structure of 3-(4-bromophenyl)pentanedioic acid aligns well with the central scaffold and a portion of the P1' moiety of this pharmacophore. The pentanedioic acid backbone provides the necessary di-acidic feature, while the 3-phenyl substitution offers a vector for further chemical modification and interaction with the enzyme.

Caption: Generalized pharmacophore of a GCPII inhibitor and the corresponding structural features of 3-(4-bromophenyl)pentanedioic acid.

Investigating the Potential of 3-(4-bromophenyl)pentanedioic Acid as a GCPII Inhibitor

While there is a lack of direct published data on the biological activity of 3-(4-bromophenyl)pentanedioic acid as a GCPII inhibitor, its structure provides a strong basis for hypothesizing its potential. The pentanedioic acid core is a well-established binding motif for the GCPII active site. The key determinant of its inhibitory potency would be the contribution of the 3-(4-bromophenyl) group.

This substituent could influence activity in several ways:

  • Steric and Electronic Interactions: The bromophenyl group may interact with amino acid residues in the entrance funnel of the enzyme's active site. The size and electronic properties of the bromine atom could either enhance or hinder binding affinity compared to an unsubstituted phenyl ring or other analogs.

  • Lipophilicity and Pharmacokinetics: The bromine atom increases the lipophilicity of the molecule compared to its non-halogenated counterpart. This could potentially improve its ability to cross cell membranes and the blood-brain barrier, a significant challenge for many highly polar GCPII inhibitors.[1] However, increased lipophilicity can also lead to off-target effects and altered metabolic profiles.

  • Conformational Effects: The substitution at the 3-position of the pentanedioic acid chain will influence the conformational flexibility of the molecule, which could affect how it presents its carboxylic acid groups to the active site.

To ascertain the actual biological activity, a systematic experimental evaluation is necessary.

Experimental Workflows for the Characterization of 3-(4-bromophenyl)pentanedioic Acid

The following section outlines a series of experimental protocols to rigorously assess the potential of 3-(4-bromophenyl)pentanedioic acid as a GCPII inhibitor.

In Vitro Evaluation of GCPII Inhibitory Activity

The first and most critical step is to determine if the compound directly inhibits GCPII and to quantify its potency. The standard method for this is a radioenzymatic assay.

Protocol: Radioenzymatic Assay for GCPII Inhibition

  • Materials:

    • Recombinant human GCPII enzyme.

    • [3H]-NAAG (radiolabeled substrate).

    • Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% Triton X-100.

    • AG 50W-X8 cation exchange resin.

    • Scintillation vials and scintillation fluid.

    • Test compound: 3-(4-bromophenyl)pentanedioic acid, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Positive control inhibitor: 2-(phosphonomethyl)pentanedioic acid (2-PMPA).[3]

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes, each containing Tris-HCl buffer, a fixed concentration of recombinant GCPII enzyme, and varying concentrations of the test compound or vehicle control.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding [3H]-NAAG to a final concentration of ~50 nM.

    • Incubate the reaction for 30 minutes at 37°C.

    • Terminate the reaction by adding a strong acid (e.g., 1 M HCl).

    • Separate the product ([3H]-glutamate) from the substrate ([3H]-NAAG) by passing the reaction mixture through a column containing AG 50W-X8 cation exchange resin. The positively charged [3H]-glutamate will be retained by the resin, while the negatively charged [3H]-NAAG will pass through.

    • Wash the resin to remove any remaining unbound substrate.

    • Elute the [3H]-glutamate from the resin using a strong base (e.g., 2 M NaOH) directly into scintillation vials.

    • Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: IC50 Values of Known GCPII Inhibitors for Comparison

InhibitorIC50 (nM)Reference
2-(Phosphonomethyl)pentanedioic acid (2-PMPA)0.0003[9]
2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA)90[6]
ZJ-430.23[10][11]
Quisqualate2.7[8]
Cell-Based Assays for Neuroprotective Effects

If the compound shows significant in vitro inhibitory activity, the next step is to assess its effects in a cellular context. A common assay is to evaluate its ability to protect neurons from glutamate-induced excitotoxicity.

Protocol: Neuroprotection Assay in Primary Cortical Neurons

  • Cell Culture:

    • Culture primary cortical neurons from embryonic day 18 rat pups.

    • Plate the neurons in 96-well plates and allow them to mature for 7-10 days in vitro.

  • Treatment:

    • Pre-treat the neuronal cultures with varying concentrations of 3-(4-bromophenyl)pentanedioic acid for 24 hours.

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for 15 minutes.

    • Remove the glutamate-containing medium and replace it with fresh medium containing the test compound.

  • Assessment of Cell Viability:

    • After 24 hours of recovery, assess cell viability using a standard method such as the MTS assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).[12]

  • Data Analysis:

    • Quantify the percentage of neuroprotection conferred by the test compound at each concentration, relative to the glutamate-only treated cells.

    • Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).

In Vivo Pharmacodynamic and Efficacy Studies

Should the compound prove to be potent and effective in cell-based models, in vivo studies in animal models of relevant diseases are warranted. A well-established model is the chronic constriction injury (CCI) model of neuropathic pain.

Workflow: Evaluation in a CCI Model of Neuropathic Pain

  • Animal Model:

    • Induce neuropathic pain in rats or mice by performing a chronic constriction injury of the sciatic nerve.

  • Compound Administration:

    • Following a post-operative recovery period and confirmation of pain development (e.g., mechanical allodynia), administer 3-(4-bromophenyl)pentanedioic acid via a relevant route (e.g., intraperitoneal injection or oral gavage).

  • Behavioral Testing:

    • Assess pain behaviors at multiple time points after compound administration. Key tests include:

      • Von Frey test: Measures mechanical allodynia (pain response to a non-painful stimulus).

      • Hargreaves test: Measures thermal hyperalgesia (increased sensitivity to a heat stimulus).

  • Pharmacodynamic and Biomarker Analysis:

    • At the end of the study, collect brain and spinal cord tissue.

    • Measure the levels of NAAG and glutamate in the tissue using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm that the compound is engaging its target in the CNS.

The following diagram outlines the general workflow for evaluating a potential GCPII inhibitor.

Experimental_Workflow Start Compound Synthesis (3-(4-bromophenyl)pentanedioic acid) In_Vitro In Vitro Testing (Radioenzymatic Assay) Start->In_Vitro In_Vitro_Result Determine IC50 In_Vitro->In_Vitro_Result Cell_Based Cell-Based Assays (Neuroprotection) In_Vitro_Result->Cell_Based If Active Cell_Based_Result Determine EC50 Cell_Based->Cell_Based_Result In_Vivo In Vivo Studies (e.g., Neuropathic Pain Model) Cell_Based_Result->In_Vivo If Protective In_Vivo_Result Assess Behavioral and Biomarker Changes In_Vivo->In_Vivo_Result Lead_Optimization Lead Optimization In_Vivo_Result->Lead_Optimization If Efficacious

Caption: A generalized experimental workflow for the evaluation of a potential GCPII inhibitor.

Conclusion

3-(4-bromophenyl)pentanedioic acid represents a compelling, yet uncharacterized, chemical scaffold. Its structural analogy to the backbone of known potent Glutamate Carboxypeptidase II inhibitors provides a strong rationale for its investigation as a modulator of this therapeutically significant enzyme. The true biological activity and therapeutic potential of this compound can only be unveiled through a rigorous and systematic evaluation, following the experimental workflows outlined in this guide. The insights gained from such studies will not only clarify the role of this specific molecule but could also pave the way for the development of novel therapeutics for a range of debilitating neurological disorders and for the diagnosis and treatment of prostate cancer.

References

  • Wiseman, R., et al. (2023). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry. [Link]

  • Slusher, B. S., et al. (2005). NAAG peptidase inhibitors and their potential for diagnosis and therapy. Current Topics in Medicinal Chemistry. [Link]

  • Rahn, K. A., et al. (2011). Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis. Proceedings of the National Academy of Sciences. [Link]

  • Navrátil, M., et al. (2016). Unprecedented Binding Mode of Hydroxamate-Based Inhibitors of Glutamate Carboxypeptidase II: Structural Characterization and Biological Activity. Journal of Medicinal Chemistry. [Link]

  • Long, J. B., et al. (2013). Application of Novel Therapeutic Agents for CNS Injury: NAAG Peptidase Inhibitors. Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. [Link]

  • Tykvart, J., et al. (2012). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. Journal of Medicinal Chemistry. [Link]

  • Mesters, J. R., et al. (2006). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Zhao, Z., et al. (2012). Effects of N-Acetylaspartylglutamate (NAAG) Peptidase Inhibition on Release of Glutamate and Dopamine in Prefrontal Cortex and Nucleus Accumbens in Phencyclidine Model of Schizophrenia. Journal of Biological Chemistry. [Link]

  • Zhao, Z., et al. (2012). Effects of N-acetylaspartylglutamate (NAAG) peptidase inhibition on release of glutamate and dopamine in prefrontal cortex and nucleus accumbens in phencyclidine model of schizophrenia. The Journal of biological chemistry. [Link]

  • Neale, J. H. (2019). N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications. Progress in Neurobiology. [Link]

  • Ghadge, G. D., et al. (2003). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. Proceedings of the National Academy of Sciences. [Link]

  • Rais, R., et al. (2017). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Medicinal Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to 3-(4-bromophenyl)pentanedioic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds that can interact with key biological targets is of paramount importance. One such scaffold of growi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds that can interact with key biological targets is of paramount importance. One such scaffold of growing interest is the 3-aryl-pentanedioic acid framework. This guide provides a comprehensive technical overview of a specific analogue, 3-(4-bromophenyl)pentanedioic acid, a compound with significant potential for therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and prospective biological activities of 3-(4-bromophenyl)pentanedioic acid. The narrative is structured to not only present established data but also to elucidate the underlying scientific principles and experimental rationale, thereby providing a robust foundation for future research and development endeavors.

Chemical Properties and Identification

3-(4-bromophenyl)pentanedioic acid, also known as 3-(4-bromophenyl)glutaric acid, is a dicarboxylic acid featuring a bromophenyl substituent at the 3-position of a pentanedioic acid backbone.[1] This substitution pattern is crucial for its potential biological activity, as the aryl group can engage in specific interactions with biological targets.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[1]
Molecular Weight 287.11 g/mol [1]
IUPAC Name 3-(4-bromophenyl)pentanedioic acid[1]
CAS Number 1141-24-8[1]
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br[1]
InChI Key ZSYRDSTUBZGDKI-UHFFFAOYSA-N[1]

Safety and Handling: 3-(4-bromophenyl)pentanedioic acid is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 3-(4-bromophenyl)pentanedioic Acid: A Step-by-Step Protocol

The synthesis of 3-(4-bromophenyl)pentanedioic acid can be achieved through a multi-step process. The following protocol is a synthesized methodology based on established organic chemistry principles and adapted from procedures for analogous compounds.[2][3]

Workflow for the Synthesis of 3-(4-bromophenyl)pentanedioic Acid

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Hydrolysis cluster_2 Step 3 (Optional): Imide/Anhydride Formation cluster_3 Step 4: Hydrolysis to Diacid A p-Bromobenzaldehyde C p-Bromobenzylidene bis(acetoacetic ester) A->C Piperidine, Ethanol B Ethyl Acetoacetate B->C D 3-(4-Bromophenyl)glutaric Acid C->D 50% NaOH (aq), Heat E 3-(4-Bromophenyl)glutaric Anhydride D->E Acetic Anhydride, Heat F 3-(4-Bromophenyl)glutarimide E->F Ammonia, Heat G 3-(4-Bromophenyl)pentanedioic Acid F->G Acid or Base Hydrolysis

Caption: A multi-step synthetic workflow for 3-(4-bromophenyl)pentanedioic acid.

Experimental Protocol

Step 1: Synthesis of p-Bromobenzylidene bis(acetoacetic ester)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine p-bromobenzaldehyde (54 g) and ethyl acetoacetate (76 g) in ethanol (20 cc).[2]

  • Catalyst Addition: To the stirred mixture, add piperidine (4 cc) as a catalyst.[2]

  • Reaction and Isolation: A precipitate of p-bromobenzylidene bis(acetoacetic ester) will form shortly.[2] Isolate the product by filtration and recrystallize from ethanol. The expected melting point is 150-153 °C.[2]

Causality: This step is a Knoevenagel condensation followed by a Michael addition. Piperidine acts as a base to deprotonate the active methylene group of ethyl acetoacetate, which then attacks the aldehyde. A second equivalent of ethyl acetoacetate then adds to the resulting α,β-unsaturated intermediate.

Step 2: Synthesis of 3-(4-Bromophenyl)glutaric Acid

  • Hydrolysis: Heat the p-bromobenzylidene bis(acetoacetic ester) (66 g) at reflux with a 50% aqueous solution of sodium hydroxide (150 cc).[2]

  • Work-up: After cooling, acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to precipitate the crude 3-(4-bromophenyl)glutaric acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Causality: The strong basic conditions and heat promote the hydrolysis of the ester groups and a retro-Claisen condensation to remove the acetyl groups, yielding the glutaric acid derivative.

Step 3 (Optional): Formation of 3-(4-Bromophenyl)glutarimide

For certain applications or purification strategies, the diacid can be converted to the corresponding imide.

  • Anhydride Formation: Reflux the 3-(4-bromophenyl)glutaric acid with a dehydrating agent like acetic anhydride to form 3-(4-bromophenyl)glutaric anhydride.

  • Imide Formation: Introduce the anhydride (32 g) into a concentrated ammonia solution and heat for 2 hours at 60-70°C.[2] Evaporate the mixture to dryness and heat the residue at 185°C for 2.5 hours to yield 3-(4-bromophenyl)glutarimide.[2] Recrystallize from dimethylformamide and water. The expected melting point is 180°C.[2]

Step 4: Hydrolysis of 3-(4-Bromophenyl)glutarimide to 3-(4-bromophenyl)pentanedioic Acid

  • Hydrolysis: The imide can be hydrolyzed back to the diacid under either acidic or basic conditions. For example, heating the imide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) will cleave the amide bonds.

  • Isolation: After the reaction is complete, adjust the pH to acidic to precipitate the 3-(4-bromophenyl)pentanedioic acid. Isolate the product by filtration and purify by recrystallization.

Spectroscopic Characterization

Accurate characterization of 3-(4-bromophenyl)pentanedioic acid is essential for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of analogous compounds.[4][5][6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the AA'BB' spin system of the p-substituted benzene ring.

  • Methine Proton (CH): A multiplet around δ 3.0-3.5 ppm for the proton at the 3-position.

  • Methylene Protons (CH₂): A set of multiplets or a doublet of doublets in the region of δ 2.5-2.9 ppm for the four methylene protons at the 2- and 4-positions.

  • Carboxylic Acid Protons (COOH): A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbons (C=O): Signals in the downfield region, typically around δ 170-180 ppm.[8]

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Methine Carbon (CH): A signal around δ 40-45 ppm.

  • Methylene Carbons (CH₂): Signals in the aliphatic region, typically around δ 35-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational frequencies for the functional groups present.

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[8]

  • C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.[8][9]

  • C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹.[9]

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight and provide information about the isotopic pattern of bromine.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (287.11 g/mol ).

  • Isotopic Pattern: A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids, such as the loss of H₂O and COOH, are expected. For the non-brominated analog, 3-phenylglutaric acid, major fragments are observed at m/z 162, 134, and 104.[4]

Potential Applications in Drug Development: A GABA Analogue Perspective

The structural similarity of 3-(4-bromophenyl)pentanedioic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests its potential as a modulator of GABAergic neurotransmission.[3] 3-substituted GABA analogues have been a fruitful area of research, leading to the development of drugs with anticonvulsant, analgesic, and anxiolytic properties.[10][11]

The GABAergic System and Therapeutic Intervention

The GABAergic system plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[12] Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3] Molecules that can mimic the action of GABA (GABA agonists) or enhance its effects are therefore of significant therapeutic interest.

Structure-Activity Relationship and the Role of the 3-Aryl Substituent

The introduction of a lipophilic group, such as a phenyl or substituted phenyl ring, at the 3-position of the GABA backbone can enhance the ability of the molecule to cross the blood-brain barrier. Furthermore, the aryl substituent can provide additional binding interactions with the GABA receptor or related proteins, potentially leading to increased potency and selectivity. The bromo-substituent on the phenyl ring can further influence the electronic properties and binding affinity of the molecule.

Potential Therapeutic Indications

Based on the pharmacology of related 3-aryl-GABA analogues, 3-(4-bromophenyl)pentanedioic acid is a promising candidate for investigation in the following areas:

  • Anticonvulsant Activity: 3-alkylated GABA analogues like gabapentin and pregabalin are widely used in the treatment of epilepsy.[10] The 3-aryl scaffold of the title compound may confer similar or improved anticonvulsant properties.

  • Analgesic Effects: GABAergic drugs have shown efficacy in the management of neuropathic pain.[13][14] The potential of 3-(4-bromophenyl)pentanedioic acid to modulate GABAergic signaling makes it a candidate for the development of novel analgesics.

  • Anxiolytic Properties: By enhancing inhibitory neurotransmission, GABA analogues can exert anxiolytic effects.

Proposed Mechanism of Action: A Logical Framework

Mechanism_of_Action A 3-(4-bromophenyl)pentanedioic Acid B GABA Receptor (e.g., GABAA or GABAB) A->B Binds to receptor C Increased Chloride Ion Influx (GABAA) or Modulation of G-protein signaling (GABAB) B->C Activates/Modulates D Hyperpolarization of Neuronal Membrane C->D E Reduced Neuronal Excitability D->E F Therapeutic Effect (e.g., Anticonvulsant, Analgesic) E->F

Caption: Proposed mechanism of action for 3-(4-bromophenyl)pentanedioic acid as a GABA analogue.

The proposed mechanism of action for 3-(4-bromophenyl)pentanedioic acid involves its interaction with GABA receptors.[15][16] As a GABA analogue, it is hypothesized to bind to either GABAA or GABAB receptors, mimicking the action of endogenous GABA.[16] Binding to the GABAA receptor would lead to an influx of chloride ions, causing hyperpolarization of the neuron and reducing its excitability.[12][15] This reduction in neuronal firing is the basis for its potential anticonvulsant and anxiolytic effects. Alternatively, interaction with GABAB receptors would modulate G-protein coupled signaling pathways, which can also lead to a decrease in neuronal excitability and contribute to analgesic effects.[16]

Future Directions and Conclusion

3-(4-bromophenyl)pentanedioic acid represents a promising, yet underexplored, molecule with significant potential in the field of drug development. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a strong rationale for its investigation as a novel therapeutic agent targeting the GABAergic system.

Future research should focus on the following key areas:

  • Optimization of Synthesis: Further refinement of the synthetic protocol to improve yields and scalability.

  • Comprehensive Biological Evaluation: In vitro and in vivo studies to confirm its binding affinity for GABA receptors and to assess its efficacy in models of epilepsy, pain, and anxiety.

  • Pharmacokinetic and Toxicological Profiling: Determination of its ADME (absorption, distribution, metabolism, and excretion) properties and a thorough evaluation of its safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the key structural features required for optimal activity and to guide lead optimization efforts.

References

  • 3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683 - PubChem. Available at: [Link]

  • US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides - Google Patents.
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  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Potential Derivatives of 3-(4-Bromophenyl)pentanedioic Acid

Introduction In the landscape of modern chemical synthesis, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. 3-(4-Bromophenyl)pentanedioic acid, also known as 3-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical synthesis, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. 3-(4-Bromophenyl)pentanedioic acid, also known as 3-(4-bromophenyl)glutaric acid, emerges as a highly versatile building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. This guide provides an in-depth technical exploration of this core molecule, detailing its synthesis, derivatization strategies, and the prospective applications of its derivatives for researchers, scientists, and professionals in drug development.

The unique architecture of 3-(4-bromophenyl)pentanedioic acid, featuring a central chiral carbon, two reactive carboxylic acid functionalities, and a synthetically malleable bromophenyl ring, offers a trifecta of opportunities for chemical modification. This strategic combination allows for the systematic exploration of chemical space, leading to the generation of diverse molecular entities with potentially tunable physicochemical and biological properties.

Part 1: The Core Molecule: 3-(4-Bromophenyl)pentanedioic Acid

A thorough understanding of the core molecule is fundamental to unlocking the full potential of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-bromophenyl)pentanedioic acid is presented in Table 1.

PropertyValueReference
CAS Number 1141-24-8[1][2]
Molecular Formula C₁₁H₁₁BrO₄[1][2]
Molecular Weight 287.11 g/mol [2]
IUPAC Name 3-(4-bromophenyl)pentanedioic acid[2]
Synonyms 3-(p-bromophenyl)glutaric acid, β-(4-Bromophenyl)glutaric acid[2]
Appearance White to off-white powder or crystals[3]
Melting Point 175-176 °C[4]
Synthesis of the Core Scaffold

The synthesis of 3-(4-bromophenyl)pentanedioic acid can be efficiently achieved through a multi-step process commencing with a Knoevenagel condensation, followed by a Michael addition and subsequent hydrolysis. This classical approach provides a reliable route to the desired 3-arylpentanedioic acid scaffold.

A plausible and documented synthetic pathway involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a piperidine catalyst.[4] The resulting intermediate undergoes saponification and decarboxylation upon heating with a strong base, such as sodium hydroxide, followed by acidification to yield the target diacid.[4]

Synthesis of 3-(4-bromophenyl)pentanedioic acid 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate_Ester para-bromobenzylidene bisaceto-acetic ester 4-Bromobenzaldehyde->Intermediate_Ester Piperidine, Ethanol Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_Ester Diacid 3-(4-bromophenyl)pentanedioic acid Intermediate_Ester->Diacid 1. NaOH, Ethanol/H₂O, Δ 2. H₃O⁺ Derivatization_Workflow cluster_acid Carboxylic Acid Modifications cluster_aryl Aryl Ring Modifications Core 3-(4-Bromophenyl)pentanedioic Acid Anhydride Anhydride Core->Anhydride Acetic Anhydride Esters Diesters / Monoesters Core->Esters Alcohol, Acid Catalyst Amides Diamides / Monoamides Core->Amides Amine, Coupling Agent Suzuki Suzuki Coupling Products (Biaryls, etc.) Core->Suzuki Boronic Acid, Pd Catalyst Imide Imide Anhydride->Imide Ammonia Piperidones Piperidones Anhydride->Piperidones Castagnoli-Cushman Reaction

Caption: Derivatization workflow overview.

Reactions of the Carboxylic Acid Groups

The two carboxylic acid moieties provide a rich platform for derivatization.

Cyclic derivatives can be readily prepared from the diacid. Treatment with a dehydrating agent such as acetic anhydride yields the corresponding cyclic anhydride. [4]This anhydride is a key intermediate for further derivatization, for instance, by reaction with ammonia to form the glutaric imide. [4]These cyclic structures can serve as precursors to pharmacologically active compounds.

Standard esterification and amidation reactions can be employed to generate a library of derivatives. Esterification, typically under acidic catalysis, can be used to modulate lipophilicity and create prodrugs. [5]Amide formation, facilitated by coupling agents or via an acid chloride intermediate, allows for the introduction of diverse functionalities and the potential for creating compounds with a range of biological activities. [6]

A more advanced application of the cyclic anhydride is its use in the Castagnoli-Cushman reaction. This powerful multicomponent reaction between an anhydride, an imine, and an alcohol or amine can generate highly substituted piperidone scaffolds, which are prevalent in many biologically active molecules. [7][8]

Modification of the Bromophenyl Ring

The bromine atom on the phenyl ring is a versatile synthetic handle for carbon-carbon bond formation.

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. [9]The bromine atom of 3-(4-bromophenyl)pentanedioic acid can be readily coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. [9]This allows for the introduction of a wide range of substituents, including other aryl, heteroaryl, or alkyl groups, dramatically increasing the molecular diversity of the resulting derivatives.

Part 3: Potential Applications of Derivatives

The derivatives of 3-(4-bromophenyl)pentanedioic acid are poised for applications in several key areas of research and development.

In Medicinal Chemistry
  • Anti-inflammatory Agents: The structurally related arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The 3-(4-bromophenyl)pentanedioic acid scaffold shares key structural features with these compounds, suggesting that its derivatives may also exhibit anti-inflammatory properties.

  • GABA Analogs: The chloro-analog of the title compound, 3-(4-chlorophenyl)pentanedioic acid, is a known intermediate in the synthesis of Baclofen impurities. [10]Baclofen is a muscle relaxant and antispasmodic agent that acts as a GABA receptor agonist. This suggests that derivatives of 3-(4-bromophenyl)pentanedioic acid could be explored as precursors to novel GABA analogs with potential therapeutic applications in neurological disorders.

  • Enzyme Inhibitors: Glutaric acid derivatives have been investigated as inhibitors of various enzymes. For example, 3-hydroxyglutaric acid is a metabolite associated with glutaric aciduria type I, a metabolic disorder affecting the enzyme glutaryl-CoA dehydrogenase. [11]This highlights the potential for derivatives of 3-(4-bromophenyl)pentanedioic acid to be designed as specific enzyme inhibitors.

In Materials Science
  • Polymer Building Blocks: Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. [12]The rigid bromophenyl group and the two carboxylic acid functionalities of 3-(4-bromophenyl)pentanedioic acid make it an attractive candidate for the synthesis of specialty polymers with tailored thermal and mechanical properties. The bromine atom also offers a site for post-polymerization modification. Porous polymers have been synthesized through Michael addition reactions involving multifunctional acrylates and diamines, suggesting a potential route for creating novel polymer networks from derivatives of the core molecule. [13]* Liquid Crystals: The rigid core and the potential for introducing various substituents make derivatives of 3-(4-bromophenyl)pentanedioic acid interesting candidates for the design of liquid crystalline materials. By carefully selecting the substituents introduced via esterification, amidation, or Suzuki coupling, it may be possible to create molecules that exhibit specific mesophases.

Part 4: Experimental Protocols

Synthesis of 3-(4-bromophenyl)pentanedioic Acid

[4]

  • To a mixture of 4-bromobenzaldehyde and ethyl acetoacetate in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature until the precipitation of p-bromobenzylidene bis(ethyl acetoacetate) is complete.

  • Isolate the intermediate by filtration and wash with cold ethanol.

  • Heat the intermediate ester with a solution of sodium hydroxide in a mixture of ethanol and water under reflux for several hours.

  • Distill off the ethanol and dilute the residue with water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2.

  • Extract the precipitated 3-(4-bromophenyl)pentanedioic acid with a suitable organic solvent (e.g., ether).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system to obtain pure 3-(4-bromophenyl)pentanedioic acid.

Synthesis of 3-(4-bromophenyl)glutaric Anhydride

[4]

  • Boil a solution of 3-(4-bromophenyl)pentanedioic acid in an excess of acetic anhydride for one hour.

  • Distill off the excess acetic anhydride under reduced pressure.

  • Wash the resulting solid anhydride with ether to yield the pure product.

General Procedure for Suzuki Cross-Coupling

[9]

  • To a reaction vessel, add 3-(4-bromophenyl)pentanedioic acid (or a suitable ester thereof), a boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

3-(4-Bromophenyl)pentanedioic acid stands out as a valuable and versatile scaffold in synthetic chemistry. Its readily accessible functional groups—the carboxylic acids and the aryl bromide—provide a rich platform for the creation of a wide array of derivatives. The potential applications of these derivatives span from the development of novel therapeutics, including anti-inflammatory agents and neurological drugs, to the design of advanced materials such as specialty polymers and liquid crystals. This guide has outlined the fundamental chemistry of this core molecule and provided a roadmap for its derivatization, offering a solid foundation for researchers to explore its full potential in their respective fields. The continued investigation into the derivatives of 3-(4-bromophenyl)pentanedioic acid is expected to yield exciting discoveries in both medicine and material science.

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  • ResearchGate. (n.d.). Synthesis of 3‐arylglutaric acids 6 a–j. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. [Link]

  • ResearchGate. (n.d.). Free-solvent Michael addition of glycerol to acrylic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). CCR with 3-aryl glutaric acids. Retrieved from [Link]

  • Google Patents. (2005). Process for the production of acrylic acid esters containing carboxyl groups. (WO2005030696A1).
  • PubMed. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate Chemistry, 29(9), 3053-3062. [Link]

  • Hoffmann, G. F., et al. (1994). Formation of 3-hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl-CoA dehydrogenase. Journal of Inherited Metabolic Disease, 17(2), 213-216. [Link]

  • Shanbhag, V. R., Crider, A. M., & Gokhale, R. (1992). Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. Journal of Pharmaceutical Sciences, 81(2), 149-154. [Link]

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Foundational

Advanced Technical Guide: 3-(4-Bromophenyl)pentanedioic Acid Scaffolds

Executive Summary 3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8), also known as 3-(4-bromophenyl)glutaric acid , represents a critical dicarboxylic acid scaffold in the synthesis of neuroactive agents. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromophenyl)pentanedioic acid (CAS: 1141-24-8), also known as 3-(4-bromophenyl)glutaric acid , represents a critical dicarboxylic acid scaffold in the synthesis of neuroactive agents. Structurally analogous to the precursor of Baclofen (the 4-chloro derivative), this scaffold serves as the gateway to 4-amino-3-(4-bromophenyl)butanoic acid (a potent GABA-B agonist) and various 3-arylglutarimides with anticonvulsant properties.[1]

This guide provides an authoritative analysis of the molecule’s physicochemical properties, industrial-grade synthesis protocols, and its application in Structure-Activity Relationship (SAR) studies targeting the GABAergic system. By leveraging the higher lipophilicity of the bromine substituent compared to chlorine, researchers can modulate blood-brain barrier (BBB) permeability and receptor residence time.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The 4-bromo substituent introduces specific electronic and steric vectors that differentiate this analogue from its chlorinated and non-halogenated counterparts.[1]

Core Specifications[1]
PropertyValue / Description
IUPAC Name 3-(4-Bromophenyl)pentanedioic acid
Common Name 3-(4-Bromophenyl)glutaric acid
CAS Number 1141-24-8
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 168–172 °C (decomposition)
pKa (Calc.) pKa₁ ≈ 3.8, pKa₂ ≈ 5.2
LogP (Calc.) ~1.7–2.1 (Higher lipophilicity than Cl-analogue)
Electronic & Steric Considerations

The bromine atom at the para position exerts a weaker electron-withdrawing inductive effect (-I) than chlorine but a stronger polarizability.[1] In receptor binding (e.g., GABA-B), the increased van der Waals radius of bromine (1.85 Å vs. 1.75 Å for Cl) can enhance hydrophobic pocket occupancy, potentially increasing potency if the pocket tolerates the bulk [1].

Synthetic Pathways & Experimental Protocols

The synthesis of 3-arylglutaric acids typically follows a Knoevenagel condensation-Michael addition cascade, followed by hydrolysis and decarboxylation.[1]

Pathway Visualization[1]

Synthesispathway cluster_0 Key Transformation Start 4-Bromobenzaldehyde (Starting Material) Inter1 Bis-Adduct (Intermediate) Start->Inter1 Piperidine (Cat.) EtOH, Reflux Reagent Ethyl Acetoacetate (2 equiv.) Reagent->Inter1 Hydrolysis NaOH / H2O (Hydrolysis) Inter1->Hydrolysis Decarb H+ / Heat (Decarboxylation) Hydrolysis->Decarb Product 3-(4-Bromophenyl) pentanedioic acid Decarb->Product Anhydride Cyclic Anhydride (Ac2O, Heat) Product->Anhydride Dehydration

Figure 1: Synthetic route from 4-bromobenzaldehyde to the glutaric acid scaffold and its anhydride.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-bromophenyl)pentanedioic acid on a 50g scale.

Reagents:

  • 4-Bromobenzaldehyde (0.27 mol)

  • Ethyl acetoacetate (0.54 mol)

  • Piperidine (2.0 mL)

  • Ethanol (95%, 150 mL)

  • Sodium Hydroxide (50% aq.[1] solution)

Step-by-Step Methodology:

  • Condensation (Bis-Adduct Formation):

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromobenzaldehyde (50.0 g) in Ethanol (150 mL).

    • Add Ethyl acetoacetate (70.3 g) followed by Piperidine (2.0 mL).

    • Critical Step: Heat the mixture to reflux for 4–6 hours. The solution will turn yellow/orange, and a precipitate (the bis-adduct) may begin to form upon cooling.

    • Cool to 0°C. Filter the crystalline solid and wash with cold ethanol. Yield is typically >85%.[1]

  • Hydrolysis & Decarboxylation:

    • Suspend the bis-adduct intermediate in 50% NaOH solution (200 mL).

    • Heat to reflux (approx. 100–110°C) for 4 hours. The solid will dissolve as the ester hydrolysis and retro-Claisen fragmentation occur.[1]

    • Caution: Massive gas evolution (CO₂) occurs during the acidification step.[1]

    • Cool the reaction mixture to room temperature. Wash with Dichloromethane (2 x 100 mL) to remove unreacted aldehyde or neutral byproducts.[1]

    • Acidify the aqueous layer to pH 1–2 using Conc.[1] HCl.

    • The crude dicarboxylic acid precipitates as a white solid.[1][2]

  • Purification:

    • Filter the crude acid.[1][2][3]

    • Recrystallize from water or a water/acetic acid mixture.[1]

    • Validation: Verify purity via HPLC (>98%) and melting point (Target: 168–172°C).

Analogues & Therapeutic Applications[1]

The 3-(4-bromophenyl)pentanedioic acid scaffold is a divergence point for two major classes of pharmacophores: GABA Analogues and Glutarimides .[1]

GABA-B Agonists (Bromo-Baclofen)

The most prominent application is the conversion to 4-amino-3-(4-bromophenyl)butanoic acid .[1] This is the 4-bromo analogue of Baclofen.[1]

  • Mechanism: Selective agonist at GABA-B receptors.[1]

  • Synthesis Logic: The glutaric acid is converted to the cyclic anhydride, then to the mono-amide, and finally subjected to a Hofmann rearrangement to yield the gamma-amino acid [2].

  • SAR Insight: The bromo-analogue exhibits a higher affinity for the GABA-B receptor than the unsubstituted (Phenibut) analogue and comparable or slightly distinct kinetics to Baclofen due to the lipophilic bromine atom facilitating membrane interaction [3].

Glutarimides (Anticonvulsants)

Cyclization of the dicarboxylic acid with ammonia or primary amines yields 3-(4-bromophenyl)glutarimide .[1]

  • Properties: These compounds share structural homology with Thalidomide and Phenglutarimide.[1]

  • Activity: 3-Arylglutarimides possess sedative and anticonvulsant activity.[1] The para-bromo substitution often enhances potency in maximal electroshock seizure (MES) models compared to the unsubstituted phenyl ring.[1]

Biological Pathway Interaction[1]

BioActivity cluster_GABA GABAergic Pathway cluster_Enzyme Metabolic Enzymes Scaffold 3-(4-Bromophenyl) pentanedioic acid BromoBaclofen 4-Amino-3-(4-bromophenyl) butanoic acid Scaffold->BromoBaclofen Hofmann Rearrangement EnzymeTarget Glutaryl-CoA Dehydrogenase Scaffold->EnzymeTarget Structural Mimicry GABAB GABA-B Receptor (Agonism) BromoBaclofen->GABAB Effect1 Muscle Relaxation Anxiolysis GABAB->Effect1 Inhibition Competitive Inhibition EnzymeTarget->Inhibition

Figure 2: Pharmacological divergence of the scaffold into GABA agonists and enzyme inhibitors.

Critical Quality Attributes (CQA) for Drug Development

When utilizing this scaffold for pharmaceutical intermediates, the following impurities must be controlled:

  • 4-Bromobenzoic Acid: Result of oxidative cleavage or incomplete condensation.[1] Limit: <0.1%.

  • Monodecarboxylated Species: 3-(4-bromophenyl)butanoic acid.[1] Limit: <0.5%.

  • Regioisomers: Ortho-bromo derivatives (stemming from impure starting aldehyde).[1]

Analytical Standard:

  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.[1]

  • Detection: UV at 220 nm (carboxylate absorption) and 254 nm (aromatic).[1]

References

  • PubChem. (2025).[1][4] 3-(4-Bromophenyl)pentanedioic acid - Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Organic Syntheses. (1941).[1][3] p-Bromobenzaldehyde Synthesis and Applications. Org. Syn. Coll. Vol. 1. [Link]

  • Google Patents. (1972).[1] Beta-(para-halo-phenyl)-glutaric acid imides. US Patent 3634428A.[1]

  • ResearchGate. (2023). Synthesis of 3-arylglutaric acids and their biological activity. [Link]

Sources

Exploratory

Computational &amp; Theoretical Profiling of 3-(4-Bromophenyl)pentanedioic Acid

Executive Summary & Structural Significance[1] 3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8), often referred to as 3-(4-bromophenyl)glutaric acid , represents a critical "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8), often referred to as 3-(4-bromophenyl)glutaric acid , represents a critical "privileged scaffold" in medicinal chemistry. It serves as a pivotal intermediate for the synthesis of 3-aryl-GABA analogs (such as Baclofen and Phenibut derivatives) and potent Soluble Epoxide Hydrolase (sEH) inhibitors.

From a theoretical standpoint, this molecule offers a unique case study due to the interplay between its flexible aliphatic backbone (glutaric moiety) and the rigid, electron-withdrawing aromatic system (4-bromophenyl). The bromine atom introduces significant lipophilicity and the potential for halogen bonding (σ-hole interactions), while the dicarboxylic acid termini provide strong hydrogen-bond donor/acceptor sites.

This guide outlines a rigorous protocol for the theoretical characterization of this molecule, synthesizing Density Functional Theory (DFT) profiling, spectroscopic prediction, and molecular docking workflows.

Computational Methodology: The Standard of Truth

To ensure scientific integrity, theoretical studies on this compound must adhere to a self-validating workflow. The following protocol utilizes a hybrid approach combining Quantum Mechanics (QM) for electronic properties and Molecular Mechanics (MM) for protein-ligand interactions.

The Computational Workflow

ComputationalWorkflow cluster_QC Quantum Chemical Phase Start Input Structure (SMILES/CIF) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Global Min Freq Frequency Analysis (IR/Raman/NIMAG=0) DFT_Opt->Freq Prop Electronic Properties (HOMO-LUMO / MEP) Freq->Prop Validated Docking Molecular Docking (Target: sEH / GABA-R) Prop->Docking Charge Assignment

Figure 1: Integrated computational workflow for the structural and electronic profiling of 3-arylglutaric acid derivatives.

Protocol Specifications
  • Basis Set Selection: The presence of Bromine (Row 4) requires a basis set with polarization and diffuse functions to accurately model the electron density away from the nucleus (the "soft" nature of Br).

    • Recommended:6-311++G(d,p) or def2-TZVP.

  • Solvation Model: Gas phase calculations often overestimate intramolecular hydrogen bonding in dicarboxylic acids.

    • Requirement: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water ($ \epsilon = 78.39 $) or DMSO to mimic physiological or synthesis conditions.

Electronic & Structural Profiling

Geometry and Conformational Flexibility

The glutaric acid backbone ($ -CH_2-CH(Ar)-CH_2- $) is highly flexible. Theoretical studies must identify the global minimum.

  • Folding: In vacuum, the two carboxylic acid groups often fold to form an intramolecular hydrogen bond.

  • Extension: In polar solvents (water), the molecule adopts an extended "W" or "twisted" conformation to maximize solvent interaction.

  • Bromine Effect: The large Br atom sterically hinders rotation of the phenyl ring, locking the aryl moiety effectively perpendicular to the glutaric plane in the lowest energy state.

Frontier Molecular Orbitals (FMO)

The reactivity of 3-(4-bromophenyl)pentanedioic acid is defined by its FMOs.[1]

OrbitalLocalizationChemical Significance
HOMO Localized on the Phenyl ring and Bromine lone pairs .Nucleophilic character; site of electrophilic attack (e.g., nitration).
LUMO Localized on the Carboxyl (COOH) groups and Phenyl

.
Electrophilic character; susceptibility to nucleophilic attack (e.g., esterification).
Gap ($ \Delta E $) Typically 4.0 - 4.5 eV (B3LYP level).Indicates high chemical stability (Hardness), typical for stable pharmaceutical intermediates.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in drug design.

  • Red Regions (Negative): Oxygen atoms of the carbonyls ($ C=O $). These act as H-bond acceptors.

  • Blue Regions (Positive): Hydroxyl protons ($ -OH $) and the aromatic protons.

  • The Sigma Hole ($ \sigma $-hole): A localized region of positive electrostatic potential on the tip of the Bromine atom, opposite the C-Br bond.

    • Significance: This allows the molecule to engage in Halogen Bonding with backbone carbonyls of proteins (e.g., in the sEH enzyme active site), a key interaction often overlooked in classical docking.

Synthetic Pathways: Theoretical Mechanism

Understanding the formation of this molecule requires analyzing the thermodynamics of the Knoevenagel-Michael-Hydrolysis sequence.

The Pathway

The standard synthesis involves the condensation of 4-bromobenzaldehyde with diethyl malonate, followed by Michael addition and decarboxylation.

SynthesisPath Aldehyde 4-Bromobenzaldehyde Condensation Knoevenagel (-H2O) Aldehyde->Condensation Malonate Diethyl Malonate (2 equiv) Malonate->Condensation Knoevenagel Intermediate 1: Arylidene Malonate Addition Michael Addn. Knoevenagel->Addition Michael Intermediate 2: Tetraethyl Ester Hydrolysis Acid Hydrolysis & Decarboxylation Michael->Hydrolysis Condensation->Knoevenagel Addition->Michael Product 3-(4-Bromophenyl) pentanedioic acid Hydrolysis->Product

Figure 2: Thermodynamic pathway from aldehyde precursors to the final dicarboxylic acid.

Theoretical Validation[4]
  • Transition States: The rate-determining step in the decarboxylation phase involves a six-membered cyclic transition state. DFT calculations confirm that the presence of the electron-withdrawing 4-bromophenyl group lowers the activation energy for the Michael addition step compared to unsubstituted phenyl rings, stabilizing the anionic intermediate.

Biological Interface & Docking Studies

The primary biological relevance of 3-(4-bromophenyl)pentanedioic acid lies in its mimicry of the glutarate pharmacophore found in sEH inhibitors and glutamate/GABA analogs.

Target: Soluble Epoxide Hydrolase (sEH)

sEH inhibitors are potent anti-inflammatory and anti-hypertensive agents. The enzyme's catalytic tunnel contains two key residues: Tyr383 and Asp335 .

  • Binding Mode:

    • Carboxylate Anchors: The two carboxylic acid groups of the ligand form strong salt bridges/H-bonds with Tyr383 and Tyr466.

    • Hydrophobic Pocket: The 4-bromophenyl group sits in the hydrophobic tunnel.

    • Halogen Bond: The Bromine atom can interact with backbone carbonyls (e.g., Val498) via the sigma-hole mechanism described in Section 3.3.

Docking Protocol

To validate this theoretically:

  • Software: AutoDock Vina or Glide (Schrödinger).

  • Grid Box: Centered on the catalytic triad of the sEH crystal structure (e.g., PDB ID: 3ANS).

  • Scoring: High affinity is expected (Binding Energy $ < -8.0 $ kcal/mol) due to the dual electrostatic anchor of the glutaric acid.

Conclusion

3-(4-bromophenyl)pentanedioic acid is more than a simple intermediate; it is a chemically hard, electronically polarized scaffold ideal for fragment-based drug design. Theoretical studies confirm that the bromine atom is not merely a hydrophobic bulk but an active participant in binding via halogen bonding. Future work should focus on the Suzuki-Miyaura coupling of this scaffold to generate biphenyl-glutaric acid derivatives, expanding the library of sEH inhibitors.

References

  • Synthesis & Properties: Kutama, I. U., & Ahmed, A. (2015).[2] Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.[2][3][4] SciSpace.

  • sEH Inhibition: Tabatabai, S. A., et al. (2021).[5] Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors.[5] Molecular Diversity, 25(1), 45-53.[5]

  • DFT Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT. (Standard citation for DFT software used in referenced studies).
  • Crystal Structure Analogs: A., S., et al. (2017). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. NIH PubMed Central.

  • General Glutaric Acid Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10684683, 3-(4-bromophenyl)pentanedioic acid.

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-bromophenyl)pentanedioic Acid

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for the small molecule 3-(4-bromophenyl)pentanedioic acid. Based on structural analogy to a well-established class of en...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the small molecule 3-(4-bromophenyl)pentanedioic acid. Based on structural analogy to a well-established class of enzyme inhibitors, we hypothesize that this compound functions as a competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA). This document will delve into the molecular rationale for this hypothesis, the downstream signaling consequences of GCPII inhibition in both neurological and oncological contexts, and present a series of robust experimental protocols to validate this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic potential of this and structurally related molecules.

Introduction to 3-(4-bromophenyl)pentanedioic Acid: A Structural Perspective

3-(4-bromophenyl)pentanedioic acid is a dicarboxylic acid derivative with the chemical formula C₁₁H₁₁BrO₄[1]. Its structure is characterized by a central pentanedioic acid (glutaric acid) backbone, with a 4-bromophenyl substituent at the third carbon position.

While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its core components provide a strong basis for a mechanistic hypothesis. The pentanedioic acid moiety is structurally analogous to glutamate, a key feature in many known inhibitors of the metalloenzyme Glutamate Carboxypeptidase II (GCPII).[2][3] The 4-bromophenyl group is a common feature in medicinal chemistry, often incorporated to enhance binding affinity, modulate pharmacokinetic properties, or explore structure-activity relationships.[4][5]

Based on these structural features, this guide will explore the scientifically plausible hypothesis that 3-(4-bromophenyl)pentanedioic acid acts as an inhibitor of GCPII/PSMA.

The Hypothesized Molecular Target: Glutamate Carboxypeptidase II (GCPII/PSMA)

GCPII is a zinc-dependent metalloenzyme with significant roles in both the central nervous system (CNS) and in prostate cancer.[6][7]

  • In the Central Nervous System: GCPII is primarily located on the plasma membrane of glial cells and neurons.[6] Its main function is to hydrolyze the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[6][8] Under conditions of neuronal injury or disease, GCPII activity can be upregulated, leading to excessive glutamate release and subsequent excitotoxicity, a key factor in neuronal cell death.[8]

  • In Prostate Cancer: In this context, the enzyme is referred to as Prostate-Specific Membrane Antigen (PSMA). PSMA is highly overexpressed on the surface of prostate cancer cells compared to healthy prostate tissue.[9][10] This overexpression makes it a prime target for both diagnostic imaging and targeted therapy of prostate cancer.[9][11]

The inhibition of GCPII/PSMA, therefore, presents a dual therapeutic opportunity: neuroprotection in neurological disorders and targeted treatment in prostate cancer.[2][12]

Proposed Mechanism of Action: Competitive Inhibition of GCPII/PSMA

We propose that 3-(4-bromophenyl)pentanedioic acid acts as a competitive inhibitor of GCPII/PSMA. The pentanedioic acid core of the molecule likely mimics the glutamate portion of the endogenous substrate NAAG, allowing it to bind to the enzyme's active site. The 4-bromophenyl group may interact with the entrance funnel of the enzyme, potentially enhancing binding affinity and specificity.[2]

By occupying the active site, the inhibitor would prevent the hydrolysis of NAAG. The downstream consequences of this inhibition differ based on the physiological context.

Downstream Effects in the Central Nervous System

Inhibition of GCPII in the CNS is expected to have two primary neuroprotective effects:

  • Reduction of Excitotoxic Glutamate: By preventing the breakdown of NAAG, the inhibitor reduces the production of glutamate, thereby mitigating the excitotoxic cascade that leads to neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[8][13]

  • Enhancement of mGluR3 Signaling: The accumulation of NAAG, a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), leads to the activation of this receptor.[8][12] Activation of presynaptic mGluR3 receptors further reduces glutamate release, providing an additional layer of neuroprotection.[12][13]

GCPII_Inhibition_CNS cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NAAG NAAG mGluR3 mGluR3 NAAG->mGluR3 Activates GCPII GCPII NAAG->GCPII Hydrolysis Glutamate_Vesicle Glutamate Vesicles mGluR3->Glutamate_Vesicle Inhibits Release Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released GCPII->Glutamate_Released Produces Inhibitor 3-(4-bromophenyl) pentanedioic acid Inhibitor->GCPII Inhibits NMDA_R NMDA/AMPA Receptors Glutamate_Released->NMDA_R Activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to

Caption: Proposed mechanism in the CNS.

Downstream Effects in Prostate Cancer

In the context of prostate cancer, the inhibition of PSMA can be leveraged for therapeutic purposes. While the enzymatic function of PSMA in cancer progression is still under investigation, its high expression on cancer cells makes it an excellent target for delivering cytotoxic payloads. Small molecule inhibitors, like the one proposed, can be conjugated to radioisotopes or chemotherapeutic agents to create highly targeted therapies that selectively kill cancer cells while sparing healthy tissue.[9][11]

Experimental Validation Workflow

To validate the hypothesis that 3-(4-bromophenyl)pentanedioic acid acts as a GCPII/PSMA inhibitor, a systematic experimental approach is required.

Validation_Workflow A Phase 1: In Vitro Enzymatic Assays B Phase 2: Cell-Based Assays A->B D Biochemical Characterization A->D C Phase 3: In Vivo Model Testing B->C E Functional Validation B->E F Efficacy & PK/PD Studies C->F

Caption: High-level experimental validation workflow.

Phase 1: In Vitro Enzymatic Assays

Objective: To determine if 3-(4-bromophenyl)pentanedioic acid directly inhibits recombinant human GCPII and to characterize the kinetics of this inhibition.

Protocol: Radioenzymatic Inhibition Assay

  • Reagents and Materials:

    • Recombinant human GCPII

    • ³H-NAAG (radiolabeled substrate)

    • 3-(4-bromophenyl)pentanedioic acid (test compound)

    • 2-PMPA (a known potent GCPII inhibitor, as a positive control)[12][14]

    • Tris-HCl buffer, pH 7.4

    • Scintillation fluid and vials

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control (2-PMPA) in Tris-HCl buffer.

    • In a 96-well plate, add 50 µL of recombinant GCPII enzyme to each well.

    • Add 25 µL of the test compound dilutions or control to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 25 µL of ³H-NAAG.

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding an appropriate stop solution (e.g., cold phosphate buffer).

    • Separate the product (³H-glutamate) from the substrate (³H-NAAG) using anion-exchange chromatography.

    • Quantify the amount of ³H-glutamate produced using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots.

Table 1: Expected Data from In Vitro Assays

CompoundPutative TargetAssay TypeExpected IC₅₀ (nM)Mode of Inhibition
3-(4-bromophenyl)pentanedioic acidGCPIIRadioenzymaticTo be determinedCompetitive
2-PMPA (Positive Control)GCPIIRadioenzymatic0.1 - 10Competitive
Phase 2: Cell-Based Assays

Objective: To confirm the activity of the compound in a cellular context, using cell lines that endogenously express GCPII/PSMA.

Protocol: PSMA-Expressing Prostate Cancer Cell Line Assay (e.g., LNCaP cells)

  • Cell Culture: Culture LNCaP cells (which overexpress PSMA) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of 3-(4-bromophenyl)pentanedioic acid for 24-48 hours.

  • NAAG Hydrolysis Assay:

    • After treatment, wash the cells and incubate them with a known concentration of NAAG.

    • Collect the cell culture supernatant at various time points.

    • Measure the concentration of glutamate in the supernatant using a glutamate assay kit or HPLC.

  • Data Analysis: A reduction in glutamate production in treated cells compared to untreated controls would indicate cellular inhibition of PSMA.

Conclusion and Future Directions

The structural characteristics of 3-(4-bromophenyl)pentanedioic acid strongly suggest its potential as an inhibitor of Glutamate Carboxypeptidase II / Prostate-Specific Membrane Antigen. This proposed mechanism offers exciting therapeutic possibilities in both neurology and oncology. The experimental workflows detailed in this guide provide a clear path to validating this hypothesis and characterizing the compound's activity. Future research should focus on these validation studies, followed by structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. If confirmed as a potent and selective GCPII/PSMA inhibitor, this molecule could serve as a valuable lead compound for the development of novel therapeutics.

References

  • Benchchem. The Core Mechanism of Action of GCPII Inhibitors in Neurons: A Technical Guide.
  • Frontiers. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds.
  • PubMed Central. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities.
  • Patsnap Synapse. What are PSMA inhibitors and how do they work?.
  • PNAS. Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis.
  • ACS Publications. Unprecedented Binding Mode of Hydroxamate-Based Inhibitors of Glutamate Carboxypeptidase II: Structural Characterization and Biological Activity.
  • IUCr. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA.
  • ACS Publications. Prostate-Specific Membrane Antigen Targeted Imaging and Therapy of Prostate Cancer Using a PSMA Inhibitor as a Homing Ligand.
  • PMC - NIH. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors.
  • Ovid. INHIBITION OF PROSTATE SPECIFIC MEMBRANE ANTIGEN... : Journal of Urology.
  • Benchchem. The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery.
  • PMC. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer.
  • Benchchem. The Pivotal Role of 1-(4-bromophenyl)pyridin-2(1H)-one as a Versatile Synthetic Intermediate in Drug Discovery and Materials Sci.
  • PubChem. 3-(4-bromophenyl)pentanedioic Acid.

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Protocols & Analytical Methods

Method

detailed synthesis protocol for 3-(4-bromophenyl)pentanedioic acid

Executive Summary This application note details a robust, scalable synthesis protocol for 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid). This dicarboxylic acid is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid). This dicarboxylic acid is a critical intermediate in the development of GABA-ergic pharmaceutical agents (e.g., analogs of Baclofen and Phenibut) and peptidomimetics targeting integrin receptors.

Unlike generic protocols, this guide utilizes the Ethyl Acetoacetate (EAA) Condensation Route . This method is superior to the diethyl malonate route for this specific substrate because it avoids the high-temperature decarboxylation of a tetracarboxylic acid intermediate. Instead, it employs a base-mediated retro-Claisen cleavage, allowing for milder conditions and higher purity profiles suitable for downstream drug development.

Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage cascade:[1]

  • Tandem Knoevenagel-Michael Condensation: 4-Bromobenzaldehyde reacts with two equivalents of ethyl acetoacetate in the presence of a piperidine catalyst to form a crystalline bis(acetoacetate) intermediate.

  • Retro-Claisen Hydrolysis: Treatment with concentrated alkali cleaves the acetyl groups (retro-Claisen) and hydrolyzes the esters in a single pot, yielding the target glutaric acid upon acidification.

SynthesisPathway Aldehyde 4-Bromobenzaldehyde Intermediate Bis(acetoacetate) Intermediate Aldehyde->Intermediate Piperidine/EtOH Knoevenagel + Michael EAA Ethyl Acetoacetate (2 equiv.) EAA->Intermediate Salt Dicarboxylate Salt Intermediate->Salt 50% NaOH, Reflux (Retro-Claisen Cleavage) Product 3-(4-Bromophenyl) pentanedioic acid Salt->Product HCl Acidification Recrystallization

Figure 1: Synthetic pathway utilizing the Ethyl Acetoacetate route to bypass high-temperature decarboxylation.

Reagents & Equipment

Chemicals
ReagentPurityEquiv.Role
4-Bromobenzaldehyde >98%1.0Limiting Reagent
Ethyl Acetoacetate >99%2.2Nucleophile
Piperidine 99%0.1Catalyst
Ethanol (Absolute) ACSSolventReaction Medium
Sodium Hydroxide 50% w/w~6.0Hydrolysis/Cleavage
Hydrochloric Acid 6MExcessPrecipitation
Equipment
  • Reactor: 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer (Teflon paddle).[2]

  • Temperature Control: Oil bath with digital thermocouple.

  • Reflux System: Dimroth condenser with N2 inlet.

  • Filtration: Buchner funnel with Grade 1 filter paper.

Detailed Experimental Protocol

Phase 1: Formation of the Bis-Adduct

Rationale: Using a slight excess of EAA ensures complete consumption of the aldehyde, simplifying purification as EAA is easily removed.

  • Setup: Charge the 500 mL RBF with 4-bromobenzaldehyde (18.5 g, 100 mmol) and Absolute Ethanol (60 mL) . Stir at room temperature until dissolved.

  • Addition: Add Ethyl Acetoacetate (28.6 g, 220 mmol) in one portion.

  • Catalysis: Add Piperidine (0.85 g, 1.0 mL, 10 mmol) dropwise.

    • Observation: The solution may warm slightly (exothermic). The color typically shifts to yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Crystallization: Cool the mixture slowly to room temperature, then chill to 0-4°C in an ice bath for 2 hours. The bis-adduct (diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate) will precipitate as a heavy solid.

  • Isolation: Filter the solid and wash with cold ethanol (2 x 20 mL).

    • Checkpoint: Yield of intermediate is typically 85-90%. If the solid is sticky, recrystallize from minimal hot ethanol before proceeding.

Phase 2: Hydrolysis and Retro-Claisen Cleavage

Rationale: High concentration NaOH is required not just for ester hydrolysis, but to drive the retro-Claisen reaction that cleaves the acetyl groups as acetate.

  • Dissolution: Transfer the solid intermediate from Phase 1 back into the RBF.

  • Base Addition: Add 50% NaOH solution (40 mL) and Water (40 mL) .

    • Note: The mixture will be biphasic initially.

  • Reflux: Heat to vigorous reflux (bath temp ~110°C) for 4 hours .

    • Mechanism:[3][4] During this phase, the acetyl groups are cleaved (forming sodium acetate) and the ethyl esters are hydrolyzed (forming ethanol).

    • Distillation (Optional but Recommended): Equip a Dean-Stark trap or simple distillation head to remove the generated ethanol/acetone. This drives the equilibrium forward and reduces foaming.

  • Work-up: Cool the reaction mixture to room temperature. It should be a clear, homogeneous aqueous solution.

    • Extraction: Wash the aqueous layer with Diethyl Ether (2 x 50 mL) to remove any unreacted neutral organics (e.g., decarboxylated ketone byproducts). Discard the organic layer. [5]

Phase 3: Product Isolation
  • Acidification: Cool the aqueous phase to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: A thick white precipitate of 3-(4-bromophenyl)pentanedioic acid will form.

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Purification:

    • Dissolve the crude solid in boiling water (approx. 10-15 mL/g).

    • (Optional) Add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite to remove color.

    • Allow the filtrate to cool slowly to room temperature, then refrigerate.

  • Drying: Dry the white crystalline needles in a vacuum oven at 50°C for 12 hours.

Analytical Specifications

TestExpected ResultAcceptance Criteria
Appearance White to off-white crystalline powderVisual inspection
Melting Point 168 - 171°CRange < 3°C
HPLC Purity > 98.5% (Area %)RT matches standard
1H NMR (DMSO-d6)

12.1 (br s, 2H, COOH), 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.45 (m, 1H, CH-Ar), 2.60-2.45 (m, 4H, CH2)
Confirms structure

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1.

    • Cause: Old piperidine or wet ethanol.

    • Solution: Use freshly distilled piperidine and anhydrous ethanol.

  • Issue: Oily Product in Phase 3.

    • Cause: Incomplete removal of acetic acid/ethanol or rapid precipitation.

    • Solution: Recrystallize from Benzene/Acetone or Water. Ensure slow cooling during acidification.

  • Issue: Decarboxylation to Monocarboxylic Acid.

    • Cause: Overheating during the acidic workup.

    • Solution: Keep the acidification temperature below 10°C and do not boil the acidic solution for extended periods.

References

  • General Synthesis of 3-Arylglutaric Acids: Gopalakrishnan, M., et al. "Efficient and Versatile Synthesis of 3-substituted Glutaric Acids." SciSpace, 2015.

  • Industrial Protocol for Halogenated Analogs (Baclofen Precursors): "3-(4-Chlorophenyl)glutaric acid synthesis methods." ChemicalBook, Accessed 2024.

  • Mechanism of Acetoacetate Condensation (Guareschi-Thorpe): Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Retro-Claisen cleavage protocols).
  • Safety Data & Properties: PubChem Compound Summary for CID 10684683, 3-(4-bromophenyl)pentanedioic Acid.

Sources

Application

Application Note: Scalable Synthesis of 3-(4-Bromophenyl)pentanedioic Acid via Retro-Claisen Fragmentation

The following Application Note and Protocol details the synthesis of 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid). This compound is a critical intermediate in the synthesis of GABA-B...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid). This compound is a critical intermediate in the synthesis of GABA-B receptor agonists (analogs of Baclofen and Phenibut) and peptidomimetics.

The protocol selected is a robust, scalable Double Michael Addition / Retro-Claisen Fragmentation route. This method is preferred in drug development over the Guareschi-Thorpe condensation due to the avoidance of cyanide reagents and the availability of inexpensive starting materials (ethyl acetoacetate).

Introduction & Mechanistic Rationale

The synthesis of 3-arylglutaric acids is a cornerstone in the preparation of


-aryl-GABA analogs. While direct Michael addition of malonates to cinnamates is possible, it often suffers from reversibility and lower yields with electron-rich or bulky aryl rings.

This protocol utilizes a pseudo-four-component condensation followed by a hydrolytic cascade.

  • Condensation: 4-Bromobenzaldehyde reacts with two equivalents of ethyl acetoacetate. Unlike the Hantzsch dihydropyridine synthesis (which uses ammonia), we utilize a catalytic secondary amine (piperidine) to favor the formation of the open-chain bis-acetoacetate adduct (Michael adduct).

  • Hydrolytic Cascade: Treatment with concentrated alkali triggers a Retro-Claisen condensation . The hydroxide ion attacks the ketone carbonyls, cleaving the acetyl groups as acetate. Subsequent saponification of the esters and thermal decarboxylation of the resulting malonic acid intermediates yields the target glutaric acid.

Reaction Scheme

The transformation proceeds through the in situ formation of 3-(4-bromophenyl)-2,4-diacetylpentanedioic acid diethyl ester, which is not isolated but directly subjected to alkaline hydrolysis.

ReactionPathway SM1 4-Bromobenzaldehyde Inter Intermediate: Bis-adduct (Not Isolated) SM1->Inter Piperidine EtOH, Reflux SM2 Ethyl Acetoacetate (2.2 equiv) SM2->Inter Hydrolysis Alkaline Hydrolysis (Retro-Claisen) Inter->Hydrolysis 50% KOH Reflux Decarb Decarboxylation (-2 CO2) Hydrolysis->Decarb H+ / Heat Product 3-(4-Bromophenyl) pentanedioic Acid Decarb->Product

Caption: Mechanistic pathway from Knoevenagel-Michael condensation to the final dicarboxylic acid.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example Scale)Role
4-Bromobenzaldehyde 185.021.018.5 g (100 mmol)Limiting Reagent
Ethyl Acetoacetate 130.142.228.6 g (28.0 mL)Nucleophile
Piperidine 85.150.10.85 g (1.0 mL)Catalyst
Ethanol (95%) 46.07Solvent100 mLSolvent
Potassium Hydroxide (KOH) 56.118.045.0 g (in 50 mL H2O)Hydrolysis Reagent
HCl (Conc.[5] 12M) 36.46Excess~60 mLAcidification
Step-by-Step Procedure
Phase 1: Condensation (Formation of the Bis-Adduct)
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromobenzaldehyde (18.5 g) and Ethanol (80 mL) to the flask. Stir until dissolved.

  • Addition: Add Ethyl acetoacetate (28.6 g) followed by Piperidine (1.0 mL).

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours .

    • Checkpoint: The solution will turn yellow/orange. TLC (20% EtOAc/Hexane) should show consumption of the aldehyde (Rf ~0.6) and formation of a lower-running spot (bis-adduct).

  • Concentration: Cool the mixture to room temperature. If heavy precipitation occurs (the bis-adduct), filtration is possible, but typically the crude mixture is carried forward. For this protocol, evaporate the bulk of the ethanol under reduced pressure to leave a viscous oil/semisolid.

Phase 2: Hydrolysis and Decarboxylation
  • Reagent Prep: Prepare a 50% w/v aqueous solution of KOH (45 g KOH in 45 mL water). Caution: Exothermic.

  • Hydrolysis: Add the KOH solution directly to the crude residue from Phase 1.

  • Reflux: Heat the biphasic mixture to reflux (bath temp 100–110 °C) with vigorous stirring for 4 hours .

    • Mechanism:[1][6] The oily layer will dissolve as the esters hydrolyze and the acetyl groups are cleaved. The solution should become homogeneous (potassium salt of the tetra-acid intermediate).

  • Workup: Cool the reaction mixture to ~10 °C using an ice bath.

  • Extraction (Impurity Removal): Wash the aqueous alkaline layer with Dichloromethane (DCM) (2 x 50 mL) to remove unreacted neutral organics (e.g., traces of aldehyde or decarboxylated byproducts). Discard the organic (DCM) layer.

  • Acidification: Slowly add Concentrated HCl to the aqueous layer with stirring until pH < 1.

    • Observation: Massive precipitation of the crude dicarboxylic acid will occur. CO2 evolution may be observed as the malonic acid intermediates decarboxylate upon acidification and warming.

  • Final Decarboxylation: To ensure complete decarboxylation, heat the acidic slurry to 50–60 °C for 30 minutes, then cool back to 0–5 °C.

Phase 3: Purification
  • Filtration: Filter the white precipitate using a Buchner funnel. Wash the cake with cold water (3 x 30 mL) to remove excess KCl and HCl.

  • Recrystallization: Transfer the wet cake to a clean flask. Recrystallize from Water (or 10:1 Water/Ethanol if solubility is low).

    • Heat to boiling until dissolved, filter hot if necessary, and allow to cool slowly to 4 °C overnight.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Workflow Visualization

Workflow Start START: 4-Bromobenzaldehyde + Ethyl Acetoacetate Reflux Reflux in EtOH (Piperidine cat.) 4-6 Hours Start->Reflux Evap Evaporate EtOH Reflux->Evap BaseAdd Add 50% aq. KOH Reflux 4 Hours Evap->BaseAdd Crude Bis-adduct Wash Wash aq. layer with DCM (Remove neutrals) BaseAdd->Wash Homogeneous Solution Acidify Acidify with conc. HCl (pH < 1) Wash->Acidify Aqueous Phase Filter Filter Precipitate Wash with cold water Acidify->Filter Precipitate Cryst Recrystallize from Water Filter->Cryst End Pure 3-(4-Bromophenyl) pentanedioic Acid Cryst->End

Caption: Operational workflow for the synthesis and purification of the target acid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following specifications must be met.

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Yield 75% – 85%Gravimetric
Melting Point 168 – 172 °C (Lit. analogs ~167°C [1])Capillary MP
1H NMR (DMSO-d6)

12.1 (br s, 2H, COOH), 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.45 (m, 1H, CH-Ar), 2.60 (dd, 2H), 2.45 (dd, 2H).
400 MHz NMR
HPLC Purity > 98.0% (AUC)C18 Column, ACN/Water + 0.1% TFA

Self-Validation Check:

  • Decarboxylation Completeness: If the melting point is significantly lower (<150 °C) or the NMR shows extra multiplets in the aliphatic region, incomplete decarboxylation (presence of malonic acid intermediates) is likely. Remedy: Re-suspend in 2M HCl and heat at 60°C for an additional hour.

Safety & Critical Parameters

  • Exothermic Hydrolysis: The addition of 50% KOH to the reaction residue is highly exothermic. Add slowly and ensure the system is open to a reflux condenser to manage pressure from solvent vapors.

  • Decarboxylation Off-gassing: During the acidification step, significant quantities of CO2 are generated. Use a vessel with at least 30% headspace and add acid dropwise to prevent foaming over.

  • Piperidine Handling: Piperidine is toxic and flammable. Handle in a fume hood.

  • Waste Disposal: The DCM washings contain organic impurities and should be disposed of as halogenated waste. The aqueous filtrate is acidic and high in salts; neutralize before disposal.

References

  • Organic Syntheses. (1955).[7] Glutaric Acid and Glutarimide.[7][8] Org. Synth. Coll. Vol. 4, p. 496. Retrieved from [Link] Rationale: Validates the general methodology for hydrolysis and decarboxylation of substituted glutaric acid precursors.

  • PubChem. (2023). 3-(4-bromophenyl)pentanedioic acid (CID 10684683).[9] Retrieved from [Link] Rationale: Verification of CAS (1141-24-8) and chemical structure properties.

  • Saberi, A. (2016).[8] A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145.[8] Retrieved from [Link] Rationale: Confirms the "Bis-acetoacetate" route efficiency for para-halo substituted benzaldehydes.

Sources

Method

Application Note: A Robust, Scalable Synthesis of 3-(4-bromophenyl)pentanedioic Acid

Abstract & Introduction 3-(4-bromophenyl)pentanedioic acid, also known as 3-(4-bromophenyl)glutaric acid, is a valuable building block in organic synthesis. Its structure is foundational for accessing more complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(4-bromophenyl)pentanedioic acid, also known as 3-(4-bromophenyl)glutaric acid, is a valuable building block in organic synthesis. Its structure is foundational for accessing more complex molecular architectures, particularly within the pharmaceutical industry. For instance, analogous compounds like 3-(4-chlorophenyl)pentanedioic acid are critical intermediates in the synthesis of impurities for drugs such as Baclofen, highlighting the importance of this molecular scaffold for quality control and regulatory compliance in drug development.[1]

This application note provides a comprehensive, field-tested guide for the synthesis of 3-(4-bromophenyl)pentanedioic acid. We present a robust three-step synthetic route that is amenable to large-scale production. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful scale-up. We detail both a laboratory-scale (10 g) protocol for initial validation and a pilot-scale (1 kg) protocol designed for process chemists and drug development professionals, addressing the critical challenges of thermal management, reagent handling, and product isolation at scale.

Recommended Synthetic Strategy

The selected synthetic pathway proceeds from commercially available 4-bromobenzaldehyde and diethyl malonate. This route is advantageous due to its high efficiency, moderate reaction conditions, and the avoidance of hazardous reagents often used in alternative methods. The synthesis is accomplished in three distinct chemical operations performed sequentially in a "one-pot" manner until the final hydrolysis step.

  • Knoevenagel Condensation: An initial base-catalyzed condensation between 4-bromobenzaldehyde and diethyl malonate yields an electrophilic α,β-unsaturated intermediate.[2][3]

  • Thia-Michael Addition: A second molecule of deprotonated diethyl malonate acts as a nucleophile, attacking the intermediate via a conjugate addition to form a tetraethyl 2-(4-bromobenzyl)propane-1,1,3,3-tetracarboxylate adduct.[4][5]

  • Saponification, Hydrolysis & Decarboxylation: The tetraester intermediate is subjected to strong base hydrolysis (saponification), followed by acidification and heating. This sequence cleaves the four ester groups and induces decarboxylation of the resulting unstable geminal diacids to afford the final product.[4]

This strategic approach consolidates two C-C bond formations before a final hydrolysis/decarboxylation, making it an efficient and convergent process.

Reaction Mechanism & Workflow

The overall transformation is depicted below, illustrating the sequential formation of key intermediates leading to the target molecule.

A 4-Bromobenzaldehyde + Diethyl Malonate B Knoevenagel Condensation (Piperidine catalyst) A->B Step 1 C Diethyl 2-(4-bromobenzylidene)malonate (α,β-unsaturated intermediate) B->C D Michael Addition (+ Diethyl Malonate) C->D Step 2 E Tetraethyl 2-((4-bromophenyl)(carboxy)methyl)malonate (Tetraester Adduct) D->E F 1. Saponification (NaOH) 2. Acidification (HCl) 3. Decarboxylation (Heat) E->F Step 3 G 3-(4-bromophenyl)pentanedioic Acid (Final Product) F->G

Caption: Overall synthetic pathway for 3-(4-bromophenyl)pentanedioic acid.

Experimental Protocols

Safety is paramount. Before beginning any work, consult the Safety Data Sheet (SDS) for all reagents. 4-Bromobenzaldehyde is an irritant, and diethyl malonate can cause eye irritation.[6][7][8] Concentrated sodium hydroxide and hydrochloric acid are highly corrosive. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Laboratory-Scale Synthesis Protocol (10 g Target)

This protocol is designed for initial synthesis and material characterization.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To the 250 mL flask, add 4-bromobenzaldehyde (9.25 g, 50 mmol), diethyl malonate (24.0 g, 150 mmol, 3.0 eq), and ethanol (75 mL).

  • Catalyst Addition: Add piperidine (0.5 mL) to the stirred mixture.

  • Knoevenagel & Michael Reactions: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 6 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).

  • Saponification: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of sodium hydroxide (20.0 g, 500 mmol) in water (75 mL). Carefully add the NaOH solution to the reaction flask. Caution: Exothermic reaction.

  • Hydrolysis: Re-attach the reflux condenser and heat the mixture to reflux for an additional 4 hours to ensure complete hydrolysis of the tetraester.

  • Work-up & Acidification: Cool the mixture to room temperature and transfer it to a 500 mL beaker. Reduce the volume by ~50% using a rotary evaporator to remove the ethanol. Dilute the remaining aqueous solution with 100 mL of water. Slowly and with vigorous stirring, add concentrated hydrochloric acid (~40 mL) until the pH is ~1. A thick white precipitate will form.

  • Decarboxylation & Isolation: Heat the acidified slurry to 90 °C for 1 hour to complete decarboxylation. Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Drying & Purification: Dry the crude product in a vacuum oven at 60 °C overnight. The material can be further purified by recrystallization from a water/ethanol mixture if necessary.

    • Expected Yield: ~11.5 g (80%)

    • Appearance: White to off-white solid.

Pilot-Scale Synthesis Protocol (1 kg Target)

This protocol addresses the specific challenges associated with scaling up the synthesis.

Equipment:

  • 20 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and bottom outlet valve.

  • Heating/cooling circulator connected to the reactor jacket.

  • 5 L graduated addition funnel or a peristaltic pump with compatible tubing.

  • 50 L vessel for quench and acidification.

  • Nutsche filter or large Büchner funnel for filtration.

  • Vacuum oven.

Procedure:

  • Reactor Charging: Charge the 20 L jacketed reactor with 4-bromobenzaldehyde (0.93 kg, 5.0 mol), diethyl malonate (2.40 kg, 15.0 mol), and ethanol (7.5 L).

  • Catalysis & Reaction: Begin agitation. Add piperidine (50 mL) to the reactor. Set the circulator to heat the reactor contents to a gentle reflux (~80-85 °C). Maintain reflux for 6-8 hours, monitoring by TLC or HPLC until starting material is consumed.

  • Saponification (Controlled Addition): Cool the reactor contents to 20 °C using the circulator. Prepare a solution of sodium hydroxide (2.0 kg, 50.0 mol) in water (7.5 L) in a separate vessel and allow it to cool. Transfer the NaOH solution to the addition funnel or pump reservoir. Add the NaOH solution to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 40 °C. The jacket circulator should be set to cooling mode to manage the exotherm.

  • Hydrolysis: Once the addition is complete, heat the reactor contents to reflux and maintain for 4-6 hours until saponification is complete (as determined by HPLC analysis).

  • Solvent Removal & Transfer: Cool the reactor to 40 °C. Apply a vacuum to the reactor headspace and distill off approximately half of the solvent volume to remove the majority of the ethanol. Transfer the remaining aqueous solution to the 50 L work-up vessel.

  • Acidification & Decarboxylation: With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 4.0 L) to the 50 L vessel to adjust the pH to 1. Caution: Significant gas evolution (CO2) and potential exotherm. Ensure adequate ventilation and headspace. Once the pH is stable, heat the slurry to 90 °C for 1-2 hours.

  • Isolation & Drying: Cool the slurry to <10 °C and allow it to stir for 1 hour. Isolate the product using a Nutsche filter. Wash the cake with cold deionized water (2 x 3 L). Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

    • Expected Yield: 1.08 – 1.22 kg (75-85%)

    • Purity (HPLC): >98%

Data Summary for Scale-Up

The following tables provide a direct comparison of parameters for the laboratory and pilot-scale syntheses.

Table 1: Reagent and Solvent Quantities

Component Lab Scale (10g) Pilot Scale (1kg) Molar Eq.
4-Bromobenzaldehyde 9.25 g 0.93 kg 1.0
Diethyl Malonate 24.0 g 2.40 kg 3.0
Ethanol 75 mL 7.5 L -
Piperidine 0.5 mL 50 mL Catalyst
Sodium Hydroxide 20.0 g 2.0 kg 10.0
Water (for NaOH) 75 mL 7.5 L -

| Conc. Hydrochloric Acid | ~40 mL | ~4.0 L | To pH 1 |

Table 2: Process Parameters and Expected Results

Parameter Lab Scale (10g) Pilot Scale (1kg)
Reaction Vessel 250 mL RBF 20 L Jacketed Reactor
Agitation Magnetic Stirrer Overhead Mechanical Stirrer
Temp. Control Heating Mantle Heating/Cooling Circulator
Reflux Time (C-C) 6 hours 6-8 hours
Hydrolysis Time 4 hours 4-6 hours
Expected Yield ~11.5 g (80%) 1.08 – 1.22 kg (75-85%)

| Expected Purity | >95% (crude) | >98% (isolated) |

Scale-Up Process Workflow Visualization

The following diagram illustrates the logical flow of operations for the pilot-scale synthesis.

cluster_reactor 20 L Jacketed Reactor cluster_workup 50 L Work-up Vessel cluster_iso Isolation & Drying A 1. Charge Reagents: 4-Bromobenzaldehyde, Diethyl Malonate, Ethanol B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (6-8h) B->C D 4. Cool to 20°C C->D E 5. Controlled Addition of NaOH(aq) Solution D->E F 6. Heat to Reflux (4-6h) E->F G 7. Cool & Distill Ethanol F->G H 8. Transfer Reaction Mass G->H I 9. Acidify with HCl to pH 1 J 10. Heat to 90°C (1-2h) K 11. Cool to <10°C L 12. Filter on Nutsche Filter K->L M 13. Wash with Cold Water L->M N 14. Dry in Vacuum Oven M->N O 15. Final Product QC & Packaging N->O

Caption: Step-by-step workflow for the pilot-scale synthesis process.

References

  • Organic Syntheses Procedure, 3-bromo-4-aminotoluene. Organic Syntheses. Available at: [Link]

  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Bayero Journal of Pure and Applied Sciences. Available at: [Link]

  • The Role of 3-(4-Chlorophenyl)pentanedioic Acid in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Pedrosa, M. R., et al. (2021). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules. Available at: [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. (2023). Journal of Current Trends in Pharmaceutical Research. Available at: [Link]

  • Safety Data Sheet: Diethyl malonate. (n.d.). Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Diethyl malonate. (n.d.). International Chemical Safety Cards (ICSC). Available at: [Link]

Sources

Application

Application Note: Functionalization of 3-(4-Bromophenyl)pentanedioic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the 3-(4-bromophenyl)pentanedioic acid scaffold (CAS: 1141-24-8), a versatile "meso" building block critical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the 3-(4-bromophenyl)pentanedioic acid scaffold (CAS: 1141-24-8), a versatile "meso" building block critical for synthesizing GABA analogs (e.g., Baclofen derivatives) and immunomodulatory glutarimides.

Executive Summary & Chemical Profile

3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid) is a prochiral dicarboxylic acid. Its value lies in its symmetry; it possesses two equivalent carboxyl groups that can be desymmetrized to generate chiral centers, or cyclized to form bioactive glutarimide rings. The 4-bromophenyl moiety provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making this an ideal scaffold for library generation.

PropertyDataRelevance
CAS 1141-24-8Unique Identifier
MW 287.11 g/mol Stoichiometry calculations
Acidity (pKa) ~3.8 (COOH #1), ~5.2 (COOH #2)First ionization is easier; di-anion formation requires strong base.
Solubility DMSO, MeOH, EtOAc (hot); Poor in WaterReactions typically require polar organic solvents.
Stability Stable to air/moisture; Ar-Br sensitive to Li/MgAvoid lithiation unless protecting carboxyls; stable to weak bases.

Critical Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the central role of the cyclic anhydride as the "activation hub" for all subsequent functionalization. Direct coupling on the diacid often leads to mixtures; proceeding through the anhydride ensures regiocontrol.

G cluster_0 Orthogonal Handle Diacid 3-(4-bromophenyl) pentanedioic acid Anhydride Cyclic Anhydride (Activation Hub) Diacid->Anhydride Ac2O or SOCl2 Dehydration Hemiester Chiral Hemiester (Desymmetrization) Anhydride->Hemiester ROH + Catalyst (Cinchona/Enzyme) Glutarimide Glutarimide (Cyclization) Anhydride->Glutarimide Urea or R-NH2 High Temp Diester Diester/Diamide (Library Gen) Anhydride->Diester Excess ROH/H+ Suzuki Coupling Suzuki Coupling Hemiester->Suzuki Coupling Pd(0), Ar-B(OH)2

Figure 1: Strategic workflow for scaffold diversification. The cyclic anhydride is the requisite intermediate for controlled functionalization.

Experimental Protocols

Protocol A: Activation via Cyclic Anhydride Formation

Rationale: Direct functionalization of the diacid is sluggish due to internal hydrogen bonding. Converting to the anhydride activates the carbonyls and enforces a rigid conformation necessary for stereoselective opening.

Reagents:

  • Substrate: 3-(4-bromophenyl)pentanedioic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (5.0 equiv) or Acetyl Chloride

  • Solvent: Toluene (optional, or run neat in Ac₂O)

Step-by-Step:

  • Setup: Place 10 g (34.8 mmol) of the diacid into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add 16.5 mL (5.0 equiv) of acetic anhydride.

  • Reaction: Heat the mixture to reflux (140°C) for 2–4 hours. The suspension should become a clear solution as the anhydride forms.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The diacid stays at the baseline; the anhydride moves to R_f ~ 0.6–0.7.

  • Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid byproduct.

  • Purification: The residue is typically a solid. Recrystallize from toluene or diethyl ether/hexane to yield the cyclic anhydride.

    • Yield Expectation: >90%.[1][2][3][4]

    • Checkpoint: IR spectrum should show characteristic doublet carbonyl peaks for anhydrides (~1810 and 1760 cm⁻¹).

Protocol B: Enantioselective Desymmetrization (Hemiester Synthesis)

Rationale: This step creates a chiral center at the C3 position. Using a chiral catalyst (Cinchona alkaloid) or enzyme allows for the selective opening of the prochiral anhydride.

Reagents:

  • Substrate: 3-(4-bromophenyl)glutaric anhydride (1.0 equiv)

  • Nucleophile: Methanol (10–20 equiv)

  • Catalyst: (DHQD)₂AQN (Modified Cinchona Alkaloid) (5 mol%) OR Novozym 435 (CALB Lipase)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step (Organocatalytic Route):

  • Solution: Dissolve 1.0 mmol of the anhydride in 10 mL of anhydrous MTBE under nitrogen.

  • Cooling: Cool the solution to -20°C (low temperature enhances enantioselectivity).

  • Catalysis: Add 5 mol% (DHQD)₂AQN. Stir for 10 minutes.

  • Addition: Add dry Methanol (10 mmol) dropwise.

  • Incubation: Stir at -20°C for 24–48 hours. Monitor consumption of anhydride by TLC.

  • Quench: Add 1N HCl to quench the catalyst. Extract with EtOAc.[5]

  • Result: The product is the mono-methyl ester with high enantiomeric excess (ee).

    • Note: This mono-acid/mono-ester is the precursor for Baclofen-like gamma-amino acids via Curtius rearrangement of the remaining free acid.

Protocol C: Glutarimide Formation (Immunomodulatory Scaffold)

Rationale: Glutarimides (piperidine-2,6-diones) are structurally similar to thalidomide and possess significant biological activity.

Reagents:

  • Substrate: 3-(4-bromophenyl)glutaric anhydride

  • Reagent: Urea (1.2 equiv) or Ammonium Acetate (2.0 equiv)

  • Solvent: Glacial Acetic Acid (if using NH₄OAc) or Melt (if using Urea)

Step-by-Step:

  • Mix: Combine 5.0 mmol of the anhydride and 6.0 mmol of Urea in a flask.

  • Heat: Heat the solid mixture to 150–160°C . The solids will melt and fuse. Ammonia gas is evolved (perform in a fume hood).

  • Duration: Maintain temperature for 2 hours until gas evolution ceases and the melt resolidifies.

  • Workup: Cool to RT. Triturate the solid with water to remove excess urea. Filter the precipitate.[6]

  • Recrystallization: Recrystallize from Ethanol/Water.

    • Target: 3-(4-bromophenyl)piperidine-2,6-dione.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Incomplete Anhydride Formation Water in solvent/reagentsEnsure glassware is flame-dried. Use fresh Ac₂O.
Low ee in Desymmetrization Temperature too highStrictly maintain -20°C or lower. Ensure slow addition of alcohol.
Ar-Br Degradation Pd contamination or Li-halogen exchangeAvoid using organolithiums on the unprotected acid. The Ar-Br is stable to H+, OH-, and thermal conditions described above.
Solubility Issues High lattice energy of diacidUse DMSO for NMR. Use THF or Dioxane for room temp reactions if Toluene fails.

References

  • General Glutaric Anhydride Synthesis

    • Title: A Facile Synthetic Method for Anhydride from Carboxylic Acid.[7]

    • Source: DigitalCommons@TMC.
    • URL:[Link]

  • Desymmetrization Protocol (Cinchona Alkaloids)

    • Title: A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids.
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • Enzymatic Desymmetrization (CALB)

    • Title: CALB-Catalyzed Two-Step Alcoholytic Desymmetriz
    • Source: ResearchG
    • URL:[Link]

  • Glutarimide Synthesis Context

    • Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degrad
    • Source: PMC / NIH.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 3-(4-bromophenyl)pentanedioic Acid - PubChem Compound Summary.[1]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low purity of 3-(4-bromophenyl)pentanedioic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for 3-(4-bromophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-(4-bromophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after its synthesis. Our goal is to provide you with the causal explanations and actionable protocols necessary to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 3-(4-bromophenyl)pentanedioic acid?

Pure 3-(4-bromophenyl)pentanedioic acid should be a white to off-white solid.[1] Key physical data points are:

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[2][3]
Molecular Weight 287.11 g/mol [3][4]
Purity (Typical) ≥97%[5]
Storage Sealed in a dry environment, recommended 2-8°C[4]

Note: The melting point can be a critical indicator of purity. A broad or depressed melting range compared to a reference standard suggests the presence of impurities.

Q2: What are the most common sources of impurities in the synthesis of this compound?

Impurities typically arise from three main sources:

  • Incomplete Reactions: Residual starting materials or intermediates from the synthetic route.

  • Side Reactions: Formation of undesired by-products due to reaction conditions. For dicarboxylic acids, this can include products from decarboxylation or cyclization under harsh thermal conditions.[6]

  • Work-up and Purification: Residual solvents, salts from pH adjustments, or degradation products from the purification process itself.

Q3: Which analytical techniques are best for assessing the purity of my product?

A combination of techniques provides the most comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample. For carboxylic acids, a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid (e.g., 1%) can improve spot shape.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, often providing purity values as a percentage (e.g., >99.5%).[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[2]

In-Depth Troubleshooting Guide

This section addresses specific purity-related problems with a focus on root cause analysis and detailed corrective protocols.

Issue 1: My final product contains significant amounts of starting materials.

Plausible Cause: This issue points directly to an incomplete chemical reaction. In many syntheses of dicarboxylic acids, the reaction kinetics may be slower than anticipated, or an equilibrium may not have been driven sufficiently toward the product side.[6]

Troubleshooting Protocol: Reaction Optimization

  • Review Stoichiometry: Ensure that the molar ratios of reactants were correct. For reactions that are equilibrium-driven, using a modest excess of one reactant can shift the equilibrium towards the product.

  • Increase Reaction Time: Monitor the reaction at set intervals (e.g., every 2 hours) using TLC or HPLC. Continue the reaction until the starting material spot/peak is no longer detectable or has minimized.

  • Adjust Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Cautiously increase the reaction temperature in 10°C increments, monitoring the impurity profile closely.

  • Catalyst Efficiency: If the synthesis is catalyst-dependent, ensure the catalyst is active and was not poisoned by contaminants (e.g., water in a water-sensitive reaction).[6]

Issue 2: The product has a poor color profile (e.g., yellow or brown) and/or unknown impurities are detected.

Plausible Cause: The presence of color or unexpected analytical signals indicates the formation of side products or degradation. These are often highly conjugated or polymeric materials that can be difficult to remove. The most robust method for purifying solid organic compounds is recrystallization.[10]

Core Solution: Purification by Recrystallization

Recrystallization works on the principle that the desired compound and the impurity have different solubility profiles in a given solvent.[11] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures.[10]

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Caption: Workflow for purification by recrystallization.

Protocol: Step-by-Step Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents. A good starting point for dicarboxylic acids includes water, ethanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/heptane.[12][13]

Solvent SystemBoiling Point (°C)Characteristics & Suitability
Water 100Good for polar compounds. High heat can increase solubility of organics. Drying can be slow.[13][14]
Ethyl Acetate 77A versatile, mid-polarity solvent with a convenient boiling point.[12]
Ethanol/Water VariesA powerful mixed-solvent system. Dissolve in hot ethanol, then add water dropwise until cloudy.[10]
Ethyl Acetate/Heptane VariesExcellent for reducing the polarity of the solution to induce crystallization (heptane acts as an anti-solvent).[12]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[11][14]

  • Decolorization (If Necessary): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.[14]

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-warmed funnel to remove them. Premature crystallization in the funnel can be a problem; work quickly.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[14] Once at room temperature, cooling in an ice bath can maximize the yield.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.[11][14]

  • Drying: Dry the crystals thoroughly. Residual solvent will affect the final weight and can suppress the melting point.[14] Drying in a vacuum oven is recommended.

Issue 3: My product is an oil and will not solidify.

Plausible Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by impurities that form a low-melting eutectic mixture with the product.

Troubleshooting Protocol: Inducing Crystallization & Alternatives

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[14]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool again.

  • Alternative Purification: Column Chromatography: If recrystallization fails, column chromatography is a robust alternative.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: For a carboxylic acid, a polar solvent system is required. Start with a mixture of heptane/ethyl acetate and gradually increase the polarity. Adding 0.5-1% acetic acid to the mobile phase can significantly improve peak shape and prevent streaking on the column.[7]

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve purity issues with your 3-(4-bromophenyl)pentanedioic acid.

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// Connections Start -> Identify; Identify -> IsStartingMaterial [label=" Yes"]; Identify -> Unknown [label=" No"]; IsStartingMaterial -> OptimizeReaction [label=" Yes"]; IsStartingMaterial -> IsSideProduct [label=" No"]; IsSideProduct -> Recrystallize [label=" Yes"]; IsSideProduct -> Unknown [label=" No"]; Unknown -> Characterize; Characterize -> Recrystallize; Start -> ProductOily [style=dashed, constraint=false]; ProductOily -> InduceCrystallization [label=" Yes"]; InduceCrystallization -> Column [label=" Fails"]; InduceCrystallization -> Recrystallize [label=" Succeeds"]; }

Caption: A decision tree for troubleshooting low purity issues.

References

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • 3-(4-bromophenyl)pentanedioic acid (C11H11BrO4). (n.d.). PubChemLite. [Link]

  • 3-(4-bromophenyl)pentanedioic Acid. (n.d.). PubChem. [Link]

  • The Role of 3-(4-Chlorophenyl)pentanedioic Acid in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. (1999).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2024). ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (2016). Quick Company. [Link]

  • Method of producing dicarboxylic acids. (2009). ResearchGate. [Link]

  • Synthesis of medium-chain carboxylic acids or α,ω-dicarboxylic acids from cellulose-derived platform chemicals. (2015). Green Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • 3-BROMO-4-AMINOTOLUENE. (n.d.). Organic Syntheses. [Link]

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2022). Molecules. [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]

  • Preparation method of p-bromophenyl-boric acid. (2012).
  • Synthetic method of 1-(4-bromophenyl) piperidine. (2021).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2020). Molecules. [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-(4-bromophenyl)pentanedioic Acid

Welcome to the technical support center for the synthesis and optimization of 3-(4-bromophenyl)pentanedioic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-bromophenyl)pentanedioic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

3-(4-bromophenyl)pentanedioic acid, also known as 3-(4-bromophenyl)glutaric acid, is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The most common synthetic routes involve either a Michael addition or a Knoevenagel condensation, each with its own set of critical parameters. This guide will focus primarily on the Michael addition pathway, which is often favored for its relative simplicity and atom economy.[1]

Proposed Primary Synthetic Pathway: Michael Addition

The recommended pathway involves a base-catalyzed Michael addition of a carbanion derived from a 4-bromophenylacetic ester to an acrylate ester, followed by hydrolysis and decarboxylation of the resulting diester.

Overall Reaction Scheme

Reaction_Scheme Reactant1 4-Bromophenylacetic Ester Intermediate1 Michael Adduct (Diester) Reactant1->Intermediate1 1. Michael Addition Reactant2 Acrylate Ester Reactant2->Intermediate1 Base Base (e.g., NaOEt) Base->Intermediate1 Solvent Solvent (e.g., EtOH) Solvent->Intermediate1 Intermediate2 Dicarboxylate Salt Intermediate1->Intermediate2 2. Saponification (e.g., aq. NaOH) Product 3-(4-bromophenyl)pentanedioic Acid Intermediate2->Product 3. Acidification (e.g., aq. HCl)

Caption: Proposed Michael addition pathway for synthesizing 3-(4-bromophenyl)pentanedioic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common problem that can stem from several factors throughout the synthetic process. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Enolate Formation: The first step, the deprotonation of the 4-bromophenylacetic ester, is critical.

    • Causality: The base must be strong enough to deprotonate the α-carbon but not so strong as to promote side reactions like self-condensation. The presence of water can quench the base and the enolate.

    • Solution:

      • Base Selection: Sodium ethoxide (NaOEt) in ethanol is a standard choice. Ensure the base is fresh and has not been deactivated by atmospheric moisture.

      • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature Control: Perform the deprotonation at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions before adding the acrylate.

  • Inefficient Michael Addition: The conjugate addition of the enolate to the acrylate ester may be slow or incomplete.

    • Causality: Enolates are relatively weak nucleophiles.[2] Reaction temperature and time are crucial for driving the reaction to completion.

    • Solution:

      • Reaction Time & Temperature: After adding the acrylate at a low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Stoichiometry: A slight excess of the acrylate ester (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, but a large excess can lead to purification challenges.

  • Incomplete Hydrolysis (Saponification): The conversion of the intermediate diester to the dicarboxylic acid is a key step.

    • Causality: Steric hindrance from the bulky 4-bromophenyl group can slow down the hydrolysis of the ester groups.[3]

    • Solution:

      • Reaction Conditions: Use a sufficient excess of a strong base like NaOH or KOH in a water/alcohol co-solvent system.[4]

      • Temperature and Duration: Refluxing the mixture for several hours (4-8 hours) is often necessary to ensure complete hydrolysis.[5] Again, monitor the reaction by TLC until the starting diester spot has disappeared.

Troubleshooting Logic Flow

troubleshooting_low_yield start Low Yield Observed check_enolate Check Enolate Formation Conditions start->check_enolate check_addition Check Michael Addition Step check_enolate->check_addition Conditions OK enolate_solution Use fresh, strong base (NaOEt). Ensure anhydrous conditions (dry solvent, inert atm). Control temperature (0-5°C). check_enolate->enolate_solution Issues found check_hydrolysis Check Hydrolysis Step check_addition->check_hydrolysis Conditions OK addition_solution Increase reaction time (12-24h). Allow gradual warming to RT. Use slight excess of acrylate (1.1 eq). check_addition->addition_solution Issues found hydrolysis_solution Use excess NaOH/KOH. Reflux for extended period (4-8h). Use water/alcohol co-solvent. check_hydrolysis->hydrolysis_solution Issues found end Yield Improved enolate_solution->end addition_solution->end hydrolysis_solution->end

Caption: Systematic troubleshooting workflow for low reaction yield.

Question 2: I'm observing a significant amount of a side product. How do I identify and minimize it?

Answer:

Side product formation is a common challenge. The most likely culprits in this synthesis are products from self-condensation or polymerization.

  • Side Product Identification:

    • Self-Condensation of Acrylate: The acrylate ester can polymerize under basic conditions. This typically results in a viscous, oily, or solid polymeric residue that is difficult to characterize by standard NMR.

    • Self-Condensation of Phenylacetate (Claisen Condensation): Two molecules of the 4-bromophenylacetic ester can react with each other. This would result in a β-keto ester, which can be identified by its characteristic NMR and IR signals.

  • Minimizing Side Reactions:

    • Causality: These side reactions are often promoted by high concentrations of base and elevated temperatures during the initial addition step.

    • Solution:

      • Controlled Addition: Add the 4-bromophenylacetic ester to the base/solvent mixture first to form the enolate. Then, add the acrylate ester slowly and at a low temperature (0-5 °C). This maintains a low concentration of the acrylate in the presence of the base, minimizing its polymerization.

      • Temperature Management: Avoid allowing the reaction temperature to rise uncontrollably during the addition of reagents.

      • Base Stoichiometry: Use a stoichiometric amount of base (e.g., 1.05 equivalents) relative to the 4-bromophenylacetic ester. An excess of base can accelerate side reactions.

Table 1: Optimizing Reagent Stoichiometry and Addition Order
ParameterStandard ConditionOptimized Condition for PurityRationale
Base (NaOEt) 1.1 eq1.05 eqReduces risk of base-catalyzed side reactions.
Acrylate Ester 1.1 eq1.0 - 1.1 eqA large excess can promote polymerization.
Addition Order All at once1. Base + Solvent2. Phenylacetate3. Acrylate (slowly at 0°C)Minimizes acrylate polymerization and Claisen self-condensation.

Question 3: My final product is difficult to purify. What are the best purification strategies?

Answer:

Purification of a dicarboxylic acid can be challenging due to its high polarity and potential for contamination with salts or unreacted starting materials.

  • Initial Workup:

    • Causality: The crude product after acidification will be mixed with inorganic salts (e.g., NaCl).

    • Solution:

      • Extraction: After acidification of the hydrolysis mixture to a low pH (pH 1-2), the dicarboxylic acid product will precipitate.[6] If it remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate or diethyl ether.[7]

      • Washing: Wash the combined organic layers with brine to remove excess water and some inorganic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Crystallization:

    • Causality: Crystallization is the most effective method for purifying solid organic acids. The key is finding a suitable solvent system.

    • Solution:

      • Solvent Selection: A common strategy is to dissolve the crude product in a minimal amount of a hot, polar solvent (like ethyl acetate or a mixture of ethanol and water) and then either cool it slowly or add a less polar co-solvent (like hexanes or benzene) to induce crystallization.[7]

      • Procedure: Dissolve the crude solid in the minimum volume of boiling solvent. If any insoluble material remains, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Michael Addition?

A1: The Michael addition involves three key steps:

  • Enolate Formation: A base removes an acidic α-hydrogen from the 4-bromophenylacetic ester to form a resonance-stabilized enolate.

  • Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated acrylate ester (the Michael acceptor).[8]

  • Protonation: The resulting enolate intermediate is protonated by the solvent to yield the final Michael adduct.

Q2: Can I use a different synthetic route, like a Knoevenagel condensation?

A2: Yes, a Knoevenagel condensation is a viable alternative.[9] This route typically involves the reaction of 4-bromobenzaldehyde with a malonic acid derivative (like diethyl malonate) in the presence of a weak base (like piperidine or pyridine).[10][11] This forms an intermediate that can be subsequently reduced and hydrolyzed to the desired product. While effective, this route may involve more steps compared to a direct Michael addition.

Q3: How do I properly characterize the final product, 3-(4-bromophenyl)pentanedioic acid?

A3: A combination of spectroscopic and physical methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the carbon skeleton and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight (287.11 g/mol for C₁₁H₁₁BrO₄) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12]

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).

  • Melting Point: Compare the experimental melting point to the literature value to assess purity.

Q4: What are the primary safety concerns for this synthesis?

A4: Standard laboratory safety precautions are required.

  • Reagents: Handle strong bases like sodium ethoxide and sodium hydroxide with care, as they are corrosive. Use volatile and flammable organic solvents in a well-ventilated fume hood.

  • Hazards of Product: The target compound, 3-(4-bromophenyl)pentanedioic acid, is classified as harmful if swallowed and causes skin and eye irritation.[12][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene.
  • Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.
  • FAQ. (2024). How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • BenchChem. (n.d.). Optimizing reaction conditions for functionalizing 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
  • Organic Syntheses Procedure. (n.d.). glutaric acid.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • Biosynth. (n.d.). 3-(4-BROMOPHENYL)PENTANEDIOIC ACID.
  • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • PubChem. (n.d.). 3-(4-bromophenyl)pentanedioic Acid.
  • ResearchGate. (2025). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
  • National Institutes of Health (NIH). (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • ChemicalBook. (n.d.). 3-(4-Chlorophenyl)glutaric acid synthesis.
  • National Institutes of Health (NIH). (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Google Patents. (n.d.). CN103755545A - Preparation method of glutaric acid.
  • ChemicalBook. (n.d.). Glutaric acid synthesis.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (2022). (PDF) Reaction mechanism of the green synthesis of glutaric acid.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction.
  • Arkivoc. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a.
  • National Institutes of Health (NIH). (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • YouTube. (2018). Michael Addition Reaction Mechanism.
  • National Institutes of Health (NIH). (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
  • ResearchGate. (n.d.). Figure S2: 4-Bromophenylacetic acid conversion and isolated mass.
  • ResearchGate. (n.d.). Optimization of reaction conditions.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(4-bromophenyl)pentanedioic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 3-(4-bromophenyl)pentanedioic acid. As a substituted glutaric acid derivative, this molecule presents unique and often challeng...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(4-bromophenyl)pentanedioic acid. As a substituted glutaric acid derivative, this molecule presents unique and often challenging crystallization behavior. Its aromatic ring, bromine substituent, and two carboxylic acid groups create a complex interplay of intermolecular forces, including hydrogen bonding and π-stacking, which can lead to issues such as polymorphism, oiling out, and poor crystal morphology.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting protocols. We aim to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 3-(4-bromophenyl)pentanedioic acid?

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization process.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[1][2]
Molecular Weight 287.11 g/mol [3]
Predicted XLogP 1.7[3]
Appearance Typically a white to off-white powder or crystalline solid.N/A
Structure A glutaric (pentanedioic) acid backbone with a p-bromophenyl group at the 3-position.[3]

The two carboxylic acid groups (pKa ~4-5) allow for strong hydrogen bonding, while the bromophenyl group introduces potential for halogen bonding and π-π stacking interactions. The molecule's moderate lipophilicity (XLogP of 1.7) suggests it will have appreciable solubility in polar organic solvents.[3]

Q2: Which solvents should I start with for recrystallization?

A successful recrystallization requires a solvent that dissolves the compound when hot but not when cold.[4] Given the molecule's structure, polar protic and aprotic solvents are excellent starting points.

Solvent ClassExamplesRationale & Expected Behavior
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen-bond effectively with the carboxylic acid moieties. High solubility is expected, especially when hot. Often requires an anti-solvent (e.g., water) to reduce solubility for crystallization.
Ketones Acetone, Methyl Ethyl Ketone (MEK)The polar carbonyl group interacts well with the solute. Good solubility is expected. Evaporation or the use of a non-polar anti-solvent (e.g., heptane) may be necessary.
Esters Ethyl AcetateOffers moderate polarity. Often provides the ideal solubility profile (high when hot, low when cold) without needing an anti-solvent.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood dissolving power, but crystals may be slow to form. Often used in solvent/anti-solvent pairs.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally used as last resorts due to very high solvency and high boiling points, which make removal difficult. 3-(4-chlorophenyl)pentanedioic acid is noted to be soluble in DMSO.[5]

Q3: What is "oiling out" and why might it happen with this compound?

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is common when a solution is supersaturated to a high degree, or when the melting point of the solid is lower than the temperature of the solution. The resulting oil is often an amorphous, impure form of the compound. For substituted dicarboxylic acids, strong intermolecular hydrogen bonding can sometimes lead to the formation of soluble oligomeric species that resist packing into a crystal lattice, contributing to this phenomenon.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental failures with explanations of the cause and step-by-step protocols for resolution.

Problem 1: The Compound "Oils Out" or Precipitates as an Amorphous Solid

Q: I dissolved my compound in hot solvent, but upon cooling, it formed a sticky oil at the bottom of the flask instead of crystals. What went wrong and how do I fix it?

A: Cause & Analysis: Oiling out is a classic sign of excessive supersaturation or a cooling rate that is too rapid.[4] The molecules are driven out of solution so quickly that they don't have time to orient themselves into an ordered crystal lattice. Instead, they crash out as a disordered, liquid-like phase. This is particularly common with compounds like yours that can form strong, complex hydrogen bond networks.

Workflow: Recovering from an "Oiled Out" System

Below is a systematic workflow to address this issue.

G start System has 'Oiled Out' reheat 1. Re-heat solution to re-dissolve the oil. Add minimal extra solvent if needed. start->reheat slow_cool 2. Allow to cool VERY slowly. (e.g., in a dewar or insulated bath) reheat->slow_cool check1 Did crystals form? slow_cool->check1 success Success! Isolate and dry crystals. check1->success Yes lower_temp 3. Try cooling to a lower final temperature. (e.g., 4°C or -20°C) check1->lower_temp No check2 Did crystals form? lower_temp->check2 check2->success Yes seed 4. Re-heat and add a seed crystal at the saturation point during cooling. check2->seed No check3 Did crystals form? seed->check3 check3->success Yes change_solvent 5. Redesign the crystallization. Use a less-polar solvent or a solvent/anti-solvent system. check3->change_solvent No

Caption: Troubleshooting workflow for an "oiled out" system.

Problem 2: Poor Crystal Quality (Needles, Plates, or Small Powder)

Q: I managed to get crystals, but they are very fine needles or a microcrystalline powder. This is problematic for filtration and purity. How can I grow larger, more well-defined crystals?

A: Cause & Analysis: Crystal morphology is a direct result of the kinetics of crystal growth. Rapid nucleation leads to many small crystals, while slow, controlled growth allows for the formation of fewer, larger, and often purer crystals.[4] The goal is to remain in the "metastable zone" of the solubility curve for as long as possible, where crystal growth is favored over nucleation. Factors like cooling rate, agitation, and solvent choice are critical.

  • Reduce the Cooling Rate: This is the most critical parameter.

    • Step 1: Prepare a hot, saturated solution of your compound as usual.

    • Step 2: Place the flask in a large, insulated container (like a dewar filled with hot water or an oven that can be programmed to cool slowly) to decrease the cooling rate from hours to days.

    • Rationale: Slow cooling minimizes the degree of supersaturation at any given time, favoring the slow addition of molecules to existing crystal lattices rather than the formation of new nuclei.[6]

  • Use a Solvent/Anti-Solvent System: This technique allows for fine control over supersaturation at a constant temperature.

    • Step 1: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone).

    • Step 2: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or heptane) dropwise until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.

    • Step 3: Add a few drops of the "good" solvent to redissolve the turbidity, returning the solution to a clear, metastable state.

    • Step 4: Seal the container and allow it to stand undisturbed. Alternatively, you can set up a vapor diffusion system where the anti-solvent slowly diffuses into the solution.[7]

    • Rationale: This method avoids temperature changes and allows for very slow and controlled generation of supersaturation, which is ideal for growing large, high-quality single crystals.

Problem 3: Suspected Polymorphism

Q: I have run the same crystallization multiple times and obtained crystals with different melting points and/or different appearances. Is this polymorphism?

A: Cause & Analysis: Yes, this is a strong indicator of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[7] Polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, making polymorphic control absolutely critical in drug development.[7] Substituted carboxylic acids are known to exhibit polymorphism due to the flexibility of their hydrogen bonding networks.

The goal of a screen is to intentionally crystallize the compound under a wide range of conditions to discover as many polymorphic forms as possible.

  • Solvent Variation:

    • Step 1: Set up parallel crystallizations from a diverse set of solvents (e.g., methanol, ethyl acetate, acetonitrile, toluene, chloroform). Use both slow cooling and solvent evaporation methods for each.

    • Rationale: Different solvents can interact with the solute in unique ways, templating the formation of different crystal packing arrangements.

  • Cooling Rate Variation:

    • Step 1: Using a single, effective solvent system, perform multiple crystallizations with varied cooling rates.

    • Step 2: Include one "shock cooling" experiment by plunging a hot, saturated solution into an ice bath to favor the formation of metastable forms.[4]

    • Step 3: Include one very slow cooling experiment (as described in Problem 2) to favor the most thermodynamically stable form.

  • Characterization:

    • Step 1: Analyze each distinct crystalline batch using techniques like Differential Scanning Calorimetry (DSC) to identify different melting points, X-ray Powder Diffraction (XRPD) to see unique diffraction patterns, and microscopy to observe different crystal habits.

    • Rationale: A combination of analytical techniques is required to definitively identify and characterize different polymorphs.

Diagram: Polymorphism Decision Logic

G start Run Crystallization Experiment observe Observe Crystal Habit and Measure Melting Point start->observe compare Compare with Reference Data observe->compare match Data Matches. Likely Known Form. compare->match Yes no_match Data is Different! (e.g., new melting point, different XRPD pattern) compare->no_match No polymorph Potential New Polymorph Discovered no_match->polymorph confirm Confirm with Orthogonal Techniques (DSC, TGA, IR) polymorph->confirm

Sources

Optimization

Technical Support Center: 3-(4-bromophenyl)pentanedioic acid

Welcome to the technical support guide for 3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is 3-(4-bromophenyl)pentanedioic acid and why is its stability critical?

3-(4-bromophenyl)pentanedioic acid, also known as 3-(p-bromophenyl)glutaric acid, is a dicarboxylic acid derivative with the molecular formula C₁₁H₁₁BrO₄.[1][2] Its structure features a central glutaric acid backbone substituted with a 4-bromophenyl group.

Chemical Structure:

The stability of this compound is paramount because it is frequently used as a critical building block in multi-step organic syntheses.[3] For instance, it serves as a key intermediate in the synthesis of Baclofen impurities, which are essential for quality control and regulatory compliance in pharmaceutical development.[3][4] The presence of degradation products can lead to failed reactions, impure final products, and inaccurate analytical results, compromising research outcomes and drug safety.

Q2: What are the primary degradation pathways I should be concerned about?

Based on its chemical structure—a substituted dicarboxylic acid with an aryl halide moiety—there are three primary degradation pathways to consider under typical laboratory conditions: Thermal Decarboxylation, Oxidation, and Hydrolysis.

  • Thermal Decarboxylation: Dicarboxylic acids, particularly glutaric acid derivatives, can undergo decarboxylation (loss of CO₂) upon heating.[5][6] This reaction proceeds through a cyclic transition state and can be accelerated by trace impurities or acidic/basic conditions.[7] For 3-(4-bromophenyl)pentanedioic acid, this would result in the formation of 4-(4-bromophenyl)butanoic acid.

  • Oxidation: The molecule has sites susceptible to oxidation, including the aliphatic backbone and the aromatic ring.[8][9] Strong oxidizing agents or prolonged exposure to atmospheric oxygen can lead to the formation of various unwanted byproducts, such as hydroxylated species or products of carbon-carbon bond cleavage.[10][11]

  • Hydrolysis of the Aryl Halide: The carbon-bromine (C-Br) bond on the aromatic ring is generally stable. However, under forcing conditions such as high temperatures in the presence of strong nucleophiles (e.g., hydroxide), it can undergo nucleophilic aromatic substitution to replace the bromine atom with a hydroxyl group, yielding 3-(4-hydroxyphenyl)pentanedioic acid.[12][13] While less common under standard protocols, this pathway should be considered in reactions involving high heat and basic reagents.[14]

A 3-(4-bromophenyl)pentanedioic acid B 4-(4-bromophenyl)butanoic acid + CO₂ A->B Heat C Oxidized Byproducts (e.g., hydroxylated species) A->C Oxidizing Agents / O₂ D 3-(4-hydroxyphenyl)pentanedioic acid A->D High Temp. + Strong Base

Caption: Key degradation pathways for 3-(4-bromophenyl)pentanedioic acid.

Q3: How should I properly store this compound to minimize degradation?

Proper storage is the first and most critical step in preventing degradation. The goal is to mitigate exposure to heat, light, oxygen, and incompatible chemicals.

Causality Behind Storage Choices:

  • Cool Temperature: Reduces the rate of all chemical reactions, most notably thermal decarboxylation.

  • Inert Atmosphere: Prevents slow oxidation by atmospheric oxygen over long-term storage.

  • Dry Environment: Minimizes adsorbed water, which can participate in hydrolytic pathways.

  • Light Protection: Prevents potential photochemically-induced degradation.

  • Chemical Segregation: Avoids accidental contact with incompatible substances that can initiate rapid decomposition.[15]

For quick reference, follow these guidelines:

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[4][16]Minimizes thermal decarboxylation and other heat-accelerated reactions.
Atmosphere Keep container tightly closed.[15][17] For long-term storage (>6 months), consider flushing with an inert gas (Argon, Nitrogen).Prevents oxidation from atmospheric oxygen.
Light Store in an opaque or amber container, away from direct sunlight.[15]Avoids light-induced degradation pathways.
Moisture Store in a dry environment. Use of a desiccator is recommended.Prevents hydrolysis and moisture-mediated reactions.
Incompatibilities Segregate from strong oxidizing agents, strong bases, and reactive metals.[4][16]Prevents rapid, and potentially hazardous, chemical reactions.
Q4: I'm seeing unexpected peaks in my analysis (e.g., HPLC, GC-MS). How can I identify potential degradation products?

Identifying impurities is key to troubleshooting your experiment. If you observe unexpected peaks, compare their mass-to-charge ratio (m/z) in mass spectrometry analysis against the predicted masses of likely degradation products.[18][19]

Troubleshooting Workflow:

  • Obtain a Mass Spectrum: Use a sensitive analytical technique like LC-MS or GC-MS to determine the molecular weight of the impurity.[20]

  • Compare with Predictions: Match the observed m/z against the values in the table below. Remember to account for the ionization mode (e.g., [M+H]⁺, [M-H]⁻).[21]

  • Isolate and Characterize: If the impurity is significant, consider preparative chromatography to isolate the compound for further structural elucidation by NMR.

Degradation ProductMolecular FormulaMonoisotopic Mass (Da)Degradation Pathway
Parent Compound C₁₁H₁₁BrO₄285.98-
4-(4-bromophenyl)butanoic acidC₁₀H₁₁BrO₂241.99Thermal Decarboxylation
3-(4-hydroxyphenyl)pentanedioic acidC₁₁H₁₂O₅224.07Hydrolysis
Example Oxidized ProductC₁₁H₁₁BrO₅301.98Oxidation

Note: The structure of oxidized products can vary widely. The example given corresponds to the addition of one oxygen atom (e.g., hydroxylation).

Q5: What are the best practices for handling this compound during an experiment to ensure its stability?

Maintaining stability during an experiment requires controlling the reaction environment.

cluster_storage Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring A Retrieve from Cool, Dark Storage B Weigh Quickly in Dry Environment A->B C Use Dry, Degassed Solvents B->C D Assemble Glassware Under Inert Gas (Ar/N₂) C->D E Add Reagents via Syringe/Cannula D->E F Maintain Lowest Effective Temperature E->F G Monitor by TLC/LC-MS for Byproducts F->G

Caption: Recommended workflow for handling the compound during experiments.

Detailed Experimental Protocol: Inert Atmosphere Reaction Setup

This protocol provides a self-validating system to minimize degradation during a typical reaction.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours to remove adsorbed water.

    • Assemble the reaction apparatus (e.g., round-bottom flask with condenser and gas inlet) while still warm and immediately place it under a positive pressure of an inert gas like Argon or Nitrogen.

  • Reagent & Solvent Preparation:

    • Use only anhydrous solvents from a reliable source or a solvent purification system. If using bottled solvents, use a new, sealed bottle.

    • Degas the solvent by bubbling Argon or Nitrogen through it for 15-20 minutes to remove dissolved oxygen.

    • Prepare solutions of other reagents in anhydrous, degassed solvents.

  • Reaction Execution:

    • Retrieve the 3-(4-bromophenyl)pentanedioic acid from its proper storage location.[17][22] Weigh the required amount quickly and add it to the reaction flask against a positive flow of inert gas.

    • Add the solvent and other reagents to the flask using airtight syringes or cannulas.

    • If heating is required, use a well-controlled heating mantle or oil bath and maintain the lowest possible temperature for the reaction to proceed efficiently.[23]

    • Stir the reaction under a continuous positive pressure of inert gas (a balloon or bubbler system is sufficient).

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature before opening it to the atmosphere.

    • Proceed with the aqueous work-up and extraction using deionized, degassed water where appropriate.

    • Analyze the crude and purified product immediately to assess purity and check for the presence of the degradation products listed in the table above.

By implementing these rigorous storage and handling protocols, you can significantly reduce the risk of degradation, ensuring the reliability and reproducibility of your experimental results.

References
  • Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. (n.d.). Google Cloud.
  • The degradation pathways of glucagon in acidic solutions. (n.d.). PubMed.
  • Safe Storage of Chemicals. (n.d.). Office of Environment, Health & Safety, UC Berkeley.
  • 3-(4-bromophenyl)pentanedioic acid (C11H11BrO4). (n.d.). PubChemLite.
  • Decarboxylation. (2022, May 20). Master Organic Chemistry.
  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. (2025, August 5). ResearchGate.
  • 3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683. (n.d.). PubChem.
  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. (2006, January 13). PubMed.
  • 14.7: Aryl Halides. (2021, July 31). Chemistry LibreTexts.
  • Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. (2022, July 19). ACS Publications.
  • Glutaric acid. (n.d.). Wikipedia.
  • Formation and Degradation of Dicarboxylic Acids in Relation to Alterations in Fatty Acid Oxidation in Rats. (1992, February 20). PubMed.
  • Aryl halide. (n.d.). Wikipedia.
  • Degradation of Dicarboxylic Acids (C2−C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric Implications. (2025, August 6). ResearchGate.
  • Hydrolysis of Alkyl Halides. (n.d.). University of Calgary.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Analytical Methods. (2025, August 28). Royal Society of Chemistry.
  • The Effect of Aromatic Amines on the Catalyzed Decarboxylation of 3-0x0-glutaric Acid. (1972, November 15). Canadian Science Publishing.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Relative Ease of Hydrolysis. (2024, December 23). Save My Exams.
  • 3-(4-BROMOPHENYL)PENTANEDIOIC ACID. (n.d.). Fluorochem.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). CSB/SJU.
  • Heating of dicarboxylic acid.. (2018, January 21). YouTube.
  • Safety Data Sheet - AA Blocks. (2025, January 18). AA Blocks.
  • Reaction of Alkyl Halides Experiment. (n.d.). PraxiLabs.
  • Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. (2014, February 16). Khan Academy.
  • The Role of 3-(4-Chlorophenyl)pentanedioic Acid in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
  • Reduction & Oxidation Reactions of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.
  • ω- and β-oxidation of dicarboxylic acids, and genetic targets for the... (n.d.). ResearchGate.
  • Oxidation Of Formic Acid and Dicarboxylic Acids. (2021, December 6). YouTube.

Sources

Troubleshooting

Technical Support Center: 3-(4-bromophenyl)pentanedioic Acid Synthesis

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid).[1] It focuses on the Knoevenagel-Micha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid).[1]

It focuses on the Knoevenagel-Michael-Hydrolysis-Decarboxylation route, which is the standard laboratory method for 3-arylglutaric acids, while addressing the Guareschi-Thorpe (glutarimide) route where relevant.[1]

Ticket Subject: Troubleshooting Impurities & Low Yields in 3-Arylglutaric Acid Synthesis Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8)[1]

The Synthetic Landscape & Critical Failure Points

Before troubleshooting, we must map the territory. The synthesis of 3-substituted glutaric acids typically proceeds via the condensation of 4-bromobenzaldehyde with two equivalents of an active methylene compound (Diethyl malonate or Ethyl acetoacetate).[1]

The "Happy Path" vs. The "Trap Doors"

The following diagram illustrates the standard reaction coordinate and the specific off-ramps where side reactions occur.

G Start 4-Bromobenzaldehyde + 2 eq. Diethyl Malonate Intermediate1 Arylidene Malonate (Knoevenagel Adduct) Start->Intermediate1 Knoevenagel Condensation Side1 Side Reaction A: Cinnamic Acid Derivs. (Mono-addition) Intermediate1->Side1 Stalled Reaction Intermediate2 Tetraethyl Ester (Michael Adduct) Intermediate1->Intermediate2 Michael Addition (2nd eq. Malonate) Intermediate3 Tetracarboxylic Acid (Transient) Intermediate2->Intermediate3 Hydrolysis (NaOH/KOH) Side2 Side Reaction B: Tricarboxylic Acid (Incomplete Decarboxylation) Intermediate3->Side2 Partial Decarb (-1 CO2) Product 3-(4-bromophenyl) pentanedioic acid Intermediate3->Product Decarboxylation (-2 CO2, Heat) Side3 Side Reaction C: Cyclic Anhydride (Thermal Dehydration) Product->Side3 Overheating during drying Side3->Product Re-hydrolysis

Figure 1: Reaction pathway analysis showing the main synthetic route (Blue/Green) and critical side-reaction off-ramps (Red).[1]

Module 1: Condensation Phase Troubleshooting

Context: You are reacting 4-bromobenzaldehyde with diethyl malonate (or ethyl acetoacetate) using a base catalyst (e.g., Piperidine/Ethanol or NaOEt).

Issue 1.1: Isolation of "Cinnamic" Impurities (The Mono-Adduct)

Symptom: NMR shows a double bond proton (~7.5-8.0 ppm) and only one malonate unit attached.[1] Diagnosis: The reaction stopped at the Knoevenagel stage (Intermediate 1 in Fig 1) and failed to undergo the subsequent Michael addition with the second equivalent of malonate.

Root CauseMechanismCorrective Action
Steric Hindrance The 4-bromo group is electron-withdrawing, which usually helps electrophilicity, but if the base is too weak, the second attack fails.[1]Increase Base Strength: Switch from piperidine/EtOH to NaOEt/EtOH to force the Michael addition [1].
Stoichiometry Insufficient malonate prevents the second addition.Excess Reagent: Use 2.2 - 2.5 equivalents of diethyl malonate.[1] The excess is easily removed later via distillation or washing.
Reversibility The Michael addition is reversible (Retro-Michael).Temperature Control: Reflux is required to drive the reaction, but prolonged reflux can favor the thermodynamic retro-reaction. Monitor by TLC; stop once the mono-adduct disappears.[1]
Issue 1.2: The "Guareschi" Alternative (Glutarimide Formation)

Context: If using Ethyl Cyanoacetate instead of Malonate (Guareschi-Thorpe route). Symptom: Product is insoluble in mild base or shows nitrile peaks in IR. Diagnosis: Formation of dicyanoglutarimide . This is a stable intermediate that resists hydrolysis. Protocol Adjustment:

  • Hydrolysis requires brute force: Simple NaOH reflux is often insufficient.[1] You must use conc. HCl (6M - 12M) reflux or KOH/Ethylene Glycol at 150°C to hydrolyze the nitrile and imide groups completely to the diacid [2].[1]

Module 2: Hydrolysis & Decarboxylation (The Critical Phase)

Context: Converting the tetra-ester (or glutarimide) to the final diacid.[1] This is the most error-prone step involving the loss of 2 moles of CO₂.

Issue 2.1: The "Tri-Acid" Trap (Incomplete Decarboxylation)

Symptom: Mass spec shows M+44 peak (Product + CO₂).[1] Elemental analysis shows high Oxygen content.[1] Technical Insight: The intermediate is a 1,1,3,3-tetracarboxylic acid.[1] Decarboxylation happens in two steps.[1] If you stop too early, you isolate the tricarboxylic acid (one geminal diacid group remaining).

Troubleshooting Protocol:

  • Acidification: Ensure the hydrolysis mixture is acidified to pH < 1 using HCl.

  • Thermal Soak: Decarboxylation of geminal diacids typically requires 140°C - 160°C in the melt or high-boiling solvent.[1]

    • If refluxing in aqueous acid: This limits temp to ~100°C, which may be too slow.

    • Solution: Isolate the crude poly-acid and heat it neat (melt) at 150°C until gas evolution ceases, OR reflux in xylene/acetic acid [3].

Issue 2.2: Debromination (Loss of the Halogen Handle)

Symptom: Loss of the bromine isotopic pattern (1:1 ratio of M/M+2) in MS. Product mass is M-79.[1] Risk Factor: This is rare in standard hydrolysis but common if Catalytic Hydrogenation (Pd/C, H₂) was attempted to reduce a double bond earlier in the sequence. Corrective Action:

  • Avoid Pd/H₂: The C-Br bond is labile under catalytic hydrogenation conditions.[1]

  • Alternative Reduction: If a reduction step is needed (e.g., reducing a benzylidene intermediate), use Zn/Acetic Acid or NaBH₄ , which typically spare aryl bromides.[1]

Module 3: Isolation & Purification (The "Anhydride Loop")

Context: You have successfully synthesized the diacid, but purity drops after drying.

Issue 3.1: Spontaneous Anhydride Formation

Symptom: Product melting point is lower than expected.[1] IR shows doublet carbonyl peaks at ~1750 and 1800 cm⁻¹ (characteristic of cyclic anhydrides).[1] Mechanism: 3-substituted glutaric acids are structurally predisposed to form 6-membered cyclic anhydrides.[1] This reaction is driven by heat and dehydration.[1]

The "Loop" Scenario:

  • User synthesizes Diacid.[1][2][3]

  • User dries Diacid in an oven at 80°C+ to remove water.

  • Heat + Acidic nature

    
     Anhydride formation. [1]
    
  • User sees impurity, recrystallizes from water (re-hydrolyzes to Diacid).[1]

  • User dries in oven again

    
     Anhydride returns.
    

Resolution Protocol:

  • Drying: Dry under high vacuum at ambient temperature or max 40°C. Do NOT use oven drying >60°C.[1]

  • Recrystallization: Use Benzene/Ether or Water (if careful).[1] If using non-aqueous solvents, ensure no dehydrating agents (like Acetic Anhydride) are present unless you want the anhydride [4].

Summary of Impurity Profiles

Impurity TypeOriginDetection (Key Marker)Removal Strategy
Cinnamate Deriv. Incomplete Michael AdditionH-NMR: Alkene proton (7.5-8.0 ppm)Wash crude with non-polar solvent (e.g., Hexane/Ether) before hydrolysis.[1]
Tri-Carboxylic Acid Incomplete DecarboxylationMS: M+44; Titration: Higher acid valueHeat crude solid to 150°C (melt) to finish CO₂ evolution.[1]
Cyclic Anhydride Overheating during workupIR: 1750/1800 cm⁻¹ doubletRecrystallize from water; Dry under vacuum at RT.
Glutarimide Incomplete Hydrolysis (Guareschi route)IR: 1690-1720 cm⁻¹ (Imide); Insoluble in mild baseReflux in 6M HCl for 12+ hours.[1]

References

  • Kutana, I. U., & Ahmed, A. (2015).[3] Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.[1][3] Bayero Journal of Pure and Applied Sciences. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (See section on Glutaric Acid synthesis via Guareschi).[1] Link

  • Organic Syntheses. (1955).[1] 3-Methylpentanedioic Acid.[1] Organic Syntheses, Coll.[4] Vol. 3, p.591. (Standard protocol for decarboxylation of glutaric precursors). Link[1]

  • Korn, S. R., et al. (1993). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids.[5][6][7] Journal of Chemical Research. (Discusses Anhydride formation dynamics). Link

Sources

Optimization

Technical Support Center: Temperature Control in 3-(4-Bromophenyl)pentanedioic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-bromophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-bromophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies with a specific focus on managing temperature control. Precise temperature management is critical for achieving high yield and purity in this multi-step synthesis. This document will explain the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.

The Critical Role of Temperature in Synthesis

The synthesis of 3-(4-bromophenyl)pentanedioic acid, a key intermediate for various pharmaceuticals, typically involves a sequence of reactions, including a Knoevenagel condensation, a Michael addition, and subsequent hydrolysis and decarboxylation. Each of these steps has a distinct optimal temperature range, and deviations can lead to the formation of impurities, reduced yield, and in some cases, reaction failure.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter related to temperature control during the synthesis.

Q1: My Knoevenagel condensation of 4-bromobenzaldehyde and diethyl malonate is sluggish or not proceeding to completion. What are the likely temperature-related causes?

A1: While some Knoevenagel condensations can proceed at room temperature, the reaction rate can be highly dependent on the specific substrates and catalysts used.[1][2]

  • Insufficient Temperature: If the reaction is too slow, a modest increase in temperature is often necessary. For the synthesis of related 3-aryl glutaric acids, a temperature of 70°C has been utilized for the Knoevenagel condensation step.[3] In some cases, temperatures up to 80°C in a suitable solvent like ethanol have shown excellent catalytic activity.[4]

  • Troubleshooting Steps:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to confirm if the reaction is indeed stalled.

    • Gradual heating: If the reaction is sluggish at room temperature, gradually increase the temperature of the reaction mixture to 40-50°C and continue to monitor progress.

    • Refluxing conditions: For more stubborn reactions, heating to a gentle reflux in a suitable solvent may be required. However, be mindful that excessive heat can promote side reactions.

Q2: I am observing the formation of multiple byproducts during the Michael addition step. How can I use temperature to improve the selectivity for the desired 1,4-adduct?

A2: The Michael addition is a thermodynamically controlled process, but temperature plays a crucial role in managing the kinetics and minimizing side reactions.[5][6] A common challenge is the competition between the desired 1,4-conjugate addition and the 1,2-direct addition to the carbonyl group.[5]

  • High Temperatures: Elevated temperatures can increase the reaction rate but may also promote undesired pathways, including the retro-Michael addition, where the adduct reverts to the starting materials.[5]

  • Low Temperatures: Conversely, low temperatures can sometimes make the reaction irreversible and favor the kinetically preferred 1,2-adduct.[5][7] However, for many selective Michael additions, low temperatures (e.g., -78°C) are employed to suppress 1,2-addition and other side reactions.[5] A moderate temperature range of 0°C to 70°C is often effective, with a preferred range of 10°C to 40°C for many applications.[8]

Troubleshooting Workflow for Poor Selectivity in Michael Addition:

Caption: Troubleshooting workflow for poor selectivity in Michael addition.

Q3: During the final hydrolysis and decarboxylation step, I am getting incomplete conversion to the diacid. What is the role of temperature here?

A3: The hydrolysis of the intermediate, often a dinitrile or tetraester, to the final dicarboxylic acid typically requires forcing conditions, with temperature being a key parameter.[3][9]

  • Insufficient Heat: This step is often carried out under reflux with a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH or KOH).[9][10] Insufficient temperature will lead to a very slow or incomplete reaction. For instance, basic hydrolysis is often performed at high temperatures, such as under reflux.[10]

  • Controlled Heating: While high temperatures are necessary, uncontrolled heating can lead to decomposition of the product. It is crucial to maintain a steady, controlled reflux. In some procedures for related compounds, the hydrolysis of an intermediate was conducted by stirring at 85-90°C for 2 hours.[11]

Recommended Temperature Parameters for Synthesis Steps:

Reaction StepGeneral Temperature RangeKey Considerations
Knoevenagel Condensation Room Temperature to 80°CStart at room temperature and gently heat if the reaction is sluggish.[3][4]
Michael Addition -78°C to 40°CLower temperatures can improve selectivity for the 1,4-adduct.[5]
Hydrolysis & Decarboxylation 85°C to RefluxRequires elevated temperatures for complete conversion.[11][12]
Q4: How can I effectively manage and monitor the temperature of my reaction?

A4: Accurate temperature control is paramount. Here are some best practices:

  • Accurate Measurement: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the heating bath. This ensures you are measuring the internal temperature of the reaction.

  • Uniform Heating: Use a heating mantle with a magnetic stirrer or an overhead stirrer for larger scale reactions to ensure even heat distribution and prevent localized hot spots.

  • Controlled Cooling: For reactions requiring sub-ambient temperatures, use an ice-salt bath for temperatures down to -20°C or a dry ice/acetone bath for temperatures around -78°C.

  • Inert Atmosphere: For temperature-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture, which can be exacerbated by temperature changes.

Frequently Asked Questions (FAQs)

Q: Can the initial Knoevenagel condensation be performed without a solvent? A: Yes, solvent-free conditions have been successfully used for the Knoevenagel condensation followed by a Michael addition in the synthesis of 3-arylsubstituted glutaric acids.[3] This approach can be more environmentally friendly and may simplify the workup.

Q: What is a "retro-Michael" reaction and how can I prevent it? A: The retro-Michael reaction is the reverse of the Michael addition, where the product breaks down into the starting materials.[5] This can be initiated by heat or the presence of a base.[5] To prevent this, it is advisable to run the Michael addition at the lowest temperature that allows for a reasonable reaction rate and to neutralize the reaction mixture during workup if a base catalyst is used.

Q: For the hydrolysis step, is an acidic or basic condition preferred? A: Both acidic and basic conditions can be used for nitrile hydrolysis.[13] Acidic hydrolysis is often performed with strong acids like HCl or H₂SO₄ under reflux.[10] Basic hydrolysis typically uses strong bases like NaOH or KOH at elevated temperatures.[10] The choice may depend on the stability of your specific molecule to acidic or basic conditions. Mild reaction conditions can be employed to stop the hydrolysis at the amide stage.[9]

Q: My final product has a low melting point and appears impure. Could this be related to temperature control? A: Yes, poor temperature control can lead to the formation of various impurities that can depress the melting point of your final product. For example, incomplete hydrolysis will leave starting material or amide intermediates in your product. Side reactions during the Michael addition can also generate isomeric impurities that are difficult to separate. Careful temperature management at each step is crucial for obtaining a pure product with a sharp melting point.

Experimental Protocol: General Procedure for the Synthesis of 3-(substitutedphenyl)glutaric acids

The following is a general, illustrative protocol based on literature procedures for similar compounds.[3] Note: This is a general guideline and may require optimization for 3-(4-bromophenyl)pentanedioic acid.

  • Knoevenagel Condensation & Michael Addition:

    • To a mixture of the substituted benzaldehyde (1 equivalent) and diethylmalonate (2 equivalents), slowly add a catalytic amount of a suitable catalyst (e.g., AlCl₃, 0.1 equivalents).

    • Stir the mixture at room temperature for 24 hours.[3] Alternatively, for a more controlled reaction, cool the mixture in an ice bath during the initial addition.

    • Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-50°C) may be applied.

    • After completion, pour the mixture into an ice-water/conc. HCl solution and extract with an organic solvent (e.g., CH₂Cl₂).[3]

    • Dry the combined organic extracts and remove the solvent in vacuo.

  • Hydrolysis and Decarboxylation:

    • Take the crude intermediate from the previous step without further purification.

    • Add a solution of a strong acid (e.g., a mixture of H₂SO₄, glacial acetic acid, and water).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 3-(substitutedphenyl)glutaric acid.

Decision Tree for Troubleshooting Temperature Fluctuations:

G start Excessive Temperature Fluctuations Detected check_setup Is the thermometer/probe correctly placed in the reaction mixture? start->check_setup incorrect_placement Incorrect placement leads to inaccurate readings. check_setup->incorrect_placement No check_stirring Is the stirring adequate and consistent? check_setup->check_stirring Yes reposition_probe Reposition the probe to be immersed in the reaction mixture, away from flask walls. incorrect_placement->reposition_probe stable Temperature Stabilized reposition_probe->stable inadequate_stirring Poor stirring causes localized hot/cold spots. check_stirring->inadequate_stirring No check_heating Is the heating source stable (e.g., heating mantle with controller)? check_stirring->check_heating Yes adjust_stirring Increase stirring speed or use an overhead stirrer for viscous mixtures. inadequate_stirring->adjust_stirring adjust_stirring->stable unstable_heating Unstable heat source causes fluctuations. check_heating->unstable_heating No check_environment Are there external drafts or rapid changes in ambient temperature? check_heating->check_environment Yes stabilize_heating Use a reliable temperature controller and ensure good contact with the flask. unstable_heating->stabilize_heating stabilize_heating->stable external_factors External factors can affect heat loss/gain. check_environment->external_factors Yes check_environment->stable No shield_reaction Shield the reaction setup from drafts. external_factors->shield_reaction shield_reaction->stable

Caption: A decision tree for troubleshooting excessive temperature fluctuations.

By carefully controlling the temperature at each stage of the synthesis, researchers can significantly improve the yield and purity of 3-(4-bromophenyl)pentanedioic acid, leading to more reliable and reproducible results in their research and development endeavors.

References

  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace.
  • BenchChem. (n.d.). Managing reaction temperature for selective Michael addition. BenchChem.
  • Discussion Forum. (2024, February 16).
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • ResearchGate. (n.d.). Synthesis of 3‐arylglutaric acids 6 a–j. [Download Scientific Diagram].
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Journal of the American Chemical Society. (n.d.). The Synthesis of Substituted β-Arylglutaric Acids.
  • Master Organic Chemistry. (2023, May 24).
  • Green Chemistry (RSC Publishing). (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate. (n.d.). Control experiments for the Knoevenagel condensation reaction over... [Download Scientific Diagram].
  • ResearchGate. (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • LNEYA. (2025, November 12).
  • MDPI. (n.d.). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.
  • WIPO Patentscope. (n.d.). WO/2014/140006 PROCESS FOR ENANTIOSELECTIVE SYNTHESIS OF 3-HYDROXY-GLUTARIC ACID MONOESTERS AND USE THEREOF.
  • Taylor & Francis. (n.d.).
  • Banaras Hindu University. (n.d.).
  • Google Patents. (n.d.). US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides.
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • BenchChem. (n.d.). Strategies for thoughtful troubleshooting of organic synthesis experiments.
  • Organic Syntheses. (n.d.). glutaric acid.
  • LNEYA. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • ChemicalBook. (n.d.). 3-(4-Chlorophenyl)glutaric acid synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-(4-Chlorophenyl)pentanedioic Acid in Modern Organic Synthesis.
  • Fluorochem. (n.d.). 3-(4-BROMOPHENYL)PENTANEDIOIC ACID.
  • PubChem. (n.d.). 3-(4-bromophenyl)pentanedioic Acid.
  • Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.
  • ResearchGate. (2025, August 10).
  • ACS Omega. (2023, April 7). Trends and Opportunities in Organic Synthesis: Global State of Research Metrics and Advances in Precision, Efficiency, and Green Chemistry.
  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.).
  • Arkivoc. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(4-bromophenyl)pentanedioic Acid and Other Glutaric Acid Derivatives for Neuropharmacological Research

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the selection of appropriate molecular scaffolds is a critical determinant of success. Glutaric acid and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the selection of appropriate molecular scaffolds is a critical determinant of success. Glutaric acid and its derivatives represent a versatile class of compounds with significant potential for modulating neuronal activity. This guide provides an in-depth comparison of 3-(4-bromophenyl)pentanedioic acid and other key glutaric acid derivatives, offering insights into their structure-activity relationships, potential therapeutic applications, and the experimental methodologies required for their evaluation.

Introduction: The Significance of the Glutaric Acid Scaffold

Glutaric acid, a simple five-carbon dicarboxylic acid, serves as a foundational structure for a range of biologically active molecules.[1] Its importance in neuroscience stems from its structural similarity to endogenous neurotransmitters and its role in key metabolic pathways. Notably, glutaric acid is a precursor to the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2] This intrinsic link to GABAergic signaling pathways makes glutaric acid derivatives prime candidates for the development of novel therapeutics for neurological disorders such as epilepsy, anxiety, and spasticity.

This guide will focus on the comparative analysis of 3-(4-bromophenyl)pentanedioic acid against its parent compound, glutaric acid, and other 3-substituted analogs, particularly the chloro- and isobutyl- derivatives. We will explore how substitutions on the glutaric acid backbone influence their biological activity, with a focus on their potential as enzyme inhibitors and receptor modulators.

Structure-Activity Relationships: The Impact of Substitution

The therapeutic potential of glutaric acid derivatives is profoundly influenced by the nature of the substituent at the 3-position of the pentanedioic acid chain. The introduction of an aryl group, such as a bromophenyl ring, significantly alters the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

Key Structural Comparisons:
CompoundStructureKey FeaturesPotential Implications
Glutaric Acid HOOC-(CH₂)₃-COOHSimple, flexible dicarboxylic acid.Baseline for comparison. Limited blood-brain barrier penetration.
3-(4-bromophenyl)pentanedioic acid HOOC-CH₂-CH(C₆H₄Br)-CH₂-COOHIntroduction of a bulky, lipophilic bromophenyl group.[3]Increased lipophilicity may enhance blood-brain barrier penetration. The bromine atom can participate in halogen bonding, potentially increasing binding affinity to target proteins.
3-(4-chlorophenyl)glutaric acid HOOC-CH₂-CH(C₆H₄Cl)-CH₂-COOHSimilar to the bromo- derivative but with a chloro- substituent. A known intermediate in the synthesis of Baclofen.The chloro- group is smaller and less polarizable than bromine, which may lead to differences in binding affinity and pharmacokinetic properties.
3-Isobutylglutaric acid HOOC-CH₂-CH(CH₂CH(CH₃)₂)-CH₂-COOHFeatures a non-polar, aliphatic isobutyl group.The aliphatic substituent will have different steric and electronic effects compared to the aryl derivatives, likely leading to altered target specificity.

The rationale for investigating these specific derivatives lies in systematically probing the effects of lipophilicity, electronic properties, and steric bulk on biological activity. The bromophenyl and chlorophenyl groups introduce aromaticity and halogen atoms, which can engage in various non-covalent interactions with protein targets. In contrast, the isobutyl group provides a non-aromatic, lipophilic substituent.

Comparative Biological Activity: Targeting Neuronal Excitability

While direct comparative experimental data for 3-(4-bromophenyl)pentanedioic acid is limited in publicly accessible literature, we can infer its potential activity by examining related compounds and the biological targets they modulate. The primary areas of interest for these glutaric acid derivatives are the inhibition of enzymes in the GABA shunt pathway and the modulation of GABA receptors.

Inhibition of GABA Transaminase (GABA-T)

GABA transaminase (GABA-T) is a key enzyme responsible for the degradation of GABA.[4][5] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission and producing anticonvulsant effects.[4] Several studies have demonstrated that 3-substituted GABA and glutaric acid analogs can act as GABA-T inhibitors.[6]

Hypothesized Activity of 3-(4-bromophenyl)pentanedioic acid: The presence of the lipophilic bromophenyl group may facilitate the entry of the molecule into the active site of GABA-T. The dicarboxylic acid moieties can mimic the carboxylate group of GABA, allowing for competitive inhibition.

Modulation of GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that are the primary targets for many anxiolytic and sedative drugs.[2] While glutaric acid itself is not a direct agonist, its derivatives can act as allosteric modulators, enhancing the effect of GABA.

Hypothesized Activity of 3-(4-bromophenyl)pentanedioic acid: The bulky bromophenyl group could potentially interact with allosteric binding sites on the GABA-A receptor complex, similar to how benzodiazepines and barbiturates act.[7] This could lead to a potentiation of GABA-induced chloride influx, resulting in neuronal hyperpolarization.

Inhibition of Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)

Succinyl-CoA:glutarate-CoA transferase (SUGCT) is a mitochondrial enzyme involved in the metabolism of glutaric acid.[8][9] Inhibition of this enzyme is a therapeutic strategy for the treatment of Glutaric Aciduria Type 1, a rare metabolic disorder.[9][10][11] Dicarboxylic acids have been shown to be competitive inhibitors of SUGCT.[8]

Comparative Inhibition of SUGCT:

CompoundReported/Hypothesized IC₅₀Rationale
Glutaric Acid Effective inhibitor[8]Natural substrate for the enzyme.
3-(4-bromophenyl)pentanedioic acid Potentially a potent inhibitorThe bulky bromophenyl group may enhance binding affinity within the active site.
Adipic Acid (C6 dicarboxylic acid) Higher IC₅₀ than glutarate[8]Demonstrates the importance of the carbon chain length for optimal binding.
Succinic Acid (C4 dicarboxylic acid) Effective inhibitor[8]Shorter chain length is also well-tolerated by the enzyme.

This suggests that 3-aryl substituted glutaric acids, including the bromophenyl derivative, are strong candidates for investigation as SUGCT inhibitors.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy of 3-(4-bromophenyl)pentanedioic acid and its analogs, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.

Synthesis of 3-Arylglutaric Acids

A versatile method for the synthesis of 3-arylglutaric acids involves a Knoevenagel condensation followed by a Michael addition.[3]

Step-by-Step Protocol:

  • Knoevenagel Condensation: React the corresponding aryl aldehyde (e.g., 4-bromobenzaldehyde) with diethyl malonate in the presence of a catalyst such as piperidine or aluminum chloride to form an intermediate.

  • Michael Addition: The intermediate from the previous step is then reacted with a second equivalent of diethyl malonate to yield a tetraethyl propane tetracarboxylate derivative.

  • Hydrolysis and Decarboxylation: The resulting dimalonate is subjected to acidic hydrolysis and heated to induce decarboxylation, yielding the final 3-arylglutaric acid.[3]

Synthesis_Workflow

Caption: Synthesis workflow for 3-(4-bromophenyl)pentanedioic acid.

In Vitro Enzyme Inhibition Assay: SUGCT

This protocol is adapted from a high-throughput screening assay developed for SUGCT inhibitors.[8][11] It utilizes a coupled enzyme reaction that can be monitored fluorometrically.

Materials:

  • Recombinant human SUGCT

  • Recombinant human HMG-CoA reductase (HMGCR)

  • Glutaryl-CoA

  • 3-hydroxy-3-methylglutaric acid (HMG)

  • NADPH

  • Assay buffer: 100 mM potassium phosphate pH 7.4, 4 mM DTT, 0.1% Triton X-100

  • Test compounds (3-(4-bromophenyl)pentanedioic acid and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Step-by-Step Protocol:

  • Prepare a reaction mixture containing assay buffer, 50 µM NADPH, 20 µM glutaryl-CoA, and 9 U/L HMGCR.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Add the reaction mixture to the wells containing the test compounds.

  • Initiate the reaction by adding 4 mM HMG to all wells.

  • Immediately begin monitoring the decrease in NADPH fluorescence over time at 340 nm excitation and 460 nm emission.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value for each compound by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SUGCT_Assay_Workflow

Caption: Coupled enzyme assay for screening SUGCT inhibitors.

In Vivo Anticonvulsant Screening

The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical screen for potential anticonvulsant drugs.[12]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • Test compounds (3-(4-bromophenyl)pentanedioic acid and analogs) dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., diazepam)

  • Observation cages

  • Stopwatches

Step-by-Step Protocol:

  • Acclimatize the mice to the laboratory conditions for at least one week.

  • Divide the mice into groups (vehicle control, positive control, and different doses of each test compound).

  • Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), administer PTZ subcutaneously or i.p.

  • Immediately place each mouse in an individual observation cage and start a stopwatch.

  • Observe the mice for a set period (e.g., 30 minutes) and record the latency to the first clonic seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures and mortality.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compounds with the control groups.

Conclusion and Future Directions

The comparative analysis of 3-(4-bromophenyl)pentanedioic acid and its analogs highlights the significant potential of 3-substituted glutaric acids as modulators of neuronal function. The introduction of an aryl halide at the 3-position is a rational design strategy to enhance the pharmacokinetic and pharmacodynamic properties of the parent glutaric acid scaffold.

Future research should focus on the direct, side-by-side experimental evaluation of these compounds in the assays described above to generate robust, quantitative data. This will enable the construction of a comprehensive structure-activity relationship model, guiding the design of next-generation glutaric acid derivatives with improved potency, selectivity, and drug-like properties. The exploration of these compounds as potential therapeutics for epilepsy, anxiety disorders, and rare metabolic diseases like Glutaric Aciduria Type 1 is a promising avenue for drug discovery.

References

  • Elsherbeny, M. H., Ammar, U. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. [Link]

  • Gao, Y., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4425. [Link]

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  • Hawkins, R. A., & Jessy, J. (n.d.). A comparison of the uptake of 3-hydroxy-3-methyl-glutaric acid in newborn and adult rat kidney. PubMed. [Link]

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Comparative

benchmark studies for 3-(4-bromophenyl)pentanedioic acid activity

An Objective Comparison of 3-(4-bromophenyl)pentanedioic Acid as a Potential Kynurenine-3-Monooxygenase Inhibitor Authored by: A Senior Application Scientist Introduction: The Therapeutic Promise of Targeting the Kynuren...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of 3-(4-bromophenyl)pentanedioic Acid as a Potential Kynurenine-3-Monooxygenase Inhibitor

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway

In the intricate landscape of metabolic signaling, the kynurenine pathway, responsible for the majority of tryptophan catabolism, has emerged as a critical modulator of immune response and neuronal function. Dysregulation of this pathway is implicated in a host of pathologies, including neurodegenerative diseases like Huntington's and Alzheimer's, psychiatric disorders, and chronic inflammatory conditions[1]. A key enzymatic control point in this cascade is Kynurenine-3-Monooxygenase (KMO), a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK)[2].

The significance of KMO lies at a crucial metabolic branch point. Its activity directs the pathway towards the production of downstream metabolites, including the excitotoxic NMDA receptor agonist quinolinic acid. Conversely, inhibition of KMO leads to an accumulation of its substrate, L-kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA)[1][3]. KYNA is a broadly acting antagonist of ionotropic glutamate receptors and α7 nicotinic acetylcholine receptors, possessing neuroprotective and anti-inflammatory properties[1][3]. This metabolic "switch," redirecting the pathway from a neurotoxic to a neuroprotective arm, establishes KMO as a high-value therapeutic target for drug development[1][4].

This guide introduces 3-(4-bromophenyl)pentanedioic acid, a novel structural analog of L-kynurenine, and evaluates its potential as a KMO inhibitor. Its performance is benchmarked against established, potent KMO inhibitors to provide a comparative framework for researchers in the field.

The Candidate: 3-(4-bromophenyl)pentanedioic Acid

3-(4-bromophenyl)pentanedioic acid, also known as 3-(4-bromophenyl)glutaric acid, presents a compelling scaffold for KMO inhibition. Its structural architecture, featuring a central glutaric acid backbone with an aryl substitution, mimics the core components of the endogenous KMO substrate, L-kynurenine. The rationale for its investigation is rooted in structure-activity relationship (SAR) principles, where the phenyl ring can occupy the same binding pocket as the anthranilic acid moiety of kynurenine, while the dicarboxylic acid portion can establish critical interactions within the enzyme's active site.

Benchmark Alternatives for KMO Inhibition

To objectively assess the potential of 3-(4-bromophenyl)pentanedioic acid, we compare it against two well-characterized KMO inhibitors that represent different chemical classes and potencies.

  • Ro 61-8048: A potent and widely studied competitive inhibitor of KMO with an IC50 in the nanomolar range. It serves as a gold standard for KMO inhibitory potency in preclinical studies but is noted for its limited brain penetrance[4].

  • GSK180: A specific KMO inhibitor developed to have therapeutic potential in treating acute pancreatitis-associated multiple organ failure. It demonstrates in vivo efficacy, highlighting the translational promise of KMO inhibition[5].

Comparative Analysis of KMO Inhibitory Activity

The primary metric for evaluating a potential inhibitor is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This section outlines the hypothetical performance of our candidate molecule against the established benchmarks.

CompoundChemical ScaffoldTarget IC50 (Human KMO)Key Characteristics
Ro 61-8048 Sulfonamide-based~37 nM[4]High potency; Poor CNS penetration; Widely used research tool.
GSK180 Kynurenine analogPotent (specific value proprietary)Demonstrated in vivo efficacy in disease models[5].
3-(4-bromophenyl)pentanedioic Acid 3-Aryl-glutaric acidTo be determinedNovel scaffold; Predicted competitive inhibitor based on structural similarity to substrate.

Experimental Protocols for Benchmark Studies

Scientific integrity demands robust and reproducible methodologies. The following protocols describe the standard assays required to validate and compare the KMO inhibitory activity of 3-(4-bromophenyl)pentanedioic acid.

Protocol 1: In Vitro Human KMO Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human KMO.

Principle: The assay quantifies the production of 3-hydroxykynurenine (3-HK) from L-kynurenine. The reaction is monitored by measuring the absorbance of 3-HK or by using LC-MS/MS for higher sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare a solution of recombinant human KMO enzyme in assay buffer.

    • Prepare a solution of the substrate, L-kynurenine, in assay buffer.

    • Prepare a solution of the cofactor, NADPH, in assay buffer.

    • Prepare serial dilutions of the test compound (3-(4-bromophenyl)pentanedioic acid) and benchmark inhibitors (Ro 61-8048) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the compound dilutions to each well.

    • Add 70 µL of the KMO enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a 20 µL mixture of L-kynurenine and NADPH.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of 3-HK at approximately 365 nm or analyze the supernatant by LC-MS/MS to quantify 3-HK formation.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices:

  • The use of recombinant human KMO ensures that the observed inhibition is specific to the target enzyme.

  • Pre-incubation of the enzyme with the inhibitor allows for equilibrium binding to be reached before the reaction starts, which is crucial for accurate IC50 determination of competitive and non-competitive inhibitors.

  • NADPH is an essential cofactor for KMO activity; its inclusion is mandatory for the enzymatic reaction to proceed.

Protocol 2: Cellular Kynurenine Pathway Modulation Assay

This assay assesses the compound's ability to penetrate cells and engage the KMO target in a more physiologically relevant context.

Principle: The assay measures the shift in kynurenine pathway metabolites (a decrease in 3-HK and an increase in KYNA) in cultured cells treated with the inhibitor.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., HEK293 cells overexpressing KMO, or a microglial cell line like HMC3) in appropriate media.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare dilutions of the test and benchmark compounds in cell culture media.

    • Aspirate the old media from the cells and replace it with media containing the compounds.

    • Incubate the cells for 24 hours.

  • Metabolite Extraction and Analysis:

    • Collect the cell culture supernatant.

    • Extract metabolites from the supernatant using a protein precipitation method (e.g., adding ice-cold methanol).

    • Analyze the concentrations of L-kynurenine, 3-HK, and KYNA in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the ratio of KYNA to 3-HK for each treatment condition.

    • A successful KMO inhibitor will cause a significant, dose-dependent increase in this ratio.

Self-Validating System:

  • The simultaneous measurement of the substrate (L-kynurenine), the product (3-HK), and the diverted metabolite (KYNA) provides an internal validation of the compound's mechanism of action. A true KMO inhibitor should cause L-kynurenine and KYNA to increase while 3-HK decreases.

Visualizing the Scientific Rationale

Diagrams are essential for conceptualizing complex biological and experimental processes.

Kynurenine_Pathway cluster_KMO KMO Inhibition Point Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs KMO KMO Enzyme Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) Quinolinic_Acid Quinolinic Acid (Excitotoxin) Three_HK->Quinolinic_Acid KMO->Three_HK Inhibitor 3-(4-bromophenyl) pentanedioic acid Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the strategic point of KMO inhibition.

Workflow cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement a Recombinant Human KMO d IC50 Determination (Enzyme Assay) a->d b Substrate (Kyn) + Cofactor (NADPH) b->d c Test Compound (e.g., 3-aryl-glutaric acid) c->d f Compound Treatment d->f Advance Hit Compound e KMO-expressing Cell Line e->f g Metabolite Analysis (LC-MS/MS) f->g h KYNA / 3-HK Ratio g->h

Caption: Experimental workflow for evaluating novel KMO inhibitors.

Conclusion and Future Directions

While direct experimental data for 3-(4-bromophenyl)pentanedioic acid is not yet available in the public domain, its structural characteristics present a strong, mechanistically-grounded hypothesis for its function as a KMO inhibitor. The proposed benchmarking studies against established inhibitors like Ro 61-8048 provide a clear and robust path for validating its activity and therapeutic potential. By redirecting tryptophan metabolism from a neurotoxic to a neuroprotective pathway, novel KMO inhibitors based on the 3-aryl-glutaric acid scaffold could offer a promising new therapeutic avenue for a range of debilitating diseases. Further investigation into the structure-activity relationships of this chemical series is highly warranted.

References

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand.RSC Publishing.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 | FC20344.Biosynth.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
  • Virucidal activity of glutaric acid and evidence for dual mechanism of action.PubMed.
  • Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1.NIH.
  • Kynurenine 3-monooxygenase.Wikipedia.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.PMC - NIH.
  • KMO Inhibitors.SCBT - Santa Cruz Biotechnology.
  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancre
  • Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity.
  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition.Frontiers.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.MDPI.

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Validation

Publish Comparison Guide: Computational Validation of 3-(4-bromophenyl)pentanedioic Acid

Executive Summary 3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8) serves as a critical halogenated scaffold in the synthesis of GABA-B receptor agonists. As a structural analog to the 3-(4-chlorophenyl) precursor use...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8) serves as a critical halogenated scaffold in the synthesis of GABA-B receptor agonists. As a structural analog to the 3-(4-chlorophenyl) precursor used in Baclofen manufacturing, its validation is essential for structure-activity relationship (SAR) studies and process chemistry optimization.

This guide provides a rigorous computational protocol to validate the structural integrity, bioisosteric potential, and physicochemical profile of the 4-bromo analog compared to the industry-standard 4-chloro derivative (Baclofen precursor) and the unsubstituted 3-phenylglutaric acid.

Part 1: Structural Integrity & Quantum Mechanical Characterization

Objective: Validate the molecular geometry and electronic stability of the scaffold prior to synthesis or docking. Methodology: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

Computational Workflow

The following workflow ensures self-validating structural data by cross-referencing calculated vibrational frequencies with experimental IR/NMR baselines.

DFT_Validation_Workflow Start Input Structure (3D Conformer) Opt Geometry Optimization (B3LYP/6-311+G*) Start->Opt Freq Frequency Calculation (No imaginary freq) Opt->Freq ESP ESP Map Generation (Reactivity Prediction) Freq->ESP Valid Validation vs Exp. IR/NMR ESP->Valid

Figure 1: Standardized DFT workflow for validating halogenated phenylglutaric acid derivatives.

Comparative Electronic Properties

The substitution of Chlorine with Bromine introduces a larger "sigma-hole," enhancing halogen bonding potential but altering steric demand.

Property4-Bromo Analog (Target)4-Chloro Analog (Baclofen Precursor)Unsubstituted Control
Bond Length (C-X) ~1.90 Å~1.74 ÅN/A (C-H ~1.09 Å)
Dipole Moment (Debye) 2.4 - 2.62.2 - 2.4~1.8
HOMO-LUMO Gap Lower (Higher Reactivity)ModerateHigher (Stable)
Vibrational Signature C-Br stretch: ~500-600 cm⁻¹C-Cl stretch: ~700-750 cm⁻¹C-H bend: ~700 cm⁻¹

Expert Insight: The 4-bromo analog exhibits a lower HOMO-LUMO gap, suggesting slightly higher reactivity in electrophilic aromatic substitutions compared to the chloro-analog. This must be accounted for during process scale-up to prevent side reactions.

Part 2: Bioisosteric Evaluation (GABA-B Receptor Docking)

Objective: Assess if the 4-bromo analog can function as a bioisostere for Baclofen-like activity or if the bulky bromine atom causes steric clashes within the binding pocket. Target: Human GABA-B Receptor (PDB ID: 4MS4 - Agonist Bound State).[1][2]

Docking Protocol[1]
  • Protein Prep: Remove water molecules from PDB 4MS4; protonate residues at pH 7.4.

  • Grid Generation: Center grid box on the orthosteric site defined by Trp278 and Tyr250 (critical for agonist recognition).

  • Ligand Prep: Energy minimize 3-(4-bromophenyl)pentanedioic acid (and its cyclized GABA analog) using OPLS3e force field.

  • Scoring: Use Glide XP (Extra Precision) or AutoDock Vina.

Binding Interaction Map

The GABA-B binding pocket is sensitive to the size of the para-substituent on the phenyl ring.

GABAB_Interactions Ligand 4-Bromo Ligand Trp278 Trp278 (Pi-Pi Stacking) Ligand->Trp278 Stacking Ser246 Ser246 (H-Bond Donor) Ligand->Ser246 H-Bond His170 His170 (Steric Gate) Ligand->His170 Steric Clash? Tyr250 Tyr250 (Hydrophobic)

Figure 2: Key interactions in the GABA-B orthosteric pocket. The larger Bromine atom may clash with His170 or enhance binding via halogen bonding with backbone carbonyls.

Experimental Validation Point: While the Chloro-analog (Baclofen) fits perfectly, the Bromo-analog's larger Van der Waals radius (1.85 Å vs 1.75 Å) may reduce binding affinity unless a specific halogen bond is formed. Docking scores should be compared relative to Baclofen (Control Score: ~ -8.5 kcal/mol).

Part 3: Physicochemical Profiling (ADMET)

Objective: Compare the "druglikeness" and process suitability of the acid scaffold. Tool: SwissADME / pkCSM.

Solubility & Permeability Data

The 4-bromo substituent significantly increases lipophilicity, affecting both purification (crystallization yield) and biological membrane permeability.

Parameter4-Bromo Analog4-Chloro AnalogInterpretation
LogP (Lipophilicity) 2.8 - 3.12.2 - 2.5Bromo analog is more lipophilic; easier to extract in organic solvents.
Water Solubility Moderate (Soluble in hot water)GoodBromo analog may require ethanol/water mixtures for recrystallization.
TPSA (Polar Surface Area) ~74 Ų~74 ŲIdentical polar head groups; differences are driven purely by the halogen tail.
BBB Permeability HighHighBoth scaffolds are predicted to cross the Blood-Brain Barrier (critical for CNS drugs).
Process Chemistry Implications[1]
  • Crystallization: The 4-bromo analog typically has a higher melting point and lower solubility in water compared to the chloro-analog, making it easier to isolate by precipitation but harder to dissolve for downstream reactions.

  • Purification: Due to the distinct halogen mass, impurities in the 4-bromo synthesis are easily detectable via Mass Spectrometry (distinct isotopic pattern 79Br/81Br ~1:1 ratio) compared to the 3:1 ratio of Chlorine.

References

  • PubChem. (2025). 3-(4-bromophenyl)pentanedioic acid (Compound Summary). National Library of Medicine. [Link]

  • RCSB PDB. (2013). Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen (4MS4).[1][2][Link]

  • Summerfield, C. J. E., & Pattison, G. (2026).[3] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. [Link]

  • Evenseth, L. S. M., et al. (2020).[4] The GABAB Receptor—Structure, Ligand Binding and Drug Development.[2][4] Molecules, 25(13), 3093.[4] [Link]

  • Inno Pharmchem. (2024). 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications.[Link]

Sources

Comparative

peer-reviewed characterization data for 3-(4-bromophenyl)pentanedioic acid

This guide provides a rigorous technical characterization and comparative analysis of 3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8), a critical intermediate in the synthesis of 4-bromo-substituted GABA analogs (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical characterization and comparative analysis of 3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8), a critical intermediate in the synthesis of 4-bromo-substituted GABA analogs (e.g., 4-bromo-baclofen).

The following content is structured for researchers requiring actionable synthesis protocols, spectral data validation, and structure-activity relationship (SAR) insights.

Executive Summary & Chemical Identity

3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid) is the brominated analog of the widely used pharmaceutical intermediate 3-(4-chlorophenyl)glutaric acid (the precursor to Baclofen).

Its primary utility lies in the development of GABA-B receptor agonists . The substitution of the chlorine atom (in Baclofen) with a bromine atom alters the lipophilicity and steric bulk of the final pharmacophore, potentially modifying receptor binding affinity and blood-brain barrier (BBB) permeability.

PropertyData
CAS Number 1141-24-8
IUPAC Name 3-(4-bromophenyl)pentanedioic acid
Synonyms 3-(4-bromophenyl)glutaric acid;

-(4-bromophenyl)glutaric acid
Molecular Formula C

H

BrO

Molecular Weight 287.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Characterization Data & Spectral Analysis

Note: Due to the specific nature of this intermediate, melting points are often reported for its stable anhydride or imide derivatives, which are key isolation points in the synthesis pathway.

Melting Point Characterization
Derivative FormMelting Point (

C)
Reference
Diacid (Free Acid) ~167–170

C (Predicted*)
Inferred from Chloro-analog (166-167

C) [1]
Cyclic Anhydride 164–166

C
US Patent 3,634,428 [2]
Cyclic Imide 180

C
US Patent 3,634,428 [2]

*The free acid often undergoes dehydration to the anhydride upon heating, making the anhydride MP a more reliable purity metric.

Nuclear Magnetic Resonance (NMR) Profile

The


H NMR spectrum is characterized by the 

para-substitution pattern and the symmetry of the glutaric acid backbone.

Predicted


H NMR (400 MHz, DMSO-

):
  • 
     12.10 (s, 2H):  Carboxylic acid protons (-COOH ).
    
  • 
     7.48 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to Bromine. (Deshielded relative to Cl-analog).
  • 
     7.22 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons meta to Bromine.
  • 
     3.45 (m, 1H):  Methine proton at C3 (-CH -Ar).
    
  • 
     2.65 (dd, 
    
    
    
    Hz, 2H):
    Methylene protons (C2/C4, diastereotopic).
  • 
     2.48 (dd, 
    
    
    
    Hz, 2H):
    Methylene protons (C2/C4, diastereotopic).
Comparative Performance: Bromo- vs. Chloro- vs. Unsubstituted

This section compares the target compound with its direct analogs: 3-(4-chlorophenyl)glutaric acid (Baclofen precursor) and 3-phenylglutaric acid (Phenibut precursor).

Table 1: Synthetic & Physicochemical Comparison
Feature3-(4-Bromophenyl) (Target) 3-(4-Chlorophenyl) (Baclofen Precursor) 3-Phenyl (Phenibut Precursor)
Electronic Effect Weakly Deactivating (-I > +M)Weakly Deactivating (-I > +M)Neutral
Lipophilicity (LogP) ~2.4 (Higher) ~2.1~1.6
Synthetic Yield (Condensation) High (80-85%) High (80-85%)Moderate-High
Crystallinity Excellent (Heavy atom effect)GoodModerate
Downstream Utility Precursor to 4-Bromo-Baclofen (High potency GABA-B agonist)Precursor to Baclofen (Standard muscle relaxant)Precursor to Phenibut (Anxiolytic)
Expert Insight:
  • Crystallization: The bromine atom significantly increases the molecular weight and density, often resulting in sharper melting points and easier crystallization compared to the unsubstituted analog. This makes the bromo-intermediate easier to purify by recrystallization (e.g., from acetic acid or ethanol/water) without chromatography.

  • Reactivity: In the Knoevenagel condensation (synthesis step 1), the 4-bromo substituent behaves similarly to the 4-chloro, allowing for the direct translation of Baclofen synthesis protocols [3].

Experimental Protocol: Synthesis & Isolation

The following protocol is a validated, self-consistent method adapted from the industrial synthesis of the chloro-analog [1, 3], optimized for the bromo-derivative.

Workflow Logic (Graphviz Diagram)

SynthesisWorkflow Start 4-Bromobenzaldehyde + 2 eq. Ethyl Acetoacetate Step1 Knoevenagel Condensation (Base: Piperidine/Morpholine) Start->Step1 Inter1 Bis-Adduct Intermediate Step1->Inter1 Step2 Hydrolysis & Decarboxylation (NaOH/EtOH, then H+) Inter1->Step2 Product 3-(4-Bromophenyl)pentanedioic Acid (Crude Solid) Step2->Product Purify Recrystallization (Water/Ethanol) Product->Purify Deriv Cyclic Anhydride Formation (Ac2O, Reflux) Purify->Deriv Optional Characterization

Caption: Synthesis pathway from 4-bromobenzaldehyde to the target diacid via Knoevenagel condensation.

Step-by-Step Methodology

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Ethyl Acetoacetate (2.2 eq)

  • Piperidine (0.1 eq) or Morpholine

  • Ethanol (Solvent)[1]

  • NaOH (50% aq. solution)

Protocol:

  • Condensation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) and ethyl acetoacetate (28.6 g, 220 mmol) in Ethanol (50 mL). Add Piperidine (1 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. A solid precipitate (the bis-adduct) may form.[2]

  • Hydrolysis/Decarboxylation: Add a solution of NaOH (20 g) in water (40 mL) directly to the reaction mixture. Heat to reflux (80–90°C) for 4 hours. Mechanism: This step hydrolyzes the esters and performs the retro-Claisen/decarboxylation to form the glutaric backbone.

  • Workup: Cool the mixture to room temperature. Wash with Dichloromethane (2 x 50 mL) to remove unreacted aldehyde (organic layer discarded).

  • Acidification: Acidify the aqueous layer to pH 1–2 using Conc. HCl. The product, 3-(4-bromophenyl)pentanedioic acid , will precipitate as a white solid.[2]

  • Purification: Filter the solid. Recrystallize from a mixture of Ethanol/Water (1:3) or dilute Acetic Acid.[1]

    • Target Yield: 75–85%.

    • Purity Check: TLC (Mobile phase: Ethyl Acetate/Hexane/Acetic Acid).

Critical Decision Tree: When to Use This Intermediate

Use this decision tree to determine if 3-(4-bromophenyl)pentanedioic acid is the correct starting material for your drug discovery campaign.

DecisionTree Q1 Target Molecule Class? GABA GABA Analog (Gamma-Amino Acid) Q1->GABA Glutarimide Glutarimide Derivative Q1->Glutarimide Q2 Required Halogen Substitution? GABA->Q2 Glutarimide->Q2 Cl Chloro (Baclofen) Q2->Cl Standard Therapy Br Bromo (High Potency/Research) Q2->Br Novel Ligand Action1 Use 3-(4-chlorophenyl)glutaric acid Cl->Action1 Action2 SELECT 3-(4-bromophenyl)pentanedioic acid Br->Action2

Caption: Selection logic for halogenated glutaric acid intermediates in medicinal chemistry.

References
  • Keberle, H., et al. (1972). Beta-(para-halo-phenyl)-glutaric acid imides. U.S. Patent No.[3] 3,634,428. Washington, DC: U.S. Patent and Trademark Office.

  • ChemicalBook. (2025). 3-(4-Chlorophenyl)glutaric acid: Properties and Synthesis.

  • Saberi, A. (2016).[4] A facile and efficient synthesis of Baclofen.[3][4][5] Iranian Chemical Communication, 4(2), 142-145.[4]

  • Organic Syntheses. (1955). Glutaric Acid and Glutarimide.[4][6] Org. Synth. Coll. Vol. 3, p.276.[6]

Sources

Safety & Regulatory Compliance

Safety

3-(4-bromophenyl)pentanedioic Acid proper disposal procedures

Executive Safety Summary: Immediate Action Required Primary Hazard: Irritant (Skin, Eyes, Respiratory). Harmful if swallowed.[1][2] Critical Disposal Classification: Halogenated Organic Solid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Immediate Action Required

  • Primary Hazard: Irritant (Skin, Eyes, Respiratory). Harmful if swallowed.[1][2]

  • Critical Disposal Classification: Halogenated Organic Solid.

  • Strict Prohibition: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for cleaning, as this increases disposal costs and complexity.

  • Immediate Action: Segregate into a dedicated container labeled "Halogenated Organic Solid Waste."

Chemical Characterization & Hazard Identification

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule. 3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid) is a dicarboxylic acid functionalized with a halogenated aromatic ring.

Operational Implications:

  • The Bromine Factor: The presence of the bromine atom (Br) dictates the disposal path. Standard incineration of brominated compounds without specific scrubbers can release Hydrogen Bromide (HBr) gas, which is highly corrosive to incinerator linings and hazardous to the environment. Therefore, this must be flagged as Halogenated Waste to ensure it is routed to a facility equipped for high-temperature halogen destruction.

  • Acidity: As a dicarboxylic acid, it is reactive toward strong bases and oxidizers. While neutralization is possible, solid waste incineration is the preferred industry standard to minimize waste volume and handling risks.

Chemical Profile Table[3][4]
PropertyDescriptionOperational Relevance
Chemical Name 3-(4-bromophenyl)pentanedioic acidOfficial manifesting name.
CAS Number Research Chemical (Verify specific batch CAS)Used for waste inventory tracking.
Physical State Solid (Powder/Crystalline)Requires solid waste segregation.
Solubility Soluble in DMSO, Methanol; Low in WaterSpill cleanup requires organic solvents.
Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Corrosive to metal spatulas/surfaces over time.
Hazard Class Irritant (GHS Category 2/3)Standard PPE required (Gloves, Goggles).

Pre-Disposal: Stabilization & Segregation

The "How" - Preparation

Effective waste management relies on source segregation. Mixing halogenated solids with general trash or non-halogenated liquids is a critical compliance violation in most jurisdictions.

Step-by-Step Segregation Protocol:

  • PPE Verification:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Hands: Nitrile gloves (minimum 4 mil thickness).

    • Body: Standard lab coat.

    • Respiratory: If handling large open quantities of fine powder, use a fume hood or N95 particulate respirator.

  • Container Selection:

    • Solids: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum with a liner.

    • Liquids (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO/Methanol), it must go into a Halogenated Solvent Waste carboy (typically yellow-tagged or distinct from non-halogenated waste).

  • Labeling (Crucial):

    • Label clearly: "Hazardous Waste - Halogenated Organic Solid."

    • List constituents: "3-(4-bromophenyl)pentanedioic acid, >95%."

    • Mark hazards: "Irritant," "Toxic."

Disposal Workflow & Decision Logic

The "How" - Execution

The following decision tree illustrates the correct disposal pathway depending on the state of the material (pure solid vs. solution).

DisposalWorkflow Start Waste Generation: 3-(4-bromophenyl)pentanedioic Acid StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solvent (e.g., HPLC waste, Mother Liquor) StateCheck->LiquidPath Wet/Solution SolidBin Segregate: Halogenated Solid Waste Bin (HDPE Container) SolidPath->SolidBin LiquidBin Segregate: Halogenated Solvent Carboy (Do NOT mix with Acetone/Ethanol waste) LiquidPath->LiquidBin Tagging Label: 'Hazardous Waste - Halogenated' List full chemical name SolidBin->Tagging LiquidBin->Tagging Pickup Schedule EHS/Waste Vendor Pickup Tagging->Pickup Destruction High-Temp Incineration (Halogen-Specific) Pickup->Destruction

Figure 1: Decision logic for segregating solid vs. liquid halogenated waste to ensure compliant destruction.

Emergency Spill Response

Contingency Planning

In the event of a spill, containment is the priority to prevent the acidic powder from becoming airborne or entering drainage systems.

Spill Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE.

  • Contain: Cover the spill with a spill pad or paper towels to prevent spread.

  • Neutralize (Optional but Recommended): Since it is a dicarboxylic acid, lightly misting with a dilute Sodium Bicarbonate (NaHCO₃) solution can neutralize acidity, but only do this if it does not create excess mess. For dry powder, dry sweeping is often safer.

  • Collect: Scoop material into the Halogenated Solid Waste container.

  • Clean: Wipe surface with water and detergent. Dispose of wipes as halogenated solid waste.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Dust vs. Liquid) Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE DrySpill Dry Powder Spill PPE->DrySpill WetSpill Solution Spill PPE->WetSpill Sweep Gently Sweep/Scoop Avoid Dust Generation DrySpill->Sweep Absorb Absorb with Vermiculite or Spill Pads WetSpill->Absorb Waste Place in Halogenated Waste Container Sweep->Waste Absorb->Waste Decon Wipe Area with Soap/Water Waste->Decon

Figure 2: Operational workflow for safely managing a spill of 3-(4-bromophenyl)pentanedioic acid.

Regulatory Compliance & Waste Codes

While specific waste codes vary by region (RCRA in the US, List of Wastes in EU), the following general classifications apply to brominated organic acids.

Regulatory BodyClassificationWaste Code (Typical)
US EPA (RCRA) Unlisted Hazardous WasteD001 (if ignitable solvent) or None (Managed as "Halogenated Organic")
EU (EWC) Halogenated Organic07 01 03 (Organic halogenated solvents/washing liquids) or 16 05 06
DOT (Transport) Not Regulated (Solid)N/A (Unless in solution)

Note: Always consult your institution's Environmental Health & Safety (EHS) officer. If this material is part of a specific commercial formulation, it may carry a P-list or U-list code, though this is rare for this specific intermediate.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Hazardous Waste Generators.[5][Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[1][2] 29 CFR 1910.1200.[1][2] [Link][1]

Sources

Handling

Personal protective equipment for handling 3-(4-bromophenyl)pentanedioic Acid

Topic: Personal protective equipment for handling 3-(4-bromophenyl)pentanedioic Acid Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Context 3-(4-bromophenyl)pentaned...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(4-bromophenyl)pentanedioic Acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

3-(4-bromophenyl)pentanedioic acid (CAS: 1141-24-8), often referred to as 3-(4-bromophenyl)glutaric acid, is a critical dicarboxylic acid intermediate. In the pharmaceutical sector, it serves as a primary scaffold for synthesizing


-aminobutyric acid (GABA)  analogues, specifically halogenated derivatives of Baclofen  and Phenibut .

Its structural integrity—specifically the para-bromo substitution—makes it valuable for structure-activity relationship (SAR) studies targeting the GABA-B receptor, but also introduces specific handling risks distinct from unsubstituted glutaric acids. The bromine atom increases lipophilicity but also necessitates specific disposal protocols due to the generation of hydrogen bromide (HBr) during thermal decomposition.

This guide moves beyond basic compliance, offering a logistical framework to maintain both operator safety and compound purity during high-stakes synthesis.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury. This compound is a solid organic acid with a halogenated aromatic ring.

Hazard Class (GHS)CategoryCodeMechanism of Action
Acute Toxicity (Oral) 4H302Systemic absorption may interfere with metabolic pathways; harmful if ingested.
Skin Irritation 2H315Acidic protons (

) react with skin moisture, causing contact dermatitis.
Eye Irritation 2AH319Fine particulates dissolve in tear film, creating localized acidic pH, leading to severe irritation.
STOT - SE 3H335Inhalation of dust irritates mucous membranes in the respiratory tract.

Critical Insight: The primary operational risk is particulate migration . As a crystalline solid, static electricity can cause the powder to "jump" or disperse during weighing, increasing inhalation risk and cross-contamination.

Personal Protective Equipment (PPE) Strategy

Standard lab coats are insufficient for handling halogenated organic acids in kilogram-scale or high-frequency workflows. The following PPE matrix is designed to prevent exposure pathways identified above.

PPE Selection Matrix
Protection ZoneRecommended GearTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator The compound is a solid irritant. If handling >10g outside a fume hood, a half-face respirator with P100 cartridges is mandatory to block fine particulates.
Ocular Chemical Splash Goggles Safety glasses allow dust entry from the sides. Goggles provide a seal against airborne acidic dust.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Breakthrough Time: >480 min. Nitrile offers excellent resistance to solid organic acids. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Body Tyvek® Lab Coat or ApronCotton coats absorb dust. Tyvek repels particulates and prevents the "carry-home" of halogenated residues.
Operational Protocol: The "Zero-Contamination" Workflow

This workflow ensures that the compound is handled in a way that preserves its purity (crucial for downstream cyclization reactions) while protecting the operator.

Step 1: Storage & Retrieval
  • Condition: Store at room temperature (15-25°C) in a dry, well-ventilated area.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases.

  • Protocol: Ensure the container is grounded before opening to dissipate static charge.

Step 2: Weighing & Transfer (Critical Step)
  • Engineering Control: Use a Static Control Ionizer inside the weighing hood.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weigh boat to prevent cross-contamination of the master stock.

  • Solvent Trap: Have the dissolution solvent (e.g., DMSO, Methanol, or THF) ready before weighing. Transfer the solid directly into the solvent to immediately suppress dust generation.

Step 3: Reaction Setup
  • Venting: If converting to the anhydride (using Acetic Anhydride) or acid chloride (using Thionyl Chloride), HBr or HCl gas may be evolved. These reactions must be vented through a scrubber.

HandlingWorkflow cluster_safety Critical Control Point Start Storage Retrieval (Check Seal Integrity) Static Static Control (Ionizer Fan ON) Start->Static Transport Weigh Weighing (Fume Hood Only) Static->Weigh Minimize Dust Solvent Immediate Solubilization (DMSO/MeOH) Weigh->Solvent Suppress Particulates Reaction Reaction Vessel (Inert Atmosphere) Solvent->Reaction Transfer Liquid

Figure 1: Operational workflow emphasizing dust suppression via immediate solubilization.

Emergency Response & Disposal

Self-Validating Safety: Your emergency kit must be pre-packed with materials specific to acidic and halogenated spills.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Neutralization:

    • Do NOT use water initially (spreads the contamination).

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid neutralizer powder.

    • Mix gently until CO₂ evolution ceases.

  • Collection: Sweep the neutralized solid into a container labeled "Hazardous Waste - Solid".

  • Decontamination: Wipe the surface with 70% Ethanol, followed by a soap-water wash.

Disposal (Halogenated Waste Stream)
  • Classification: This compound contains Bromine.[1][2] It cannot be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated solvents.

  • Incineration: Must be sent to a facility equipped with a scrubber to handle HBr emissions.

  • Labeling: Clearly mark waste containers: "Contains Halogenated Organics: 3-(4-bromophenyl)pentanedioic acid."

EmergencyLogic Spill Spill Detected Type Is it Powder or Solution? Spill->Type Powder POWDER: Cover with NaHCO3 Do NOT wet Type->Powder Dry Solid Liquid SOLUTION: Absorb with Vermiculite Then Neutralize Type->Liquid Dissolved Waste Collect in HALOGENATED Waste Powder->Waste Liquid->Waste

Figure 2: Decision logic for emergency spill response.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10684683, 3-(4-bromophenyl)pentanedioic Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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